molecular formula C41H74N7O17P3S B114774 2-Hydroxyphytanoyl-CoA CAS No. 146622-45-9

2-Hydroxyphytanoyl-CoA

Numéro de catalogue: B114774
Numéro CAS: 146622-45-9
Poids moléculaire: 1062.1 g/mol
Clé InChI: NRJQGHHZMSOUEN-HZLKACBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phytanoyl-CoA is a key Coenzyme A thioester derivative of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and ruminants . This compound serves as the essential substrate for the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the initial and rate-limiting 2-hydroxylation step in the alpha-oxidation pathway . This pathway is crucial for the metabolism of 3-methyl-branched fatty acids like phytanic acid, which cannot be degraded via the standard beta-oxidation due to the methyl group on its beta-carbon . Research into phytanoyl-CoA is critical for understanding the molecular basis of Refsum disease, a severe inherited neurological disorder. Over 90% of Refsum disease cases are caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity . This deficiency disrupts the alpha-oxidation pathway, resulting in the toxic accumulation of phytanic acid in tissues and blood, which is associated with symptoms such as adult-onset retinitis pigmentosa, anosmia, and sensory neuropathy . Studying the metabolism of phytanoyl-CoA directly illuminates the pathogenesis of this and related peroxisomal disorders. The enzymatic reaction catalyzed by phytanoyl-CoA hydroxylase requires iron(II) as a cofactor and 2-oxoglutarate as a co-substrate, and it has been shown to have an unexpected additional requirement for GTP or ATP and Mg²⁺ . Beyond its role as a metabolic intermediate, phytanoyl-CoA is also a potent inhibitor of mitochondrial enzymes such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase, suggesting that its accumulation may contribute to mitochondrial dysfunction and neurological symptoms independent of phytanic acid accumulation . Furthermore, branched-chain fatty acid CoA esters like phytanoyl-CoA can act as inducers of the nuclear receptor PPARalpha, playing a potential role in regulating the transcription of genes involved in lipid metabolism . This product is provided for research purposes to facilitate studies in lipid metabolism, peroxisome biology, and the etiology of metabolic diseases. It is intended for use in established in vitro biochemical assays and investigative research. For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Propriétés

Numéro CAS

146622-45-9

Formule moléculaire

C41H74N7O17P3S

Poids moléculaire

1062.1 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36+,40-/m1/s1

Clé InChI

NRJQGHHZMSOUEN-HZLKACBZSA-N

SMILES isomérique

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description physique

Solid

Synonymes

phytanoyl CoA
phytanoyl-CoA
phytanoyl-coenzyme A

Origine du produit

United States

Foundational & Exploratory

The Linchpin of Phytanic Acid Catabolism: A Technical Guide to the Role of 2-Hydroxyphytanoyl-CoA in Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the critical intermediate, 2-Hydroxyphytanoyl-CoA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, associated enzymes, and clinical relevance in phytanic acid alpha-oxidation.

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes a specialized catabolic process known as alpha-oxidation, primarily occurring within the peroxisomes.[1][2] Central to this pathway is the formation and subsequent cleavage of this compound, a critical intermediate whose proper metabolism is essential for preventing the toxic accumulation of phytanic acid.[2][3] This technical guide elucidates the pivotal role of this compound, detailing the enzymatic reactions, quantitative data, and experimental methodologies crucial for research in this field.

The Alpha-Oxidation Pathway: A Peroxisomal Process

The alpha-oxidation of phytanic acid is a multi-step enzymatic cascade that ultimately yields pristanic acid, a substrate amenable to beta-oxidation.[4][5] The entire process is believed to be localized within the peroxisomes.[6][7]

The pathway commences with the activation of phytanic acid to phytanoyl-CoA.[1] This is followed by the hydroxylation of phytanoyl-CoA at the alpha-carbon, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , an Fe²⁺ and O₂-dependent dioxygenase.[1][8] This reaction forms the key intermediate, This compound .[1]

Subsequently, This compound lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves this compound into two products: pristanal (B217276) and formyl-CoA .[3][9][10] The pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase, which can then enter the beta-oxidation pathway.[3] The formyl-CoA is further metabolized to formate (B1220265) and ultimately to carbon dioxide.[3]

A deficiency in the enzymes of this pathway, particularly PhyH, leads to the accumulation of phytanic acid in tissues and plasma, resulting in the autosomal recessive neurological disorder known as Refsum disease .[1][11]

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase NADH NADH Pristanic_Acid_out To β-oxidation Pristanic_Acid->Pristanic_Acid_out Formyl_CoA_out -> Formate -> CO₂ Formyl_CoA->Formyl_CoA_out Fe2_O2 Fe²⁺, O₂ TPP TPP NAD NAD⁺ Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the phytanic acid alpha-oxidation pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource OrganismReference
2-Hydroxyacyl-CoA Lyase 1 (HACL1)(R)-2-hydroxybutanoyl-CoA150 µM50 µmol/min/mgHuman (recombinant)[12]

Table 2: Metabolite Concentrations in Human Plasma

MetaboliteConditionConcentration (µmol/L)Reference
2-Hydroxyphytanic AcidHealthy Individuals< 0.2[6]
2-Hydroxyphytanic AcidRefsum's Disease< 0.2[6]
2-Hydroxyphytanic AcidRhizomelic Chondrodysplasia PunctataAccumulated[6]
2-Hydroxyphytanic AcidGeneralized Peroxisomal DysfunctionAccumulated[6]
2-Hydroxyphytanic AcidSingle Peroxisomal β-oxidation Enzyme DeficiencyAccumulated[6]
Pristanic AcidHealthy Individuals (Linear Range for GC-MS)0.032 - 9.951[13]
Phytanic AcidHealthy Individuals (Linear Range for GC-MS)Not specified[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the phytanic acid alpha-oxidation pathway. Below are outlines of key experimental protocols.

Protocol 1: Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to this compound.

Principle: The activity of PhyH is determined by incubating an enzyme source (e.g., liver homogenate or recombinant enzyme) with the substrate phytanoyl-CoA and necessary cofactors. The formation of this compound is then quantified.[4]

Materials:

  • Enzyme source (e.g., liver homogenate, cultured skin fibroblasts, or purified recombinant PhyH)

  • Phytanoyl-CoA (substrate)

  • [1-¹⁴C]Phytanoyl-CoA (for radiolabeled assay)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: FeSO₄, 2-oxoglutarate, Ascorbate

  • Quenching solution (e.g., strong acid)

  • HPLC system with a C18 reverse-phase column and a radioactivity detector

Procedure:

  • Enzyme Preparation: Prepare a homogenate from liver tissue or cultured cells in an appropriate buffer.[4] The supernatant after centrifugation can be used as the enzyme source.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors, and phytanoyl-CoA (and a tracer amount of [1-¹⁴C]phytanoyl-CoA).

  • Reaction Initiation and Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the enzyme preparation. Incubate for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Separate the substrate (phytanoyl-CoA) and the product (this compound) by HPLC.[4]

    • Quantify the amount of radiolabeled product formed using a radioactivity detector.

  • Calculation of Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein.

PhyH_Assay_Workflow Start Start: Prepare Enzyme Source (e.g., Liver Homogenate) Prepare_Mixture Prepare Reaction Mixture: Buffer, Cofactors, [¹⁴C]Phytanoyl-CoA Start->Prepare_Mixture Incubate Initiate Reaction and Incubate at 37°C Prepare_Mixture->Incubate Terminate Terminate Reaction (e.g., with acid) Incubate->Terminate HPLC Separate Substrate and Product using HPLC Terminate->HPLC Detect Quantify [¹⁴C]this compound with Radioactivity Detector HPLC->Detect Calculate Calculate PhyH Activity Detect->Calculate

Caption: Experimental workflow for the Phytanoyl-CoA Hydroxylase (PhyH) activity assay.
Protocol 2: Assay for this compound Lyase (HACL1) Activity

This assay measures the cleavage of this compound into pristanal and formyl-CoA.

Principle: The activity of HACL1 is quantified by measuring the formation of one of its products. A common method involves using a radiolabeled substrate and measuring the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate and then oxidized to ¹⁴CO₂).[5]

Materials:

  • Enzyme source (e.g., peroxisomal fraction from liver or recombinant HACL1)

  • 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (a substrate analog of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • CO₂ trapping solution (e.g., hyamine hydroxide)

  • Scintillation cocktail

Procedure:

  • Enzyme Preparation: Isolate a peroxisome-enriched fraction from liver tissue by differential centrifugation.

  • Reaction Mixture Preparation: In a sealed reaction vessel, combine the assay buffer, cofactors, and the radiolabeled substrate.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C.

  • CO₂ Trapping: The released ¹⁴CO₂ is trapped in a center well containing a trapping solution.

  • Quantification: Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5]

  • Calculation of Activity: Calculate the rate of ¹⁴CO₂ production and express the enzyme activity as nmol/min/mg protein.

Protocol 3: Quantification of Phytanic Acid and its Metabolites by GC-MS

This protocol outlines the general steps for the analysis of phytanic acid and its metabolites in plasma.

Principle: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acids. The fatty acids are extracted from the biological matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS.[3]

Procedure:

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., deuterated phytanic acid).

    • Perform alkaline hydrolysis (saponification) to release fatty acids from lipids.

  • Extraction: Extract the fatty acids using an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) or other volatile derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the FAMEs on a suitable capillary column.

    • Detect and quantify the target analytes using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis: Quantify the concentration of each fatty acid by comparing its peak area to that of the internal standard.

GCMS_Workflow Start Start: Plasma Sample + Internal Standard Hydrolysis Alkaline Hydrolysis (Saponification) Start->Hydrolysis Extraction Solvent Extraction of Fatty Acids Hydrolysis->Extraction Derivatization Derivatization to Volatile Esters (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis: Separation and Detection Derivatization->GCMS Quantification Quantification based on Peak Areas vs. Internal Standard GCMS->Quantification

Caption: General workflow for the quantification of phytanic acid by GC-MS.

Conclusion

This compound stands as a critical juncture in the alpha-oxidation of phytanic acid. Its formation and subsequent cleavage are indispensable for the detoxification of this branched-chain fatty acid. A thorough understanding of the enzymes that metabolize this compound, coupled with robust analytical methods, is paramount for advancing our knowledge of peroxisomal disorders like Refsum disease and for the development of potential therapeutic interventions. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital metabolic pathway.

References

The Alpha-Oxidation Pathway of Phytanic Acid: A Deep Dive into 2-Hydroxyphytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources, is a critical pathway in human lipid metabolism. Due to a methyl group on its β-carbon, phytanic acid cannot be degraded by the conventional β-oxidation pathway. Instead, it undergoes α-oxidation, a process primarily occurring in peroxisomes, in which 2-hydroxyphytanoyl-CoA is a key metabolic intermediate. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical steps of this compound metabolism. It details the key enzymes involved, presents quantitative data on metabolite levels in health and disease, outlines experimental protocols for studying this pathway, and visualizes the intricate molecular processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of peroxisomal disorders and the development of novel therapeutic interventions.

A Historical Perspective: From Clinical Observation to Molecular Elucidation

The journey to understanding this compound metabolism is intrinsically linked to the clinical identification and subsequent biochemical investigation of Refsum disease.

  • 1940s: Norwegian neurologist Dr. Sigvald Refsum first described a rare, inherited neurological disorder characterized by retinitis pigmentosa, chronic polyneuropathy, and cerebellar ataxia, which he named "heredopathia atactica polyneuritiformis".[1] This condition would later be known as Refsum disease.[1]

  • Early 1960s: The biochemical basis of Refsum disease began to be unraveled when German biochemists E. Klenk and W. Kahlke identified a novel branched-chain fatty acid, 3,7,11,15-tetramethylhexadecanoic acid, or phytanic acid, accumulating in the tissues and plasma of affected patients.[1] This pivotal discovery classified Refsum disease as an inborn error of lipid metabolism.[1] The structure of phytanic acid, with its β-methyl group, provided a crucial clue that it could not be metabolized through the standard β-oxidation pathway.[1]

  • 1960s: Pioneering work by Steinberg, Avigan, Mize, and their colleagues led to the hypothesis of an alternative metabolic route, which they termed α-oxidation.[1]

  • Late 1980s: The subcellular location of this pathway was clarified. While initial studies pointed towards mitochondria, research on peroxisome biogenesis disorders, such as Zellweger syndrome, where peroxisomes are absent or non-functional, demonstrated that fibroblasts from these patients were unable to oxidize phytanic acid, strongly implicating the peroxisome as the primary site of this metabolic process.[1]

  • Mid-1990s: A significant breakthrough was the identification of phytanoyl-CoA hydroxylase (PHYH) by Mihalik and colleagues.[1] This peroxisomal enzyme was found to catalyze the first and rate-limiting step of α-oxidation.[1] Subsequent research definitively established that a deficiency in PHYH is the primary cause of classic Refsum disease.[1]

  • 1999: The enzyme responsible for the cleavage of the intermediate, this compound, was purified and characterized.[2][3] Initially named this compound lyase (2-HPCL), it was later renamed 2-hydroxyacyl-CoA lyase 1 (HACL1) upon the discovery of its broader substrate specificity.[2][4][5] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme was the first of its kind to be identified in mammalian peroxisomes.[2][5]

The Core Pathway: Metabolism of this compound

The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[5][6] this compound is the central intermediate in this pathway.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase (ATP, CoA) Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (O2, Fe2+, 2-oxoglutarate) Pristanal (B217276) Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase 1 (HACL1) (TPP, Mg2+) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase (NAD+) Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal α-oxidation pathway of phytanic acid.

The key enzymatic steps are as follows:

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by phytanoyl-CoA synthetase. This reaction requires ATP and CoA.[7]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form this compound.[5][7] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II)- and 2-oxoglutarate-dependent oxygenase.[1][8]

  • Cleavage: this compound is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal (an (n-1) aldehyde) and formyl-CoA.[2][3][7]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[7]

  • Further Metabolism: Pristanic acid can then enter the β-oxidation pathway for further degradation.[9]

Quantitative Data in Health and Disease

The measurement of phytanic acid levels in plasma is a key diagnostic marker for Refsum disease and other peroxisomal disorders.

Table 1: Plasma Phytanic Acid Concentrations

ConditionPlasma Phytanic Acid Concentration (µmol/L)Reference(s)
Healthy Individuals0 - 33[10]
Refsum Disease (untreated)992 - 6400[10]
Other Retinitis Pigmentosa38 - 192[10]

Note: These values can vary between laboratories and methodologies.

Table 2: Key Enzymes in this compound Metabolism

EnzymeGeneCofactorsSubstrate(s)Product(s)Cellular Location
Phytanoyl-CoA HydroxylasePHYHFe²⁺, 2-oxoglutarate, O₂, AscorbatePhytanoyl-CoAThis compound, Succinate, CO₂Peroxisome
2-Hydroxyacyl-CoA Lyase 1HACL1Thiamine pyrophosphate (TPP), Mg²⁺This compound, 2-Hydroxy long-chain acyl-CoAsPristanal, Formyl-CoA, (n-1) AldehydesPeroxisome

Experimental Protocols

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

A. Radiochemical HPLC-based Assay

This method directly measures the formation of [1-¹⁴C]this compound from [1-¹⁴C]phytanoyl-CoA.

  • Enzyme Source: Liver homogenates or recombinant PhyH.[12]

  • Reaction Mixture (Final Volume 100 µL):

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • [1-¹⁴C]phytanoyl-CoA (substrate)

    • 2-oxoglutarate

    • FeSO₄

    • Ascorbate

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 37°C.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for 30-60 minutes (within the linear range of the reaction).[12]

    • Stop the reaction by adding a quenching solution (e.g., strong acid).[12]

    • Centrifuge to pellet precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with a radioactivity detector to separate and quantify the substrate and product.[12]

B. ¹⁴CO₂ Trapping Assay

This indirect assay measures the decarboxylation of [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[12]

  • Enzyme Source: As above.

  • Reaction Mixture: Similar to the HPLC assay, but with [1-¹⁴C]2-oxoglutarate and non-radiolabeled phytanoyl-CoA.

  • Procedure:

    • Perform the reaction in a sealed vial with a center well containing a CO₂ trapping solution (e.g., potassium hydroxide).[12]

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction with acid, which also releases the dissolved ¹⁴CO₂ from the reaction mixture.

    • Allow the ¹⁴CO₂ to be trapped in the center well for a defined period.

    • Quantify the trapped radioactivity by liquid scintillation counting.[12]

Purification of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

The following is a summary of the purification protocol for this compound lyase from rat liver peroxisomes as described by Foulon et al. (1999).[13][14]

  • Starting Material: Peroxisomal matrix protein fraction from rat liver.[13][14]

  • Chromatographic Steps:

    • Anion-exchange chromatography: To initially separate proteins based on charge.

    • Hydrophobic interaction chromatography: To further separate proteins based on hydrophobicity.

    • Gel filtration chromatography: To separate proteins based on size. The native enzyme was observed to be a tetramer of approximately 250 kDa, with subunits of 63 kDa.[15]

  • Assay for HACL1 Activity: The activity is typically measured by monitoring the formation of pristanal from this compound.

Regulation of this compound Metabolism

The α-oxidation pathway is subject to regulation, with phytanic acid itself playing a key role as a signaling molecule.

PPARa_Regulation Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Target_Genes Induces Transcription

Caption: Regulation of gene expression by phytanic acid via PPARα.

Phytanic acid can act as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα) , a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[3][16] Upon binding of phytanic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to an increase in their transcription.[3] This includes genes encoding enzymes of the peroxisomal β-oxidation pathway.[3]

Interestingly, while phytanic acid induces the activity of phytanoyl-CoA hydroxylase, this induction does not appear to be mediated by PPARα or RXR, suggesting the existence of alternative regulatory mechanisms for this key enzyme.[17]

Broader Role of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

Initially identified for its role in phytanic acid metabolism, HACL1 has a broader substrate specificity. It can also cleave 2-hydroxy long-chain and very-long-chain fatty acyl-CoAs.[2][4][5] This indicates a more general role for HACL1 in the metabolism of 2-hydroxy fatty acids, which are components of sphingolipids in the brain.[5] The degradation of these fatty acids also proceeds via α-oxidation, producing an (n-1) aldehyde and formyl-CoA.[5]

A second human 2-hydroxyacyl-CoA lyase, HACL2, has been identified and is localized to the endoplasmic reticulum.[18] HACL1 and HACL2 have different substrate preferences, with HACL1 being more active towards 3-methyl-branched fatty acyl-CoAs like this compound, while HACL2 shows a preference for straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs.[18]

Conclusion for Drug Development and Research

A thorough understanding of the this compound metabolic pathway is paramount for the diagnosis and development of therapeutic strategies for Refsum disease and other related peroxisomal disorders. For drug development professionals, the enzymes in this pathway, particularly PHYH and HACL1, represent potential therapeutic targets. Modulating the activity of these enzymes or addressing the downstream consequences of their deficiency could offer new avenues for treatment. For researchers, many questions remain regarding the precise regulation of this pathway, the full range of substrates for HACL1 and HACL2, and the specific pathophysiological roles of the accumulating metabolites. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this critical area of human metabolism.

References

An In-Depth Technical Guide to 2-Hydroxyphytanoyl-CoA: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical metabolic intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is implicated in several neurological disorders, most notably Adult Refsum disease, making the study of its metabolic pathway and the intermediates involved, such as this compound, of significant interest for diagnostic and therapeutic development. This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of this compound.

Structure and Chemical Identity

This compound is a complex biomolecule comprising a long, branched-chain fatty acyl group (2-hydroxyphytanoyl) linked to a coenzyme A (CoA) moiety via a thioester bond.

The systematic IUPAC name for this compound is S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-2-hydroxy-3,7,11,15-tetramethylhexadecanethioate[1][2].

The structure consists of:

  • Phytanoyl Group: A 20-carbon branched-chain fatty acyl group derived from phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), with a hydroxyl group at the alpha-position (C-2).

  • Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, computed properties from various databases provide valuable insights.

PropertyValueSource
Chemical Formula C41H74N7O18P3SPubChem[1][2]
Average Molecular Weight 1078.1 g/mol PubChem[2]
Monoisotopic Molecular Weight 1077.40239070 DaPubChem[2]
Physical Description Solid (Predicted)HMDB[2]
XLogP3 2.1PubChem[2]
Hydrogen Bond Donors 11PubChem[2]
Hydrogen Bond Acceptors 22PubChem[2]
Rotatable Bond Count 33PubChem[2]
Topological Polar Surface Area 409 ŲPubChem[2]
Heavy Atom Count 70PubChem[2]

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid[3][4]. This pathway is essential for the degradation of phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.

The alpha-oxidation of phytanic acid can be summarized in the following steps:

  • Activation: Phytanic acid is activated to phytanoyl-CoA by a CoA ligase.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-position by the enzyme phytanoyl-CoA hydroxylase (PHYH), forming this compound. This reaction is dependent on Fe(II) and 2-oxoglutarate[5].

  • Cleavage: this compound is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme this compound lyase (HACL1) into pristanal (B217276) and formyl-CoA[6][7][8].

  • Oxidation: Pristanal is oxidized to pristanic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is further metabolized.

A deficiency in the PHYH enzyme leads to the accumulation of phytanic acid, resulting in Adult Refsum disease, a rare autosomal recessive neurological disorder.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1. Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the acid anhydride (B1165640) method[9]. This would involve the following general steps:

  • Activation of 2-Hydroxyphytanic Acid: 2-hydroxyphytanic acid is reacted with a suitable activating agent, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine (e.g., triethylamine) to form a mixed anhydride.

  • Reaction with Coenzyme A: The mixed anhydride is then reacted with the free thiol group of coenzyme A to form the thioester bond, yielding this compound.

  • Purification: The product is then purified, typically by chromatography.

Purification of this compound

A general protocol for the purification of long-chain acyl-CoAs from biological tissues or synthetic reactions involves solid-phase extraction followed by high-performance liquid chromatography (HPLC)[10][11][12][13].

Materials:

  • Tissue homogenate or synthetic reaction mixture

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) column (e.g., C18)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3)[13]

  • Mobile Phase B: Acetonitrile

Procedure:

  • Extraction:

    • Homogenize the tissue sample in cold potassium phosphate buffer.

    • Add 2-propanol and re-homogenize.

    • Extract the acyl-CoAs with acetonitrile.

    • Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE column with methanol (B129727) followed by water.

    • Load the supernatant onto the column.

    • Wash the column with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or 2-propanol).

  • HPLC Purification:

    • Concentrate the eluate from the SPE step.

    • Inject the concentrated sample onto the C18 HPLC column.

    • Elute with a gradient of Mobile Phase B in Mobile Phase A.

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of CoA.

    • Collect the fraction corresponding to the this compound peak.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Homogenization Sample Homogenization (Buffer + 2-Propanol) Acetonitrile_Extraction Acetonitrile Extraction Homogenization->Acetonitrile_Extraction Centrifugation Centrifugation Acetonitrile_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (C18 Column) Supernatant_Collection->SPE HPLC Reverse-Phase HPLC (C18 Column) SPE->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection LC_MS LC-MS/MS Quantification Fraction_Collection->LC_MS

Figure 2. General experimental workflow for the purification and analysis of this compound.

Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs[14][15][16][17].

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Procedure:

  • Sample Preparation: Purified this compound or extracted samples are prepared in a suitable solvent. An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be added for accurate quantification.

  • LC Separation: The sample is injected onto a C18 column and separated using a gradient elution similar to the purification protocol.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound, [M+H]+) and a specific product ion that is generated upon fragmentation in the collision cell. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphopantetheine moiety.

    • The transition from the precursor ion to the product ion is monitored over time, and the area under the resulting chromatographic peak is proportional to the amount of the analyte.

  • Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Conclusion

This compound is a pivotal molecule in the metabolism of phytanic acid. Understanding its structure, properties, and the enzymes that act upon it is crucial for elucidating the pathology of Refsum disease and for the development of potential therapeutic interventions. While experimental data on the isolated molecule are limited, the application of established methodologies for long-chain acyl-CoAs provides a robust framework for its synthesis, purification, and quantification, enabling further research into its biological role and significance.

References

A Technical Guide to the Function of 2-Hydroxyacyl-CoA Lyase (HACL1) in Peroxisomal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisomes are indispensable organelles that host a variety of metabolic pathways, including the crucial alpha-oxidation of fatty acids. This pathway is essential for the catabolism of 3-methyl-branched fatty acids like phytanic acid, which cannot be processed by the more common beta-oxidation pathway. At the heart of peroxisomal alpha-oxidation lies 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxy-3-methylacyl-CoAs. This guide provides an in-depth examination of HACL1's structure, catalytic mechanism, metabolic function, and clinical significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.

HACL1: Gene, Protein, and Catalytic Function

The 2-hydroxyacyl-CoA lyase is encoded by the HACL1 gene. The enzyme is a key player in the alpha-oxidation pathway, specifically acting on the product of the 2-hydroxyacyl-CoA racemase. HACL1 is a TPP-dependent enzyme, belonging to the class of lyases that cleave carbon-carbon bonds.

The catalytic action of HACL1 involves the cleavage of 2-hydroxyphytanoyl-CoA into formyl-CoA and pristanal (B217276). This step is critical because it shortens the fatty acid by one carbon, allowing the resulting aldehyde (pristanal) to be further oxidized and eventually enter the beta-oxidation pathway. The formyl-CoA is subsequently detoxified to formate (B1220265) and then to CO2. The enzyme requires thiamine pyrophosphate and Mg2+ as essential cofactors for its catalytic activity.

The Central Role of HACL1 in Peroxisomal Alpha-Oxidation

Peroxisomal alpha-oxidation is the primary metabolic route for the degradation of phytanic acid, a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll, which is abundant in the human diet through meat and dairy products. The accumulation of phytanic acid is neurotoxic, and its catabolism is vital for health.

The pathway proceeds as follows:

  • Activation: Phytanic acid is first esterified to phytanoyl-CoA by acyl-CoA synthetases.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH), introducing a hydroxyl group at the alpha-carbon to form this compound. This step is the rate-limiting step of the pathway.

  • Cleavage (HACL1 Action): this compound is then cleaved by HACL1. This reaction yields two products: pristanal (a C19 aldehyde) and formyl-CoA (a C1 fragment).

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

  • Beta-Oxidation: Pristanic acid can then be activated to pristanoyl-CoA and undergo several cycles of peroxisomal beta-oxidation.

This pathway is not only crucial for phytanic acid but also for other 2-hydroxy long-chain fatty acids that may be generated endogenously.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisomal Matrix Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA This compound Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxy_Phytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pathway Pristanic_Acid->Beta_Oxidation

Figure 1: The Peroxisomal Alpha-Oxidation Pathway of Phytanic Acid.

Quantitative Analysis of HACL1 Function

The biochemical properties of HACL1 have been characterized to understand its enzymatic efficiency and substrate preference. The data presented below is compiled from studies on purified recombinant human HACL1.

ParameterValueSubstrateReference
Optimal pH 8.5This compound
Km 10.4 ± 1.1 µM(2R)-hydroxyphytanoyl-CoA
Vmax 1.1 ± 0.03 µmol/min/mg(2R)-hydroxyphytanoyl-CoA
Cofactor Requirement Thiamine pyrophosphate (TPP), Mg2+-
Substrate Specificity Highest activity with C16-C20 2-hydroxyacyl-CoAsVarious

Pathophysiology and Clinical Relevance

Defects in the alpha-oxidation pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders. The primary disease associated with this pathway is Adult Refsum Disease , which is most commonly caused by mutations in the PHYH gene. However, deficiencies in HACL1 activity, though rarer, can also contribute to disorders of peroxisome biogenesis like Zellweger spectrum disorders , where multiple peroxisomal functions are impaired. The accumulation of phytanic acid leads to symptoms including retinitis pigmentosa, anosmia, sensory neuropathy, and ataxia. Dietary restriction of phytanic acid is the cornerstone of management for these conditions.

HACL1_Deficiency_Pathology HACL1_Gene HACL1 Gene Mutation HACL1_Protein Deficient HACL1 Enzyme HACL1_Gene->HACL1_Protein leads to Metabolic_Block Block in Alpha-Oxidation HACL1_Protein->Metabolic_Block causes Phytanic_Accumulation Phytanic Acid Accumulation Metabolic_Block->Phytanic_Accumulation results in Cellular_Toxicity Cellular & Neuronal Toxicity Phytanic_Accumulation->Cellular_Toxicity induces Clinical_Manifestations Clinical Symptoms (e.g., Refsum Disease, Neuropathy) Cellular_Toxicity->Clinical_Manifestations presents as

Figure 2: Logical relationship of HACL1 deficiency to disease pathology.

Experimental Protocols

Protocol: Spectrophotometric Assay of HACL1 Activity

This protocol describes a method to measure HACL1 activity by monitoring the formation of pristanal, which is derivatized to produce a chromophore.

Materials:

  • Purified recombinant HACL1 or peroxisomal fraction

  • (2R)-hydroxyphytanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 8.5)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Potassium hydroxide (B78521) (KOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.5), 2 mM MgCl2, and 0.2 mM TPP.

  • Add a known amount of purified HACL1 enzyme or peroxisomal protein extract to the reaction mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µM of (2R)-hydroxyphytanoyl-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1M HCl.

  • To derivatize the pristanal product, add 50 µL of 0.1% DNPH in 2M HCl and incubate at room temperature for 10 minutes.

  • Add 200 µL of 2.5 M KOH to develop the color.

  • Measure the absorbance at 450 nm using a spectrophotometer.

  • Calculate the amount of pristanal formed using a standard curve generated with known concentrations of pristanal. Enzyme activity is expressed as nmol of pristanal formed per minute per mg of protein.

HACL1_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, TPP, MgCl2) B 2. Add HACL1 Enzyme A->B C 3. Add Substrate (this compound) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (HCl) D->E F 6. Derivatize Product with DNPH E->F G 7. Measure Absorbance at 450 nm F->G

Figure 3: Experimental workflow for HACL1 enzymatic activity assay.
Protocol: Analysis of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify phytanic acid levels in patient plasma or fibroblast cultures.

Materials:

  • Patient plasma or cell lysate

  • Internal standard (e.g., deuterated phytanic acid)

  • Methanol, Chloroform, and HCl for lipid extraction and methylation

  • N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) for derivatization

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction: To a 100 µL plasma sample, add the internal standard. Extract total lipids using a 2:1 (v/v) chloroform:methanol mixture.

  • Saponification & Methylation: Saponify the lipid extract with methanolic KOH. Methylate the resulting free fatty acids by heating with methanolic HCl to produce fatty acid methyl esters (FAMEs).

  • Derivatization: Further derivatize the FAMEs using MSTFA to improve chromatographic properties.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient program to separate the FAMEs on the capillary column.

  • Quantification: Monitor for the characteristic ions of phytanic acid methyl ester. Quantify the amount of phytanic acid by comparing its peak area to that of the internal standard.

Future Directions and Therapeutic Implications

HACL1 remains a critical enzyme in peroxisomal metabolism. While gene therapy for single-enzyme defects like HACL1 deficiency is a distant goal, understanding its structure and mechanism is vital. For drug development professionals, HACL1 is not a typical drug target for inhibition. Instead, strategies to enhance its activity or bypass the metabolic block in deficient patients could be explored. This could include chaperone therapies to stabilize mutant HACL1 protein or the development of substrate-reduction therapies that limit the intake and endogenous production of its substrates. Further research into the substrate promiscuity of HACL1 may also uncover novel metabolic roles and connections to other pathways.

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of phytanic acid, a branched-chain fatty acid prevalent in the human diet, is exclusively initiated through the α-oxidation pathway, as the β-methyl group on its third carbon atom precludes degradation via β-oxidation.[1] The inaugural and rate-limiting step in this critical metabolic process is the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase.[2] PhyH is an iron(II) and 2-oxoglutarate-dependent dioxygenase that plays a pivotal role in preventing the accumulation of phytanic acid.[3][4]

Genetic defects in the PHYH gene, which encodes for the PhyH enzyme, lead to a deficiency in its activity. This enzymatic deficiency results in the accumulation of phytanic acid in various tissues and plasma, giving rise to the rare, autosomal recessive neurological disorder known as Refsum disease.[5][6] The clinical manifestations of Refsum disease are severe and include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] A thorough understanding of the enzymatic conversion of phytanoyl-CoA to this compound is therefore paramount for the diagnosis of Refsum disease, the elucidation of its pathophysiology, and the development of potential therapeutic interventions.

This technical guide provides a comprehensive overview of the core aspects of this enzymatic reaction, including quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathway and experimental workflows.

Data Presentation

Table 1: Quantitative Data for Human Phytanoyl-CoA Hydroxylase (PhyH)
ParameterValueSubstrate/CofactorConditionsSource
Michaelis Constant (Km) ~30 µMPhytanoyl-CoARecombinant human PhyH, 30°C[1]
49 µM2-OxoglutarateEnzyme from human liver[7]
Maximum Velocity (Vmax) 246 ± 17 nmol/min/mgNot specifiedRecombinant human PhyH, 30°C[7]
Catalytic Constant (kcat) 0.145 ± 0.010 s-1Not specifiedRecombinant human PhyH, 30°C[7]
Optimal pH 7.4Not specifiedHuman liver homogenate[8]
Optimal Temperature 37°CNot specifiedIn vitro assays[8]
Cofactors Fe(II), 2-Oxoglutarate, O2, AscorbateNot specifiedHuman liver homogenate[9]

Signaling Pathway

The enzymatic conversion of phytanoyl-CoA to this compound is the initial step in the multi-enzyme α-oxidation pathway of phytanic acid, which occurs within the peroxisomes.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) + O2, + 2-Oxoglutarate - Succinate, - CO2 Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase - Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA_Synthase Acyl-CoA Synthetase (Cytosol) Phytanic_Acid->Phytanoyl_CoA_Synthase Phytanoyl_CoA_Synthase->Phytanoyl_CoA + ATP, + CoA

The α-oxidation pathway of phytanic acid in the peroxisome.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Phytanoyl-CoA Hydroxylase Activity

This method directly measures the formation of the product, this compound, using a radiolabeled substrate.

Materials:

  • Enzyme source (e.g., liver homogenate, purified recombinant PhyH)

  • [1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate)

  • 2-Oxoglutarate

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a radioactivity detector

  • Reverse-phase C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 2-oxoglutarate, FeSO₄, and ascorbic acid.

  • Enzyme Addition: Add the enzyme source to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the C18 column. Separate the substrate and product using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile).

  • Detection and Quantification: Monitor the eluent with the radioactivity detector to quantify the amount of [1-¹⁴C]this compound formed.

  • Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg of protein) based on the radioactivity of the product, the specific activity of the substrate, the incubation time, and the protein concentration of the enzyme source.

Protocol 2: ¹⁴CO₂ Trapping Assay for Phytanoyl-CoA Hydroxylase Activity

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.

Materials:

  • Enzyme source

  • Phytanoyl-CoA

  • [1-¹⁴C]2-Oxoglutarate (radiolabeled co-substrate)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Assay buffer

  • CO₂ trapping solution (e.g., potassium hydroxide)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Reaction Setup: In a sealed reaction vial with a center well, prepare the reaction mixture containing the assay buffer, phytanoyl-CoA, FeSO₄, and ascorbic acid.

  • CO₂ Trap: Add the CO₂ trapping solution to the center well.

  • Enzyme Addition: Add the enzyme source to the main reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]2-oxoglutarate.

  • Incubation: Incubate the reaction at 37°C for a predetermined time.

  • Reaction Termination and CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the main reaction mixture, which also releases the dissolved ¹⁴CO₂. Allow the vial to sit for an additional period (e.g., 1 hour) to ensure complete trapping of the ¹⁴CO₂ by the solution in the center well.

  • Quantification: Carefully remove the center well and transfer its contents to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity: Calculate the amount of ¹⁴CO₂ produced, which corresponds to the amount of this compound formed, and express the enzyme activity as nmol/min/mg of protein.

Experimental Workflow

The following diagram illustrates a general workflow for determining the kinetic parameters of phytanoyl-CoA hydroxylase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., Liver Homogenate or Recombinant PhyH) Reaction_Setup Set up reactions with varying substrate concentrations Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Cofactor Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Quenching Stop reactions Incubation->Quenching Detection Measure product formation (e.g., HPLC, Scintillation Counting) Quenching->Detection Data_Plotting Plot initial velocity vs. substrate concentration Detection->Data_Plotting Kinetic_Calc Calculate Km and Vmax (e.g., Michaelis-Menten plot) Data_Plotting->Kinetic_Calc

A generalized workflow for determining enzyme kinetic parameters.

References

A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of 2-hydroxyphytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be processed through conventional beta-oxidation.[1][2] Deficiencies in this metabolic pathway are linked to severe neurological disorders, most notably Adult Refsum Disease.[3][4][5] Understanding the precise subcellular location of the enzymes responsible for this compound synthesis is paramount for elucidating disease mechanisms and developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular compartmentalization of this process, detailing the key enzymes, experimental methodologies for localization studies, and the associated metabolic pathways.

Core Concept: The Peroxisome as the Primary Site of Synthesis

The alpha-oxidation of phytanic acid, including the synthesis of its intermediate this compound, is predominantly localized within the peroxisomes .[1][4][6][7] Peroxisomes are cellular organelles that house a variety of metabolic pathways, including the degradation of complex fatty acids.[6]

The overall process begins with the activation of dietary phytanic acid to phytanoyl-CoA.[8] This activated molecule is then hydroxylated by the enzyme Phytanoyl-CoA hydroxylase (PHYH) to form this compound.[1][4] While there has been historical debate, with some early studies suggesting mitochondrial involvement in phytanic acid oxidation, the contemporary consensus firmly places the core machinery of alpha-oxidation, including the synthesis and subsequent cleavage of this compound, within the peroxisomal matrix.[4][7][9][10]

Following its synthesis, this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA, which continues the degradation pathway.[1][11]

Key Enzymes and Their Subcellular Distribution

The synthesis and immediate downstream processing of this compound involve a series of enzymes with specific subcellular addresses. The compartmentalization is crucial for metabolic efficiency and the prevention of toxic intermediate buildup.

EnzymeGeneFunctionPrimary Subcellular Localization
Long-Chain Acyl-CoA Synthetase VariesActivation of phytanic acid to phytanoyl-CoA.Peroxisomes, Endoplasmic Reticulum, Mitochondria[2]
Phytanoyl-CoA Hydroxylase (PHYH/PAHX) PHYHCatalyzes the synthesis of this compound from phytanoyl-CoA.[3][4]Peroxisomal Matrix [4][12][13]
2-Hydroxyacyl-CoA Lyase 1 (HACL1) HACL1Cleavage of this compound into pristanal and formyl-CoA.[11][14]Peroxisomal Matrix [11][15][16]
2-Hydroxyacyl-CoA Lyase 2 (HACL2) HACL2Putative lyase activity on 2-hydroxyacyl-CoAs.Endoplasmic Reticulum[17][18]

Metabolic and Signaling Pathways

The synthesis of this compound is a central step in the alpha-oxidation pathway. The following diagram illustrates the sequence of reactions and their compartmentalization.

alpha_oxidation_pathway cluster_cytosol Cytosol / ER Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Caption: Alpha-oxidation pathway of phytanic acid within the peroxisome.

Experimental Protocols for Subcellular Localization

Determining the subcellular location of enzymes like Phytanoyl-CoA Hydroxylase (PHYH) requires a combination of biochemical fractionation and in-situ visualization techniques.

Experimental Workflow Overview

The general workflow involves physically separating cellular components and then identifying the protein of interest within these fractions, often corroborated by imaging techniques.

experimental_workflow Start Cultured Cells or Tissue Sample Homogenization Cell Lysis & Homogenization Start->Homogenization IF Immunofluorescence Microscopy Start->IF Parallel Workflow Centrifugation Differential Centrifugation Homogenization->Centrifugation Fractions Collect Subcellular Fractions (Nuclei, Mitochondria, Peroxisomes, Cytosol) Centrifugation->Fractions Analysis Protein Analysis Fractions->Analysis WB Western Blotting / Enzyme Assay Analysis->WB Result Determine Protein Localization Analysis->Result IF->Result

Caption: Workflow for determining the subcellular localization of a protein.

Protocol: Subcellular Fractionation by Differential Centrifugation

This method separates organelles based on their size, shape, and density by subjecting a cell lysate to sequentially increasing centrifugation forces.[19][20]

Materials:

  • Tissue or cultured cells

  • Ice-cold homogenization buffer (e.g., sucrose (B13894) solution with protease inhibitors)[21]

  • Dounce homogenizer[3]

  • Refrigerated centrifuge and ultracentrifuge

  • Centrifuge tubes

Procedure:

  • Homogenization: Mince tissue or harvest cultured cells and wash with an ice-cold buffer (e.g., PBS).[22] Resuspend the material in 3 volumes of ice-cold homogenization buffer.[3] Homogenize the sample on ice using a Dounce homogenizer with several gentle strokes to rupture the cell membranes while keeping organelles intact.[3][22]

  • Low-Speed Centrifugation (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C.[21][22] The resulting pellet contains nuclei and intact cells. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).

  • Medium-Speed Centrifugation (Mitochondrial/Peroxisomal Fraction): Transfer the PNS to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20-30 minutes at 4°C.[21][22] The resulting pellet is enriched with mitochondria and peroxisomes.[22]

  • High-Speed Centrifugation (Microsomal Fraction): The supernatant from the previous step can be centrifuged at very high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction (containing endoplasmic reticulum). The final supernatant is the cytosolic fraction.

  • Analysis: Each pelleted fraction is resuspended in a suitable buffer for further analysis, such as Western blotting or enzyme activity assays, using organelle-specific markers to verify the purity of the fractions.[23]

Protocol: Immunofluorescence (IF) Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within fixed and permeabilized cells.[24][25]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde)[25]

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[25]

  • Blocking solution (e.g., 10% normal goat serum in PBS)[25]

  • Primary antibody (e.g., rabbit anti-PHYH)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)[26]

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Wash cells on coverslips with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[25] This cross-links proteins and preserves cell structure.

  • Permeabilization: Wash the fixed cells with PBS. Add permeabilization buffer for 10-20 minutes to allow antibodies to access intracellular antigens.[25]

  • Blocking: Wash the cells and incubate with blocking solution for at least 1 hour to reduce non-specific antibody binding.[25]

  • Primary Antibody Incubation: Dilute the primary antibody against the target protein (PHYH) in the blocking solution. Incubate the coverslips with the primary antibody solution, typically overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the coverslips extensively with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-1.5 hours at room temperature, protected from light.[26]

  • Staining and Mounting: Wash the coverslips again. Incubate with DAPI for 5 minutes to stain the nuclei.[26] Perform final washes and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope, capturing images in the respective channels for the target protein and nucleus. Co-localization with known organelle markers can be performed to confirm the subcellular location.

Protocol: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

This assay measures the catalytic activity of PHYH by quantifying the conversion of a substrate to its product.[3] An indirect assay measures the decarboxylation of the co-substrate, 2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[3]

Materials:

  • Subcellular fraction (e.g., peroxisome-enriched fraction) or cell homogenate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Phytanoyl-CoA (substrate)

  • [1-¹⁴C]2-oxoglutarate (radiolabeled co-substrate)

  • FeSO₄, Ascorbate, Catalase (cofactors)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cofactors (Fe²⁺, ascorbate), and the subcellular protein fraction.

  • Initiation: Start the reaction by adding the substrates: phytanoyl-CoA and [1-¹⁴C]2-oxoglutarate.[3]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[3]

  • Termination and Measurement: Terminate the reaction (e.g., by adding acid). The production of ¹⁴CO₂ (from the decarboxylation of [1-¹⁴C]2-oxoglutarate) is measured. This is often done by trapping the evolved ¹⁴CO₂ gas in a basic solution and then quantifying it using liquid scintillation counting.

  • Calculation: The enzyme activity is calculated based on the rate of ¹⁴CO₂ production and normalized to the amount of protein in the sample (e.g., nmol/min/mg protein).[3]

References

The Crucial Role of 2-Hydroxyphytanoyl-CoA in the Pathogenesis of Refsum Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma.[1] This accumulation is a direct consequence of impaired alpha-oxidation, a peroxisomal metabolic pathway essential for the degradation of this branched-chain fatty acid. A pivotal intermediate in this pathway, 2-hydroxyphytanoyl-CoA, and its processing enzyme, this compound lyase, are central to the pathogenesis of the disease. This technical guide provides an in-depth exploration of the role of this compound in Refsum disease, detailing the biochemical pathway, the enzymatic deficiencies that lead to the disease, the resulting pathophysiology, and the experimental methodologies used to study this disorder.

Introduction to Refsum Disease and Phytanic Acid Metabolism

Refsum disease, first described by Sigvald Refsum in 1946, presents with a range of debilitating symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1][2] The underlying biochemical hallmark of the disease is the massive accumulation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived from dietary sources such as dairy products, ruminant fats, and certain fish.[1][3] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the beta-oxidation pathway that degrades most fatty acids.[1] Instead, it must first undergo alpha-oxidation in the peroxisomes.[1][4] This process shortens the carbon chain by one carbon, yielding pristanic acid, which can then enter the beta-oxidation pathway.[3][4]

The alpha-oxidation of phytanic acid is a multi-step enzymatic process:

  • Activation: Phytanic acid is converted to its coenzyme A (CoA) ester, phytanoyl-CoA.[1]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon to form this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH).[3][4]

  • Cleavage: this compound is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme this compound lyase (HACL1) into pristanal (B217276) and formyl-CoA.[4][5]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

Deficiencies in the enzymes of this pathway lead to the accumulation of phytanic acid, the primary driver of pathology in Refsum disease.

The Central Role of this compound and its Lyase

While defects in phytanoyl-CoA hydroxylase (PHYH) are the most common cause of classic adult Refsum disease, the step involving this compound is also critically important.[2][6] this compound lyase (HACL1) catalyzes the carbon-carbon bond cleavage that is essential for the removal of the carboxyl group of the original phytanic acid molecule.[4][5] A deficiency in this enzyme would also lead to a block in the alpha-oxidation pathway.

Enzymology and Genetics

This compound lyase is a peroxisomal enzyme that requires thiamine diphosphate (B83284) (ThDP) as a cofactor.[5] The gene encoding this enzyme, HACL1, is located on chromosome 3.[5] While mutations in PHYH account for the majority of adult Refsum disease cases, and mutations in PEX7 (encoding the PTS2 receptor required for peroxisomal import of PHYH) account for a smaller fraction, the clinical significance of HACL1 mutations in the context of Refsum-like syndromes is an area of ongoing research.[6][7]

Pathogenesis: The Consequences of Impaired this compound Metabolism

The inability to efficiently cleave this compound, due to either a direct lyase deficiency or a preceding block in its formation, leads to the accumulation of its precursor, phytanoyl-CoA, and consequently, phytanic acid. The toxic effects of phytanic acid are multifaceted and are believed to be the primary drivers of the clinical manifestations of Refsum disease.

Cellular and Mitochondrial Toxicity

Accumulated phytanic acid has been shown to exert significant cellular toxicity through various mechanisms:

  • Mitochondrial Dysfunction: Phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation, which leads to reduced ATP generation.[8][9] It can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9]

  • Calcium Dysregulation: Phytanic acid can trigger a rapid increase in cytosolic calcium concentrations by mobilizing intracellular stores.[9]

  • Ion Pump Inhibition: A clear inhibition of Na+, K+-ATPase activity by phytanic acid has been reported.[8]

  • Alteration of Lipid Membranes: Phytanic acid can be incorporated into cellular membranes, altering their physical properties and the function of membrane-bound proteins.[2]

These cellular insults are particularly damaging to tissues with high energy demands and oxidative metabolism, such as the nervous system and the heart, which aligns with the neurological and cardiac symptoms observed in Refsum disease.[8]

Quantitative Data in Refsum Disease

The diagnosis of Refsum disease is confirmed by the measurement of phytanic acid levels in plasma or serum. The following tables summarize key quantitative data related to the disease.

AnalyteHealthy IndividualsPatients with Refsum DiseaseUnitCitation
Phytanic Acid (Plasma/Serum) ≤ 0.210 - 50 (or higher)mg/dL[2]
< 9up to 5,600µmol/L[8]
>200 (confirmatory)µmol/L[10]
2-Hydroxyphytanic Acid (Plasma) < 0.2< 0.2µmol/L[11]
Pristanic Acid (Plasma) NormalTypically Normal[12]
Cerebrospinal Fluid (CSF) Protein Normal100 - 600mg/dL[2]

Table 1: Biomarker Levels in Healthy Individuals vs. Patients with Refsum Disease

TreatmentEffect on Plasma Phytanic AcidCitation
Dietary Restriction 50-70% reduction (typically to 100-300 µmol/L)[13]
Lipid Apheresis Mean reduction of 59% per treatment (from a mean of 87 mg/L to 36 mg/L)[14]

Table 2: Impact of Therapeutic Interventions on Phytanic Acid Levels

Visualizing the Pathogenesis

The following diagrams illustrate the core biochemical pathway and the logical flow of the disease's pathogenesis.

alpha_oxidation_pathway cluster_disease Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Refsum_Disease Refsum Disease (Phytanic Acid Accumulation) Phytanoyl_CoA->Refsum_Disease Deficiency in PHYH or HACL1 Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The alpha-oxidation pathway of phytanic acid.

refsum_pathogenesis Defect Defect in α-oxidation (e.g., PHYH or HACL1 deficiency) Accumulation Accumulation of Phytanic Acid Defect->Accumulation Toxicity Cellular Toxicity Accumulation->Toxicity Mitochondria Mitochondrial Dysfunction (↓ATP, ↑ROS) Toxicity->Mitochondria Calcium Calcium Dysregulation Toxicity->Calcium Membrane Membrane Alteration Toxicity->Membrane Symptoms Clinical Manifestations (Neuropathy, Retinitis Pigmentosa, etc.) Mitochondria->Symptoms Calcium->Symptoms Membrane->Symptoms experimental_workflow Start Start: Confluent Fibroblast Culture Incubate Incubate with [²H₃]-Phytanic Acid (72h) Start->Incubate Harvest Harvest Cells & Medium Incubate->Harvest Extract Lipid Extraction (Hexane:Isopropanol) Harvest->Extract Derivatize Derivatization to FAMEs (BF₃ in Methanol) Extract->Derivatize Analyze GC-MS Analysis (SIM) Derivatize->Analyze Calculate Calculate α-oxidation Rate (pmol/h/mg protein) Analyze->Calculate

References

Genetic basis of 2-Hydroxyphytanoyl-CoA metabolic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Basis of 2-Hydroxyphytanoyl-CoA Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

The catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources, is a critical metabolic process occurring within the peroxisomes. The alpha-oxidation pathway is specifically responsible for the degradation of phytanic acid, which cannot be processed by the more common beta-oxidation due to the presence of a methyl group at its β-carbon. A key intermediate in this pathway is this compound. Genetic defects in the enzymes responsible for the metabolism of this compound and its precursors lead to a group of inherited metabolic disorders characterized by the accumulation of toxic levels of phytanic acid and related metabolites. These accumulations result in severe and progressive pathologies, including neurological damage, retinitis pigmentosa, and cardiac abnormalities.[1] This technical guide provides a comprehensive overview of the genetic and biochemical basis of these disorders, with a focus on Refsum disease and Alpha-Methylacyl-CoA Racemase (AMACR) deficiency.

Genetic Basis of Core Disorders

The primary disorders associated with the metabolic pathway of this compound are inherited in an autosomal recessive manner. This means that an affected individual must inherit two mutated copies of the responsible gene, one from each parent.

Refsum Disease

Classic Refsum disease is characterized by the accumulation of phytanic acid in blood and tissues.[2] The clinical manifestations typically include a tetrad of retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[2] The genetic basis of Refsum disease is heterogeneous, with mutations in two primary genes identified as causative.

  • Phytanoyl-CoA Hydroxylase (PHYH) Deficiency : Over 90% of classic Refsum disease cases are caused by mutations in the PHYH gene located on chromosome 10.[3] This gene encodes the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of phytanic acid alpha-oxidation, the conversion of phytanoyl-CoA to this compound.[2] A variety of mutations, including missense, nonsense, and frameshift mutations, have been identified in the PHYH gene, all leading to a reduction or complete loss of enzyme activity.[2]

  • PEX7-Related Refsum Disease : A smaller percentage of individuals with a Refsum-like phenotype have mutations in the PEX7 gene.[3] This gene encodes the peroxisomal targeting signal type 2 (PTS2) receptor, which is responsible for importing certain proteins, including phytanoyl-CoA hydroxylase, into the peroxisome.[4] Mutations in PEX7 can lead to a milder form of Refsum disease, as some residual enzyme activity may be present.[5]

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

AMACR deficiency is another autosomal recessive disorder that affects the breakdown of branched-chain fatty acids.[6] The AMACR gene provides instructions for making the alpha-methylacyl-CoA racemase enzyme, which is crucial for converting (R)-stereoisomers of certain fatty acids, including pristanic acid, to their (S)-stereoisomers for further degradation via beta-oxidation.[6][7] While not directly involved in the metabolism of this compound itself, a deficiency in AMACR leads to the accumulation of pristanic acid, the product of the subsequent step in the alpha-oxidation pathway.[8] This accumulation can also lead to a secondary, milder elevation of phytanic acid.[9] The clinical presentation of AMACR deficiency can vary, with some individuals presenting in infancy with cholestatic liver disease and others developing neurological symptoms in adulthood.[8][9]

2-Hydroxyacyl-CoA Lyase (HACL1)

The HACL1 gene encodes the 2-hydroxyacyl-CoA lyase, the enzyme that cleaves this compound into pristanal (B217276) and formyl-CoA.[10][11] This is the step immediately following the formation of this compound. To date, no human disease has been definitively linked to a deficiency in HACL1. However, given its critical role in the alpha-oxidation pathway, it is plausible that mutations in HACL1 could lead to a metabolic disorder characterized by the accumulation of 2-hydroxyphytanic acid.

Quantitative Biochemical Data

The diagnosis of this compound metabolic disorders relies heavily on the quantification of specific metabolites in plasma and the measurement of enzyme activities in cultured fibroblasts.

Table 1: Plasma Phytanic and Pristanic Acid Levels in Health and Disease

AnalyteNormal RangeRefsum Disease (PHYH Deficiency)AMACR Deficiency
Phytanic Acid < 3 µg/mL> 200 µmol/L (significantly elevated)[3]Normal to mildly elevated[9]
Pristanic Acid < 0.3 µg/mL[9]NormalMarkedly elevated (e.g., 9.29 µg/mL)[9]

Table 2: Enzyme Activity in this compound Metabolic Disorders

EnzymeGeneDisorderTypical Enzyme Activity in Patients
Phytanoyl-CoA HydroxylasePHYHRefsum DiseaseSeverely reduced or absent
Alpha-Methylacyl-CoA RacemaseAMACRAMACR DeficiencyDeficient[6]
2-Hydroxyacyl-CoA LyaseHACL1(No confirmed human disorder)N/A

Experimental Protocols

Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for the simultaneous quantification of phytanic and pristanic acid in plasma.[12][13]

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
  • To 100 µL of plasma, add a known amount of deuterated internal standards for both phytanic acid (e.g., d3-phytanic acid) and pristanic acid (e.g., d3-pristanic acid).

2. Hydrolysis:

  • Add 1 mL of 0.5 M methanolic HCl to the plasma sample.
  • Incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.

3. Extraction:

  • After cooling, add 1 mL of hexane (B92381) and vortex vigorously for 1 minute.
  • Centrifuge at 2000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane layer to a clean tube.

4. Derivatization:

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

5. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
  • Use a temperature gradient program to separate the fatty acid TMS esters.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for phytanic acid, pristanic acid, and their respective internal standards.

6. Data Analysis:

  • Generate a standard curve using known concentrations of phytanic and pristanic acid.
  • Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

This assay measures the activity of PHYH in cultured skin fibroblasts by quantifying the conversion of a radiolabeled substrate.[14]

1. Fibroblast Culture and Homogenization:

  • Culture patient and control skin fibroblasts under standard conditions.[15]
  • Harvest the cells and resuspend them in an ice-cold homogenization buffer.
  • Homogenize the cells using a Dounce homogenizer or sonicator.
  • Centrifuge the homogenate to obtain a post-nuclear supernatant, which will be used as the enzyme source.

2. Assay Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • [1-¹⁴C]Phytanoyl-CoA (substrate)
  • 2-Oxoglutarate (co-substrate)
  • Ascorbate
  • FeSO₄
  • The final reaction volume is typically 100 µL.

3. Enzyme Reaction:

  • Initiate the reaction by adding a known amount of the fibroblast homogenate protein to the reaction mixture.
  • Incubate at 37°C for a defined period (e.g., 60 minutes).

4. Reaction Termination and Product Separation:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M HCl).
  • Extract the lipids, including the substrate and product, using an organic solvent mixture (e.g., chloroform:methanol).
  • Separate the radiolabeled substrate ([1-¹⁴C]phytanoyl-CoA) from the product ([1-¹⁴C]this compound) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Quantification and Data Analysis:

  • Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter or radioactivity detector.
  • Calculate the enzyme activity as the rate of product formation per unit of time per milligram of protein.

Alpha-Methylacyl-CoA Racemase (AMACR) Enzyme Activity Assay

This assay determines AMACR activity by measuring the conversion of the (R)- to the (S)-stereoisomer of a radiolabeled substrate, which then allows for its degradation and the release of a quantifiable product.[16]

1. Preparation of Cell Lysate:

  • Prepare a cell lysate from cultured fibroblasts or other patient-derived cells as described for the PHYH assay.

2. Assay Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Assay buffer
  • --INVALID-LINK---pristanoyl-CoA (substrate)
  • ATP
  • CoA
  • NAD+
  • Peroxisomal beta-oxidation enzymes (can be provided by the cell lysate if competent)

3. Enzyme Reaction:

  • Start the reaction by adding the cell lysate to the reaction mixture.
  • Incubate at 37°C for a specified time. The AMACR will convert the (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, which is then a substrate for beta-oxidation.

4. Measurement of Released Tritiated Water:

  • The beta-oxidation of --INVALID-LINK---pristanoyl-CoA will release ³H₂O.
  • Separate the ³H₂O from the remaining radiolabeled substrate using a reverse-phase column.
  • Quantify the amount of ³H₂O using liquid scintillation counting.

5. Data Analysis:

  • The amount of ³H₂O produced is directly proportional to the AMACR activity. Calculate the activity as nmol of substrate converted per hour per milligram of protein.

Molecular Genetic Testing of PHYH, PEX7, and AMACR

Confirmation of the diagnosis and identification of the specific causative mutations are achieved through sequencing of the respective genes.

1. DNA Extraction:

  • Extract genomic DNA from a patient's blood sample or cultured fibroblasts using a commercially available kit.

2. PCR Amplification:

  • Design primers to amplify all exons and exon-intron boundaries of the PHYH, PEX7, or AMACR gene.
  • Perform polymerase chain reaction (PCR) to amplify these regions from the patient's genomic DNA.

3. DNA Sequencing:

  • Purify the PCR products.
  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS) methods.

4. Sequence Analysis:

  • Compare the patient's DNA sequence to the reference sequence of the respective gene to identify any variations.
  • Analyze any identified variants to determine if they are pathogenic (i.e., likely to cause the disease). This involves checking databases of known mutations, predicting the effect of the mutation on the protein, and segregation analysis within the family if possible.

Visualized Pathways and Workflows

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

Phytanic Acid Alpha-Oxidation Pathway cluster_refsum Refsum Disease Block cluster_amacr AMACR Deficiency Block Dietary Phytanic Acid Dietary Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Dietary Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase PHYH (Phytanoyl-CoA Hydroxylase) PHYH (Phytanoyl-CoA Hydroxylase) Phytanoyl-CoA->PHYH (Phytanoyl-CoA Hydroxylase) This compound This compound HACL1 (2-Hydroxyacyl-CoA Lyase) HACL1 (2-Hydroxyacyl-CoA Lyase) This compound->HACL1 (2-Hydroxyacyl-CoA Lyase) Pristanal + Formyl-CoA Pristanal + Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase Pristanal + Formyl-CoA->Aldehyde Dehydrogenase Pristanic Acid Pristanic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Pristanic Acid->Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation PHYH (Phytanoyl-CoA Hydroxylase)->this compound HACL1 (2-Hydroxyacyl-CoA Lyase)->Pristanal + Formyl-CoA Aldehyde Dehydrogenase->Pristanic Acid Pristanoyl-CoA Pristanoyl-CoA Acyl-CoA Synthetase->Pristanoyl-CoA AMACR (Alpha-Methylacyl-CoA Racemase) AMACR (Alpha-Methylacyl-CoA Racemase) AMACR (Alpha-Methylacyl-CoA Racemase)->Beta-Oxidation Pristanoyl-CoA->AMACR (Alpha-Methylacyl-CoA Racemase)

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Diagnostic Workflow for this compound Metabolic Disorders

Diagnostic Workflow Clinical Suspicion Clinical Suspicion Plasma Acylcarnitine & Fatty Acid Analysis Plasma Acylcarnitine & Fatty Acid Analysis Clinical Suspicion->Plasma Acylcarnitine & Fatty Acid Analysis Elevated Phytanic Acid Elevated Phytanic Acid Plasma Acylcarnitine & Fatty Acid Analysis->Elevated Phytanic Acid Elevated Pristanic Acid Elevated Pristanic Acid Plasma Acylcarnitine & Fatty Acid Analysis->Elevated Pristanic Acid Normal Pristanic Acid Normal Pristanic Acid Elevated Phytanic Acid->Normal Pristanic Acid Normal Phytanic Acid Normal Phytanic Acid Elevated Pristanic Acid->Normal Phytanic Acid Suspect Refsum Disease Suspect Refsum Disease Normal Pristanic Acid->Suspect Refsum Disease Suspect AMACR Deficiency Suspect AMACR Deficiency Normal Phytanic Acid->Suspect AMACR Deficiency PHYH & PEX7 Gene Sequencing PHYH & PEX7 Gene Sequencing Suspect Refsum Disease->PHYH & PEX7 Gene Sequencing AMACR Gene Sequencing AMACR Gene Sequencing Suspect AMACR Deficiency->AMACR Gene Sequencing Enzyme Activity Assay (Fibroblasts) Enzyme Activity Assay (Fibroblasts) PHYH & PEX7 Gene Sequencing->Enzyme Activity Assay (Fibroblasts) AMACR Gene Sequencing->Enzyme Activity Assay (Fibroblasts) Confirmed Diagnosis Confirmed Diagnosis Enzyme Activity Assay (Fibroblasts)->Confirmed Diagnosis

Caption: A typical diagnostic workflow for suspected disorders.

Genotype-Phenotype Correlation in Refsum Disease

Genotype-Phenotype Correlation in Refsum Disease cluster_genotype Genotype cluster_enzyme Enzyme Activity cluster_phenotype Phenotype PHYH Null Mutations PHYH Null Mutations Absent PHYH Activity Absent PHYH Activity PHYH Null Mutations->Absent PHYH Activity PHYH Missense Mutations PHYH Missense Mutations Residual PHYH Activity Residual PHYH Activity PHYH Missense Mutations->Residual PHYH Activity PEX7 Mutations PEX7 Mutations Reduced Peroxisomal Import of PHYH Reduced Peroxisomal Import of PHYH PEX7 Mutations->Reduced Peroxisomal Import of PHYH Severe, Classic Refsum Disease Severe, Classic Refsum Disease Absent PHYH Activity->Severe, Classic Refsum Disease Milder, Variable Refsum Disease Milder, Variable Refsum Disease Residual PHYH Activity->Milder, Variable Refsum Disease Milder, Atypical Refsum Disease Milder, Atypical Refsum Disease Reduced Peroxisomal Import of PHYH->Milder, Atypical Refsum Disease

Caption: The relationship between genotype and clinical phenotype.

Conclusion and Future Directions

The understanding of the genetic basis of this compound metabolic disorders has advanced significantly, enabling more accurate diagnosis and genetic counseling. The direct link between mutations in genes like PHYH, PEX7, and AMACR and the resulting biochemical abnormalities provides a clear target for therapeutic development. Future research should focus on several key areas:

  • Genotype-Phenotype Correlations: While broad correlations exist, a more detailed understanding of how specific mutations influence clinical severity is needed. This will aid in prognostic predictions and the development of personalized treatment strategies.

  • Therapeutic Development: The development of substrate reduction therapies, such as dietary modifications, has been a cornerstone of management. However, novel approaches, including small molecule chaperones to restore some enzyme function or gene therapy, warrant further investigation.

  • Role of HACL1: The clinical significance of a potential HACL1 deficiency remains to be elucidated. Identifying and characterizing individuals with mutations in HACL1 will complete our understanding of the disorders related to this metabolic pathway.

By continuing to explore the intricate molecular details of these disorders, the scientific and medical communities can work towards improving the lives of affected individuals.

References

The Core Metabolism of 2-Hydroxyphytanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to a methyl group on its β-carbon.[1][2] This metabolic process is primarily carried out within the peroxisomes and is essential for the breakdown of dietary phytanic acid, which is derived from ruminant fats, dairy products, and certain fish.[3] A deficiency in the alpha-oxidation pathway leads to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease.[4][5] This technical guide provides a comprehensive overview of the upstream and downstream metabolites of this compound, detailed experimental protocols for their analysis, and a summary of relevant quantitative data.

Metabolic Pathway of this compound

The metabolism of this compound is a key step in the multi-stage process of phytanic acid alpha-oxidation. This pathway involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon, thereby allowing it to enter the beta-oxidation pathway.[6]

Upstream Metabolites

The synthesis of this compound begins with the dietary intake and subsequent cellular uptake of phytanic acid.

  • Phytanic Acid: The primary precursor, a 3-methyl branched-chain fatty acid.

  • Phytanoyl-CoA: Phytanic acid is activated to its coenzyme A (CoA) ester, Phytanoyl-CoA, by the enzyme phytanoyl-CoA synthetase .[7][8] This reaction requires ATP and CoA.

  • This compound Synthesis: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (also known as phytanoyl-CoA dioxygenase) to form this compound.[9][10] This enzyme is dependent on Fe²⁺ and O₂.[2]

Downstream Metabolites

This compound is at a crucial juncture, where its cleavage initiates the final steps of alpha-oxidation.

  • Cleavage of this compound: The enzyme This compound lyase , which requires the cofactor thiamine (B1217682) pyrophosphate (TPP), cleaves this compound into two products:[11][12]

    • Pristanal: An aldehyde that is one carbon shorter than phytanic acid.

    • Formyl-CoA: A single-carbon unit attached to coenzyme A.

  • Fate of Downstream Products:

    • Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase .[2] Pristanic acid is then activated to pristanoyl-CoA and can enter the peroxisomal beta-oxidation pathway for further degradation.[4][13]

    • Formyl-CoA is rapidly hydrolyzed to formate , which can then be converted to carbon dioxide (CO₂).[11][14]

Quantitative Data

The following tables summarize the available quantitative data for key metabolites and enzymes in the alpha-oxidation pathway.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid

AnalyteHealthy Controls (µmol/L)Refsum Disease Patients (µmol/L)
Phytanic Acid< 10[6]100 - >2500[6]
Pristanic Acid< 1[6]Normal to slightly elevated

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateK_m_V_max_Organism/Source
This compound Lyase2-hydroxy-3-methylhexadecanoyl-CoA~15 µMNot specifiedRat Liver[11]

Experimental Protocols

Quantification of Phytanic Acid in Human Plasma by GC-MS

This method is the gold standard for the accurate measurement of phytanic acid in biological samples.[1]

a. Sample Preparation:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • Aliquot 50 µL of plasma into a glass tube.[1]

  • Add a known amount of an internal standard, such as [3-methyl-²H₃]phytanic acid, to each sample.[1]

b. Saponification and Extraction:

  • Add 1 mL of 1.25 M KOH in 90% ethanol (B145695) to each tube.[1]

  • Vortex and incubate at 60°C for 1 hour to release esterified phytanic acid.[1]

  • After cooling, add 1 mL of deionized water and 4 mL of hexane (B92381).[1]

  • Shake vigorously for 20 minutes and centrifuge at 2000 x g for 5 minutes.[1]

  • Transfer the upper hexane layer to a clean tube and dry under a stream of nitrogen gas.[1]

c. Derivatization:

  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA + 1% TBDMCS.[1]

  • Incubate at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).[15]

d. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • Separate the FAMEs on a suitable capillary column.

  • Quantify the phytanic acid methyl ester by comparing its peak area to that of the internal standard using selected ion monitoring (SIM).[15]

In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity

This assay measures the conversion of phytanoyl-CoA to this compound.[16]

a. Enzyme Source Preparation:

  • Prepare a homogenate from cultured skin fibroblasts or liver tissue in an ice-cold homogenization buffer.[16]

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to obtain a post-nuclear supernatant.[16]

  • Determine the protein concentration of the supernatant.[16]

b. Reaction Mixture:

  • Prepare a reaction mixture containing assay buffer, cofactors (Fe²⁺, 2-oxoglutarate, ascorbate), and a radiolabeled substrate such as [1-¹⁴C]phytanoyl-CoA.[16][17]

c. Reaction and Analysis:

  • Initiate the reaction by adding the enzyme preparation and incubate at 37°C for 30-60 minutes.[16]

  • Stop the reaction with a quenching solution.[16]

  • Separate the substrate and the product, [1-¹⁴C]this compound, by reverse-phase HPLC.[16]

  • Quantify the product by liquid scintillation counting of the collected HPLC fractions.[16]

Measurement of this compound Lyase Activity

This assay quantifies the cleavage of a 2-hydroxyacyl-CoA substrate by measuring the production of [¹⁴C]formate.[11]

a. Reaction Mixture:

  • Prepare a reaction medium containing 50 mM Tris buffer (pH 7.5), 0.8 mM MgCl₂, 20 µM thiamine pyrophosphate (TPP), and 40 µM of a radiolabeled substrate like 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.[11]

b. Reaction and Measurement:

  • Start the reaction by adding the enzyme source (e.g., purified enzyme or peroxisomal fraction) to the reaction medium and incubate at 37°C.[11]

  • The [¹⁴C]formyl-CoA produced is readily hydrolyzed to [¹⁴C]formate.[11]

  • The [¹⁴C]formate is then measured as ¹⁴CO₂ after acidification and trapping, followed by liquid scintillation counting.[11]

Isolation of Peroxisomes

This protocol allows for the enrichment of peroxisomes from tissue samples for metabolic studies.[18][19]

a. Homogenization:

  • Homogenize fresh or frozen liver tissue in a pre-chilled homogenization buffer using a Dounce homogenizer.[9][18]

b. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.[19]

  • Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g) to obtain a crude peroxisomal fraction (CPF) in the pellet.[19] This fraction also contains mitochondria and lysosomes.

c. Density Gradient Centrifugation:

  • Resuspend the CPF and layer it on top of a density gradient (e.g., OptiPrep™ or Nycodenz®).

  • Centrifuge at high speed, which will separate the organelles based on their density.

  • Collect the fractions and identify the peroxisome-enriched fractions by assaying for marker enzymes like catalase.[9]

Visualizations

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolysis Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase CO2 CO2 Formate->CO2 Beta_Oxidation β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental_Workflow start Start: Biological Sample (Plasma, Fibroblasts, Tissue) protocol_choice Select Protocol start->protocol_choice sample_prep Sample Preparation (e.g., Homogenization, Spiking with Internal Standard) extraction Extraction of Analytes (e.g., Lipid Extraction) sample_prep->extraction derivatization Derivatization (e.g., Methylation for GC-MS) extraction->derivatization analysis Analytical Measurement (GC-MS, HPLC, Scintillation Counting) extraction->analysis Direct analysis for some assays derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Metabolite Concentrations or Enzyme Activity data_processing->end gc_ms GC-MS for Phytanic Acid protocol_choice->gc_ms Metabolite Quantification enzyme_assay Enzyme Activity Assay protocol_choice->enzyme_assay Enzyme Function gc_ms->sample_prep enzyme_assay->sample_prep

Caption: General experimental workflow for metabolite and enzyme analysis.

References

Regulation of 2-Hydroxyphytanoyl-CoA Levels in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular regulation of 2-hydroxyphytanoyl-CoA, a critical intermediate in the alpha-oxidation of phytanic acid. Dysregulation of this pathway is directly implicated in the pathogenesis of Refsum disease, a rare and severe neurological disorder. This document details the enzymatic machinery responsible for the synthesis and degradation of this compound, explores the known transcriptional and potential allosteric regulatory mechanisms, and presents detailed experimental protocols for key assays. Furthermore, quantitative data from the literature are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this vital metabolic process. This guide is intended to be a valuable resource for researchers and professionals involved in the study of peroxisomal disorders and the development of novel therapeutic interventions.

Introduction

Phytanic acid, a branched-chain fatty acid derived from the diet, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon.[1] Instead, it undergoes a process of alpha-oxidation, primarily within the peroxisomes, to yield pristanic acid, which can subsequently enter the beta-oxidation spiral.[2][3] A key intermediate in this pathway is this compound. The cellular concentration of this compound is tightly controlled by the coordinated action of two key enzymes: phytanoyl-CoA 2-hydroxylase (PHYH), which synthesizes it, and this compound lyase (HACL1), which degrades it.[2][4]

A deficiency in the alpha-oxidation pathway, most commonly due to mutations in the PHYH gene, leads to the accumulation of phytanic acid in plasma and tissues, resulting in Refsum disease.[1][5] This autosomal recessive disorder is characterized by a range of severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[1] Understanding the intricate regulation of this compound levels is therefore paramount for developing effective therapeutic strategies for Refsum disease and other related peroxisomal disorders.

The Core Regulatory Pathway of this compound Metabolism

The metabolism of this compound is a two-step peroxisomal process that is central to the alpha-oxidation of phytanic acid.

Synthesis of this compound by Phytanoyl-CoA 2-Hydroxylase (PHYH)

Phytanic acid, once in the cell, is activated to phytanoyl-CoA on the cytosolic side of the peroxisomal membrane.[1] Phytanoyl-CoA is then transported into the peroxisomal matrix where it is hydroxylated at the alpha-carbon by phytanoyl-CoA 2-hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase, to form this compound.[1][2] This reaction requires Fe(II) and O2 as co-substrates.[2]

Degradation of this compound by this compound Lyase (HACL1)

This compound is subsequently cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, this compound lyase (HACL1).[4][6] This reaction yields pristanal (B217276) and formyl-CoA.[2] Pristanal is then oxidized to pristanic acid, which can undergo beta-oxidation.[2] Formyl-CoA is further metabolized to formate (B1220265) and ultimately to CO2.[2]

Alpha-Oxidation Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound PHYH (Fe2+, O2) Pristanal Pristanal This compound->Pristanal HACL1 (TPP) Formyl-CoA Formyl-CoA This compound->Formyl-CoA HACL1 (TPP) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation Formate Formate Formyl-CoA->Formate CO2 CO2 Formate->CO2

Figure 1: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data Summary

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganismKmVmaxReference
Phytanoyl-CoA 2-Hydroxylase (PHYH)Phytanoyl-CoAHuman (Recombinant)Data not availableData not available[2]
This compound Lyase (HACL1)2-Hydroxy-3-methylhexadecanoyl-CoARat (Partially Purified)15 µMData not available[4]

Note: The Km value for HACL1 was determined using a substrate analog. The kinetic parameters for the human enzyme with this compound as the substrate have not been reported.

Table 2: Metabolite Concentrations
MetaboliteTissue/Cell TypeConditionConcentrationReference
Phytanic AcidHuman PlasmaNormal0 - 9 µM[7]
Phytanic AcidHuman PlasmaRefsum Disease> 5,600 µM[7]
Phytanic AcidMouse LiverWild-type (phytol diet)~100 ng/mg tissue[8]
Phytanic AcidMouse LiverHacl1 knockout (phytol diet)~240 ng/mg tissue[8]
2-Hydroxyphytanic AcidMouse LiverWild-type (phytol diet)~0.5 ng/mg tissue[8]
2-Hydroxyphytanic AcidMouse LiverHacl1 knockout (phytol diet)~27.5 ng/mg tissue[8]

Note: Intracellular concentrations of phytanoyl-CoA and this compound are not well-documented and are likely to be very low and transient in healthy individuals.

Table 3: Tissue Expression of PHYH and HACL1
GeneTissueExpression Level (mRNA)Reference
PHYHLiver, Kidney, T-cellsHigh[3]
PHYHSpleen, Brain, Heart, Lung, Skeletal muscleNot detected[3]
HACL1Liver, Blood, Nervous system, LungWidely expressed[2]

Regulation of Enzyme Activity

The activity of the alpha-oxidation pathway is regulated at both the transcriptional and potentially at the allosteric level.

Transcriptional Regulation
  • PHYH: The activity of phytanoyl-CoA hydroxylase is induced by its substrate, phytanic acid. This induction, however, does not appear to be mediated by the peroxisome proliferator-activated receptor alpha (PPARα) or retinoid X receptors (RXRs).[1] The precise mechanism of this substrate-induced upregulation remains to be elucidated.

  • HACL1: The transcriptional regulation of HACL1 is less understood. Bioinformatic analyses have identified potential binding sites for several transcription factors in the promoter region of the HACL1 gene, including GR-alpha, Nkx3-1, and Sp1.[2] Further experimental validation is required to confirm the functional relevance of these sites.

Transcriptional Regulation cluster_PHYH PHYH Regulation cluster_HACL1 HACL1 Regulation Phytanic Acid Phytanic Acid Unknown Factor Unknown Factor Phytanic Acid->Unknown Factor Induces PHYH Gene PHYH Gene Unknown Factor->PHYH Gene Activates GR-alpha GR-alpha HACL1 Gene HACL1 Gene GR-alpha->HACL1 Gene Potential Nkx3-1 Nkx3-1 Nkx3-1->HACL1 Gene Potential Sp1 Sp1 Sp1->HACL1 Gene Potential

Figure 2: Known and potential transcriptional regulation of PHYH and HACL1.

Allosteric Regulation and Inhibition

Currently, there is limited information available on the allosteric regulation of PHYH and HACL1. While some compounds are known to inhibit enzymes with similar mechanisms, specific inhibitors with determined IC50 values for PHYH and HACL1 are not well-documented in the public domain. The identification and characterization of such molecules would be of significant interest for therapeutic development.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity

Principle: This assay measures the conversion of radiolabeled phytanoyl-CoA to this compound.

Materials:

  • [1-¹⁴C]Phytanoyl-CoA

  • Recombinant human PHYH or tissue homogenate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: 2-oxoglutarate, FeSO₄, L-ascorbic acid

  • Quenching solution: 6% (w/v) perchloric acid

  • Scintillation cocktail

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

  • Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate [1-¹⁴C]phytanoyl-CoA and [1-¹⁴C]this compound.

  • Quantify the amount of product formed using a radioactivity detector.

PHYH Assay Workflow A Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) B Add [1-14C]Phytanoyl-CoA A->B C Incubate at 37°C B->C D Quench Reaction C->D E Centrifuge D->E F HPLC Separation E->F G Quantification F->G

Figure 3: Experimental workflow for the PHYH activity assay.

Assay for this compound Lyase (HACL1) Activity

Principle: This assay measures the release of [¹⁴C]formyl-CoA (which is rapidly hydrolyzed to [¹⁴C]formate) from [1-¹⁴C]this compound.

Materials:

  • [1-¹⁴C]this compound (synthesized from [1-¹⁴C]phytanoyl-CoA)

  • Recombinant human HACL1 or tissue homogenate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • Quenching solution: 6% (w/v) perchloric acid

  • CO₂ trapping solution (e.g., phenylethylamine)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source in a sealed vial with a center well.

  • Add the CO₂ trapping solution to the center well.

  • Initiate the reaction by injecting [1-¹⁴C]this compound into the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by injecting the quenching solution into the reaction mixture.

  • Allow the released ¹⁴CO₂ (from the breakdown of formate) to be trapped in the center well for 1 hour.

  • Transfer the trapping solution to a scintillation vial and measure the radioactivity.

HACL1 Assay Workflow A Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) B Add [1-14C]this compound A->B C Incubate at 37°C B->C D Quench Reaction C->D E Trap 14CO2 D->E F Scintillation Counting E->F

Figure 4: Experimental workflow for the HACL1 activity assay.

Conclusion and Future Directions

The regulation of this compound levels is a critical aspect of cellular lipid metabolism, with direct implications for human health. While significant progress has been made in identifying the key enzymes and outlining the core metabolic pathway, several areas warrant further investigation. The precise molecular mechanisms governing the transcriptional regulation of PHYH and HACL1 remain to be fully elucidated. Furthermore, a comprehensive understanding of the allosteric regulation of these enzymes and the identification of specific inhibitors and activators are crucial for the development of targeted therapies for Refsum disease. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to address these knowledge gaps and advance our understanding of this important metabolic pathway. The continued exploration of this field holds the promise of novel diagnostic and therapeutic strategies for patients suffering from peroxisomal disorders.

References

A Technical Guide to the Natural Sources and Dietary Precursors of Phytanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet.[1] Unlike most fatty acids, its metabolism is initiated by alpha-oxidation in peroxisomes due to the presence of a methyl group on the β-carbon, which sterically hinders the conventional β-oxidation pathway.[2][3][4] The accumulation of phytanic acid is characteristic of several inherited metabolic disorders, most notably Adult Refsum Disease, a rare autosomal recessive neurological disorder.[2][5] This has spurred significant interest in understanding its dietary origins and metabolic fate, which is crucial for the development of dietary interventions and potential therapeutic strategies. This technical guide provides a comprehensive overview of the natural sources of phytanic acid, its dietary precursors, and the metabolic pathways governing its processing in the human body.

Natural Sources and Dietary Intake

Phytanic acid is primarily obtained through the consumption of foods derived from ruminant animals and certain fish.[1][3][6] It is not found in significant amounts in foods of purely vegetable origin.[1][6] The precursor to phytanic acid is phytol (B49457), a constituent of the chlorophyll (B73375) molecule.[7] In ruminants, microbial fermentation in the gut releases phytol from ingested plant material, which is then converted to phytanic acid and subsequently accumulates in their meat and milk fat.[8][9] Humans can also convert free dietary phytol to phytanic acid.[10]

An average Western diet is estimated to contain 50-100 mg of phytanic acid per day.[11][12][13] The primary dietary sources are dairy products, beef, lamb, and some fatty fish.[1][11][14] The concentration of phytanic acid in these products can be influenced by the animal's diet, with higher levels found in milk from cows fed on fresh grass compared to silage.[15]

Quantitative Data on Phytanic Acid and Phytol in Foods

The following tables summarize the quantitative data on the content of phytanic acid and its precursor, phytol, in various food sources.

Table 1: Phytanic Acid Content in Various Foodstuffs

Food CategoryFood ItemPhytanic Acid Content (mg/100g)
Dairy Products Homogenized Whole Milk9.7[1]
Butter176.7 - 177[1]
Meat Beef4.3[1]
Lamb Liver57.2[1]
Fish and Seafood Tinned Mackerel39.7[1][16]
Fresh Salmon110.3[1][16]
Fats and Oils Pure Vegetable OilsNot significant[16]
Animal Fat BlendsPresent[16]

Table 2: Phytol Content in Various Foodstuffs

Food CategoryFood ItemPhytol Content (mg/100g)
Fruits Dried Raisins3.8[1]
Mixed Peel1.13[1]
Grapes3.5% (of extract)[17][18]
Plums<0.01% (of extract)[17][18]
Vegetables Cucumber26.9% (of extract)[17][18]
Leek7.2% (of extract)[17][18]
Okra3.8% (of extract)[17][18]
Spinach (raw)0.4 - 1.5[16]
Dairy Products Butter2.25[1]
Nuts Skin of nuts~1000[11]

Dietary Precursors and Bioavailability

The primary dietary precursor of phytanic acid is phytol, which is esterified to the porphyrin ring of chlorophyll.[7][19] While chlorophyll itself has low bioavailability in humans, free phytol can be absorbed and converted to phytanic acid.[13][20] Phytyl fatty acid esters found in some fruits and vegetables are also a potential source of bioavailable phytol.[7][20]

Metabolic Pathways

Conversion of Phytol to Phytanic Acid

The conversion of phytol to phytanic acid in mammals is a multi-step process that occurs in the endoplasmic reticulum and peroxisomes.[10][21]

Phytol Phytol Phytenal Phytenal Phytol->Phytenal Alcohol Dehydrogenase (Endoplasmic Reticulum) Phytenic_Acid E-Phytenic Acid Phytenal->Phytenic_Acid Fatty Aldehyde Dehydrogenase (Endoplasmic Reticulum) Phytenoyl_CoA E-Phytenoyl-CoA Phytenic_Acid->Phytenoyl_CoA Acyl-CoA Synthetase (ER or Peroxisome) Phytanoyl_CoA Phytanoyl-CoA Phytenoyl_CoA->Phytanoyl_CoA 2-enoyl-CoA Reductase (Mitochondrion or Peroxisome)

Conversion of Phytol to Phytanoyl-CoA.

Peroxisomal Alpha-Oxidation of Phytanic Acid

Due to the methyl group at the β-position, phytanic acid cannot undergo direct β-oxidation.[2][4] Instead, it undergoes α-oxidation in the peroxisomes, a process that removes one carbon atom to produce pristanic acid, which can then be metabolized via β-oxidation.[2][4][5]

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Peroxisomal Alpha-Oxidation of Phytanic Acid.

Regulation of Gene Expression by Phytanic Acid

Phytanic acid and its metabolite, pristanic acid, can act as signaling molecules by activating nuclear receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptor (RXR).[22] This activation leads to the upregulation of genes involved in fatty acid oxidation.[3][22]

cluster_nucleus Nucleus PPARa_RXR PPARα/RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Upregulates Transcription Phytanic_Acid Phytanic Acid Phytanic_Acid->PPARa_RXR Activates

Regulation of Gene Expression by Phytanic Acid.

Experimental Protocols

Quantification of Phytanic Acid in Food Samples by GC-MS

The accurate quantification of phytanic acid in food matrices is essential for dietary studies. The following is a generalized workflow for this analysis.

Start Food Sample Homogenization 1. Sample Homogenization Start->Homogenization Saponification 2. Saponification (Alkaline Hydrolysis) Homogenization->Saponification Extraction 3. Liquid-Liquid Extraction Saponification->Extraction Derivatization 4. Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Quantification 6. Quantification GCMS->Quantification End Phytanic Acid Concentration Quantification->End Acclimatization Animal Acclimatization (1 week, standard chow) Assignment Random Assignment to Dietary Groups Acclimatization->Assignment Group1 Group 1: Phytanic Acid-Deficient Diet Assignment->Group1 Group2 Group 2: Control/Supplemented Diet Assignment->Group2 Feeding Experimental Feeding Period (e.g., 4 weeks) Group1->Feeding Group2->Feeding Monitoring Weekly Monitoring: - Body Weight - Food Intake Feeding->Monitoring Endpoint Study Endpoint: Euthanasia & Sample Collection Feeding->Endpoint Collection Sample Collection: - Blood (Serum/Plasma) - Liver, Adipose Tissue, Brain Endpoint->Collection Analysis Biochemical Analysis: - GC-MS for Fatty Acid Profile - Gene Expression (qPCR) - Histology Collection->Analysis

References

The Cornerstone Role of Thiamine Pyrophosphate in 2-Hydroxyacyl-CoA Lyase Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of thiamine (B1217682) pyrophosphate (TPP) as an essential cofactor for the peroxisomal enzyme 2-hydroxyacyl-CoA lyase (HACL). HACL is a key player in the alpha-oxidation of 3-methyl-branched fatty acids and the degradation of 2-hydroxy long-chain fatty acids. Its activity is entirely dependent on the presence of TPP. This document elucidates the biochemical mechanisms, metabolic significance, and the profound impact of TPP on the catalytic function of HACL. Detailed experimental protocols for the characterization of HACL activity and its interaction with TPP are provided, alongside quantitative data and visual representations of key pathways and workflows to support further research and therapeutic development.

Introduction to 2-Hydroxyacyl-CoA Lyase and Thiamine Pyrophosphate

2-Hydroxyacyl-CoA lyase (HACL) is a peroxisomal enzyme that plays a vital role in lipid metabolism.[1][2][3] Specifically, HACL1 is the first and only known thiamine pyrophosphate (TPP)-dependent enzyme in mammalian peroxisomes.[3][4] The enzyme is a homotetramer and is targeted to the peroxisome via a C-terminal peroxisomal targeting signal (PTS1).[1][2] HACL1 is indispensable for two primary metabolic pathways:

  • Alpha-oxidation of 3-methyl-branched fatty acids: This pathway is essential for the degradation of fatty acids that cannot be processed by beta-oxidation due to a methyl group at the beta-carbon, such as phytanic acid.[1][3][4]

  • Chain-shortening of 2-hydroxy long-chain fatty acids: HACL1 facilitates the breakdown of these fatty acids.[1][3]

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1 (thiamine), is a crucial cofactor for a suite of enzymes primarily involved in carbohydrate and amino acid metabolism.[5] Its function is central to the catalytic activity of HACL, where it facilitates the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA substrates.[1][2]

The Indispensable Role of TPP in the Catalytic Mechanism of HACL

The catalytic activity of HACL is absolutely dependent on TPP. The enzyme readily loses activity during purification, a phenomenon that can be reversed by the addition of TPP, highlighting the non-covalent but essential binding of the cofactor.[6]

The catalytic cycle of HACL, facilitated by TPP, involves the following key steps:

  • Deprotonation of TPP: The C2 atom of the thiazolium ring of TPP is deprotonated to form a reactive carbanion, or ylide.[3]

  • Nucleophilic Attack: The TPP carbanion executes a nucleophilic attack on the carbonyl carbon of the 2-hydroxyacyl-CoA substrate.[3]

  • Carbon-Carbon Bond Cleavage: This attack leads to the cleavage of the C1-C2 bond of the substrate.

  • Product Formation: The cleavage results in the formation of two products: formyl-CoA and an aldehyde that is one carbon shorter than the original substrate.[1][2][3]

  • Cofactor Regeneration: The TPP cofactor is regenerated at the end of the catalytic cycle, allowing it to participate in subsequent reactions.

This mechanism underscores the fact that in the absence of TPP, HACL is catalytically inactive. The TPP-binding site in HACL contains a consensus motif, which is conserved among TPP-dependent enzymes.[3]

Quantitative Data on HACL Activity and TPP Dependence

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)
Wild-Type2-Hydroxyisobutyryl-CoA1201.311
E493A Mutant2-Hydroxyisobutyryl-CoA1200.131.1
E493Q Mutant2-Hydroxyisobutyryl-CoA2400.0250.1
E493K Mutant2-Hydroxyisobutyryl-CoA---
Data adapted from a study on actinobacterial 2-hydroxyacyl-CoA lyase.[7]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a critical metabolic pathway that relies on the TPP-dependent activity of HACL1. A simplified diagram of this pathway is presented below.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 (TPP-dependent) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 (TPP-dependent) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Studying HACL1 Activity

A typical workflow for the investigation of HACL1 activity and its dependence on TPP involves several key stages, from sample preparation to data analysis.

HACL1_Activity_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver) Peroxisome_Isolation Peroxisome Isolation (Differential & Density Gradient Centrifugation) Tissue_Homogenization->Peroxisome_Isolation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Peroxisome_Isolation->Protein_Quantification Assay_Setup Assay Setup (Buffer, Substrate, Varying TPP concentrations) Protein_Quantification->Assay_Setup Incubation Incubation (e.g., 37°C) Assay_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Derivatization Product Derivatization (for Aldehyde Detection) Reaction_Termination->Product_Derivatization HPLC_Analysis RP-HPLC Analysis Product_Derivatization->HPLC_Analysis Data_Analysis Data Analysis (Kinetic Parameters) HPLC_Analysis->Data_Analysis

Experimental workflow for HACL1 activity analysis.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods for the isolation of peroxisomes.[8][9][10]

Materials:

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1% ethanol, 10 mM MOPS, pH 7.2)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge and rotors

  • Nycodenz or Percoll gradient solutions

Procedure:

  • Perfuse rat liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer with a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet heavy mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes to obtain a light mitochondrial pellet containing peroxisomes.

  • Resuspend the pellet in a small volume of homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed density gradient (e.g., Nycodenz or Percoll).

  • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.

  • Carefully collect the peroxisomal fraction, which will appear as a dense band at a specific point in the gradient.

  • Wash the isolated peroxisomes with homogenization buffer and resuspend for further analysis.

Continuous Enzyme-Coupled Spectrophotometric Assay for HACL1 Activity

This assay measures the production of the aldehyde product of the HACL1 reaction by coupling it to the oxidation of NADH by alcohol dehydrogenase.[2]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • (R)-2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA, 10 mM stock)

  • Thiamine pyrophosphate (TPP, 10 mM stock)

  • Magnesium chloride (MgCl₂, 100 mM stock)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH, 10 mM stock)

  • Aldehyde dehydrogenase (ALDH, from a commercial source)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing potassium phosphate buffer, TPP (final concentration 200 µM), MgCl₂ (final concentration 1 mM), NADH (final concentration 200 µM), and an excess of ALDH.

  • Add the master mix to a cuvette and equilibrate to 37°C for 5 minutes.

  • Initiate the reaction by adding the HACL1-containing sample (e.g., isolated peroxisomes).

  • Start the reaction by adding the (R)-2-hydroxyacyl-CoA substrate to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH consumption from the linear portion of the curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Analysis of Aldehyde Products by RP-HPLC

This method allows for the sensitive detection and quantification of the aldehyde products of the HACL1 reaction.[1][5]

Materials:

Procedure:

  • Terminate the HACL1 enzymatic reaction.

  • To derivatize the aldehyde products, add a solution containing ammonium acetate, acetic acid, and CHD to the reaction mixture.

  • Heat the mixture at 80°C for 90 minutes to form a fluorescent derivative.

  • Inject an aliquot of the derivatized sample onto the RP-HPLC system.

  • Separate the fluorescent derivatives using a suitable gradient of acetonitrile in water.

  • Detect the derivatives using a fluorescence detector (e.g., excitation at 365 nm and emission at 440 nm).

  • Quantify the aldehyde products by comparing the peak areas to a standard curve prepared with known concentrations of the corresponding aldehyde.

Conclusion

Thiamine pyrophosphate is not merely a helper molecule but an absolute requirement for the catalytic function of 2-hydroxyacyl-CoA lyase. Its central role in the carbon-carbon bond cleavage reaction highlights the importance of adequate thiamine levels for proper lipid metabolism. Understanding the intricate relationship between TPP and HACL is crucial for elucidating the pathophysiology of metabolic disorders associated with defects in alpha-oxidation and for the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the significance of this essential cofactor-enzyme partnership. Further research is warranted to determine the precise kinetic parameters and binding affinity of TPP for mammalian HACL1, which will provide a more complete picture of its function in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Consequences of 2-Hydroxyphytanoyl-CoA Accumulation

Abstract

The accumulation of this compound, a key intermediate in the alpha-oxidation of phytanic acid, is a significant event with profound cellular consequences. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, the enzymatic deficiencies leading to its accumulation, and the resultant cellular and pathophysiological outcomes. Drawing from recent research, this document details the effects on peroxisomal function, lipid metabolism, and cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in studying these phenomena.

The Biochemical Pathway of Phytanic Acid Alpha-Oxidation

Phytanic acid, a 3-methyl-branched fatty acid, is derived from dietary sources and its degradation is essential for normal cellular function.[1] Unlike straight-chain fatty acids, the methyl group on the β-carbon of phytanic acid prevents its metabolism through β-oxidation.[1] Instead, it undergoes α-oxidation, a process primarily occurring in the peroxisomes.[2][3]

The α-oxidation pathway consists of the following key steps:

  • Activation: Phytanic acid is activated to phytanoyl-CoA.[3][4]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to form this compound.[3][4]

  • Cleavage: this compound is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[1][5][6][7][8]

  • Oxidation: Pristanal is oxidized to pristanic acid, which can then enter the β-oxidation pathway.[3][6]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Accumulation Accumulation occurs here in HACL1 deficiency Accumulation->Hydroxyphytanoyl_CoA

Figure 1: The peroxisomal α-oxidation pathway of phytanic acid.

Pathophysiology of this compound Accumulation

The accumulation of this compound is primarily a consequence of a deficiency in the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1).[9][10] While no human deficiency of HACL1 has been described, a deficiency in the upstream enzyme, phytanoyl-CoA hydroxylase (PHYH), leads to the accumulation of phytanic acid, causing Refsum disease.[2][11][12][13] Refsum disease is an autosomal recessive disorder characterized by severe neurological symptoms, including retinitis pigmentosa, anosmia, sensory neuropathy, and ataxia.[2][11][12]

Studies using Hacl1 deficient mice have provided valuable insights into the direct consequences of being unable to process this compound. When these mice are fed a phytol-rich diet, they exhibit a significant accumulation of both phytanic acid and 2-hydroxyphytanic acid, particularly in the liver.[9][10][14]

Cellular Consequences of Accumulation

The buildup of this compound and its precursors triggers a cascade of cellular responses, primarily aimed at mitigating lipid toxicity.

Peroxisome Proliferation and Activation of ω-Oxidation

In Hacl1-deficient mice fed a high phytol (B49457) diet, the liver proteome shows a significant increase in proteins associated with peroxisome proliferation and ω-oxidation.[9][10][15] This is a compensatory mechanism to handle the excess fatty acids.

  • PPARα Signaling: The accumulation of phytanic acid and its derivatives appears to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10][14] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

  • Upregulation of Target Genes: Activated PPARα leads to the increased expression of its target genes, which include enzymes involved in both peroxisomal β-oxidation and microsomal ω-oxidation.[9][10]

  • ω-Oxidation: The ω-oxidation pathway, catalyzed by cytochrome P450 enzymes of the CYP4A family, provides an alternative route for fatty acid degradation.[10] Studies in Hacl1-/- mice have shown a significant upregulation of Cyp4a10 and Cyp4a14 in the liver.[9][10][15]

Altered Lipid Homeostasis

The accumulation of phytanic acid and 2-hydroxyphytanic acid disrupts normal lipid homeostasis.

  • Hepatic Changes: Hacl1 deficient mice on a phytol diet show enlarged and mottled livers with reduced levels of glycogen (B147801) and triglycerides.[14] This suggests a significant metabolic burden on the liver.

  • Adipose Tissue Reduction: A notable consequence is the absence of abdominal white adipose tissue in these mice, indicating a major shift in lipid storage and utilization.[14]

  • Fatty Acid Profile: The liver fatty acid profile is significantly altered, with a marked increase in phytanic and 2-hydroxyphytanic acid and a decrease in heptadecanoic acid (C17:0).[9][10][15]

Quantitative Data from Hacl1 Deficient Mice

The following table summarizes the key quantitative findings from studies on Hacl1 deficient mice fed a phytol-rich diet.

ParameterTissueObservation in Hacl1-/- MiceReference
Phytanic AcidLiverSignificant accumulation[9][10][14][15]
2-Hydroxyphytanic AcidLiverSignificant accumulation[9][10][15]
Heptadecanoic Acid (C17:0)LiverSignificant decrease[9][10][15]
Cyp4a10 and Cyp4a14 proteinsLiverSignificantly increased abundance[9][10][15]
Glycogen and TriglyceridesLiverReduced levels[14]
Abdominal White Adipose TissueWhole animalAbsent[14]

Key Signaling Pathways Affected

The accumulation of this compound and its precursors activates specific signaling pathways, most notably the PPARα pathway.

PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Phytanic_Acid Accumulated Phytanic Acid / 2-Hydroxyphytanic Acid PPARa_RXR PPARα-RXR Heterodimer Phytanic_Acid->PPARa_RXR Activates PPARa_RXR_nucleus PPARα-RXR PPARa_RXR->PPARa_RXR_nucleus Translocation PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription PPRE->Target_Genes Peroxisome_Proliferation Peroxisome Proliferation Target_Genes->Peroxisome_Proliferation Omega_Oxidation Increased ω-Oxidation (e.g., CYP4A10, CYP4A14) Target_Genes->Omega_Oxidation Beta_Oxidation Increased β-Oxidation Target_Genes->Beta_Oxidation PPARa_RXR_nucleus->PPRE Binds to

Figure 2: Proposed PPARα signaling in response to phytanic acid accumulation.

Experimental Protocols

Reproducible and accurate measurement of the metabolites and proteins involved in the α-oxidation pathway is crucial for research in this field.

Protocol for Fatty Acid Analysis by GC-MS

This protocol is adapted from methodologies used in the analysis of tissues from Hacl1 deficient mice.[9][10]

Objective: To quantify the levels of phytanic acid, 2-hydroxyphytanic acid, and other fatty acids in tissue samples.

Materials:

  • Tissue sample (e.g., liver)

  • Internal standard (e.g., C17:0)

  • Chloroform:Methanol (2:1, v/v)

  • BF3-Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenization: Homogenize a known weight of tissue in a suitable buffer.

  • Lipid Extraction: Perform a Folch extraction by adding chloroform:methanol (2:1) to the homogenate. Add an internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Hydrolysis and Methylation: Collect the lower organic phase and evaporate the solvent under nitrogen. Resuspend the lipid extract in BF3-methanol and heat at 100°C for 30 minutes to create fatty acid methyl esters (FAMEs).

  • FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Concentrate the sample under nitrogen and inject it into the GC-MS system. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs.

  • Quantification: Identify and quantify the peaks corresponding to the methyl esters of phytanic acid, 2-hydroxyphytanic acid, and other fatty acids by comparing their retention times and mass spectra to known standards. Normalize the results to the internal standard and the initial tissue weight.

Protocol for Untargeted Proteomics by LC-MS

This protocol provides a general workflow for analyzing changes in the proteome of tissues affected by this compound accumulation.[9][10]

Objective: To identify and quantify changes in protein abundance in response to metabolic stress.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Lysis buffer with protease inhibitors

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

  • Acetonitrile (B52724)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Protein Extraction: Lyse the tissue in a suitable buffer containing urea and protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating. Alkylate the free cysteine residues by adding IAA and incubating in the dark.

  • Tryptic Digestion: Dilute the sample to reduce the urea concentration. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Cleanup: Acidify the digest with formic acid and clean up the peptides using a solid-phase extraction (SPE) C18 cartridge.

  • LC-MS/MS Analysis: Resuspend the cleaned peptides in a suitable solvent and inject them into the LC-MS/MS system. Separate the peptides using a reverse-phase nano-LC column with a gradient of acetonitrile in 0.1% formic acid.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Search the data against a relevant protein database (e.g., UniProt mouse database) to identify peptides and proteins. Perform label-free quantification to determine the relative abundance of proteins between different experimental groups.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed proteins to identify affected cellular processes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Tissue_Collection Tissue Collection (e.g., Liver, Kidney, Brain) from WT and Hacl1-/- mice Lipid_Extraction Lipid Extraction & Derivatization Tissue_Collection->Lipid_Extraction Protein_Extraction Protein Extraction & Digestion Tissue_Collection->Protein_Extraction GCMS Fatty Acid Analysis (GC-MS) Lipid_Extraction->GCMS LCMS Proteomic Analysis (LC-MS/MS) Protein_Extraction->LCMS Lipidomics Lipidomics: Quantify Fatty Acids GCMS->Lipidomics Proteomics Proteomics: Identify & Quantify Proteins LCMS->Proteomics Pathway_Analysis Pathway Analysis & Biological Interpretation Lipidomics->Pathway_Analysis Proteomics->Pathway_Analysis

Figure 3: A typical workflow for lipidomic and proteomic analysis.

Conclusion and Future Directions

The accumulation of this compound, resulting from a deficiency in HACL1, sets off a series of adaptive cellular responses. The central mechanism appears to be the activation of PPARα, leading to peroxisome proliferation and the upregulation of alternative fatty acid degradation pathways like ω-oxidation. These changes significantly alter the lipid landscape of the cell, particularly in the liver.

For drug development professionals, understanding these pathways is critical. Targeting PPARα or the downstream enzymes in the ω-oxidation pathway could offer therapeutic strategies for managing the toxic effects of phytanic acid accumulation in disorders like Refsum disease.

Future research should focus on:

  • Identifying the direct molecular activator of PPARα in this context.

  • Investigating the potential role of a second, HACL1-unrelated lyase that has been suggested to exist in the endoplasmic reticulum.[14]

  • Exploring the long-term consequences of chronic PPARα activation and ω-oxidation on cellular health.

  • Developing small molecule therapies that can enhance alternative degradation pathways or mitigate the cellular toxicity of accumulated lipids.

References

The Crossroads of Metabolism: A Technical Guide to the Interactions of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA is a pivotal intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the conventional beta-oxidation pathway. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound and its intricate connections with other critical metabolic pathways, including beta-oxidation and omega-oxidation. We delve into the quantitative aspects of these pathways, present detailed experimental protocols for their investigation, and offer visual representations of the core processes to facilitate a deeper understanding of this metabolic nexus. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal disorders, and the development of therapeutic strategies for related diseases.

The Core Pathway: Alpha-Oxidation of Phytanic Acid

The alpha-oxidation of phytanic acid is a peroxisomal process essential for the degradation of this dietary branched-chain fatty acid. The pathway circumvents the β-methyl group that sterically hinders the standard beta-oxidation machinery. This compound is a key intermediate in this pathway.

The process begins with the activation of phytanic acid to phytanoyl-CoA, which is then hydroxylated to form this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH) . This step is followed by the cleavage of this compound by This compound lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[1] Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[2]

Enzymology and Kinetics

The efficiency and regulation of the alpha-oxidation pathway are dictated by the kinetic properties of its key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in Phytanic Acid Alpha-Oxidation

EnzymeSubstrateK_m_V_max_Organism/Source
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoA29.5 µM (in presence of SCP2)Not ReportedHuman
3-methylhexadecanoyl-CoA40.8 µMNot ReportedHuman
2-Hydroxyacyl-CoA Lyase 1 (HACL1)2-Hydroxyisobutyryl-CoA~120 µM1.3 s⁻¹ (k_cat_)Actinobacterial

Interaction with Other Metabolic Pathways

The metabolism of this compound is not an isolated process. The products of its degradation and the regulation of its parent pathway are intricately linked with other major fatty acid oxidation pathways.

Intersection with Beta-Oxidation

The primary product of the alpha-oxidation of phytanic acid is pristanic acid. After conversion to pristanoyl-CoA, this fatty acid is a substrate for peroxisomal beta-oxidation.[3] This process involves a series of enzymatic reactions that shorten the acyl-chain, yielding acetyl-CoA and propionyl-CoA.[4] These products can then be transported to the mitochondria for further metabolism in the citric acid cycle to generate ATP.[5][6] This metabolic link highlights the cooperative nature of peroxisomes and mitochondria in cellular energy homeostasis.[7][8]

The Omega-Oxidation Rescue Pathway

Under conditions where alpha-oxidation is impaired, such as in Refsum disease, the cell can utilize the omega-oxidation pathway as an alternative route for phytanic acid metabolism.[9][10] This pathway, primarily occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a dicarboxylic acid.[11] This dicarboxylic acid can then undergo beta-oxidation from the omega-end. While less efficient than alpha-oxidation, this pathway can help to reduce the toxic accumulation of phytanic acid.[11]

Regulatory Crosstalk

The flux through the alpha-oxidation pathway is tightly regulated to meet cellular demands and prevent the accumulation of toxic intermediates. Phytanic acid itself has been shown to be a signaling molecule, acting as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid metabolism, including those for beta-oxidation.[12][13] The activation of PPARα by phytanic acid suggests a feed-forward mechanism where the substrate can upregulate its own degradation pathways.[14] However, the induction of phytanoyl-CoA hydroxylase by phytanic acid appears to be independent of PPARα and retinoid X receptors (RXRs), suggesting the involvement of other regulatory mechanisms.[14]

Accumulation of phytanic acid can also have profound effects on other cellular signaling pathways. It has been shown to affect Ca²⁺ homeostasis, induce mitochondrial depolarization, and increase the generation of reactive oxygen species (ROS).[15][16] Furthermore, phytanic acid and pristanic acid can activate the G protein-coupled receptor GPR40, implicating them in intracellular Ca²⁺ signaling.[10]

Experimental Protocols

Measurement of Phytanoyl-CoA Hydroxylase Activity

This protocol describes an in vitro assay to determine the activity of phytanoyl-CoA hydroxylase (PhyH) using a radiolabeled substrate and analysis by high-performance liquid chromatography (HPLC).[1]

Materials:

  • Enzyme source (e.g., liver homogenate, recombinant PhyH)

  • [1-¹⁴C]Phytanoyl-CoA (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: 2-oxoglutarate, FeSO₄, ascorbate

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a reverse-phase C18 column and a radioactivity detector

Procedure:

  • Prepare the reaction mixture containing assay buffer, cofactors, and the enzyme source in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system and separate the substrate and the product, [1-¹⁴C]this compound.

  • Quantify the amount of product formed by integrating the radioactivity peak corresponding to [1-¹⁴C]this compound.

Quantification of Phytanic Acid by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of phytanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Materials:

  • Human plasma sample

  • Internal standard (e.g., phytanic acid-d3)

  • Acetonitrile (B52724) with 0.5 M hydrochloric acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature and vortex.

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 400 µL of acetonitrile containing 0.5 M hydrochloric acid for protein precipitation and hydrolysis.

    • Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate phytanic acid from other plasma components using a suitable gradient elution on the C18 column.

    • Detect and quantify phytanic acid and its internal standard using multiple reaction monitoring (MRM) mode.

Visualizing the Pathways

To provide a clear visual representation of the metabolic pathways involving this compound, the following diagrams have been generated using the Graphviz DOT language.

Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: The core alpha-oxidation pathway of phytanic acid in the peroxisome.

Metabolic_Interactions cluster_alpha Alpha-Oxidation (Peroxisome) cluster_beta Beta-Oxidation (Peroxisome/Mitochondria) cluster_omega Omega-Oxidation (Endoplasmic Reticulum) Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid Multi-step process Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Energy Acetyl-CoA, Propionyl-CoA (Energy Production) Pristanoyl_CoA->Energy Phytanic_Acid_Omega Phytanic Acid Dicarboxylic_Acid Dicarboxylic Acid Phytanic_Acid_Omega->Dicarboxylic_Acid CYP450 enzymes Dicarboxylic_Acid->Energy Beta-Oxidation cluster_alpha cluster_alpha cluster_omega cluster_omega

Caption: Interaction of alpha-oxidation with beta- and omega-oxidation pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation & Hydrolysis Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A generalized experimental workflow for the quantification of phytanic acid.

Conclusion

This compound stands at a critical juncture in lipid metabolism, linking the specialized alpha-oxidation pathway with the more general beta- and omega-oxidation systems. A thorough understanding of the enzymes that produce and consume this intermediate, the quantitative aspects of these pathways, and their regulatory networks is essential for elucidating the pathophysiology of peroxisomal disorders like Refsum disease. The detailed experimental protocols and visual pathway representations provided in this guide are intended to empower researchers to further investigate this intricate metabolic system and contribute to the development of novel therapeutic interventions.

References

Methodological & Application

Synthesis of 2-Hydroxyphytanoyl-CoA for In Vitro Investigations: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxyphytanoyl-CoA, a critical intermediate in the alpha-oxidation of phytanic acid. The accumulation of phytanic acid is implicated in several neurological disorders, making the in vitro study of its metabolic pathway essential for understanding disease pathogenesis and for the development of novel therapeutic strategies. This protocol details a two-step synthesis process: the chemical synthesis of the precursor, phytanoyl-CoA, from phytanic acid, followed by the enzymatic conversion to this compound using phytanoyl-CoA 2-hydroxylase (PAHX). Detailed methodologies for both synthesis and purification are provided, along with expected yields and characterization data. Furthermore, this guide includes diagrams of the relevant metabolic pathway and experimental workflows to facilitate a deeper understanding of the process.

Introduction

This compound is a key metabolic intermediate in the peroxisomal alpha-oxidation pathway, the primary catabolic route for phytanic acid, a branched-chain fatty acid.[1] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized via the typical β-oxidation pathway. The alpha-oxidation pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid, allowing for subsequent degradation. The enzymatic conversion of phytanoyl-CoA to this compound is catalyzed by the iron(II) and 2-oxoglutarate-dependent oxygenase, phytanoyl-CoA 2-hydroxylase (PAHX).[2][3] Deficiencies in this enzyme lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease.

The availability of pure this compound is crucial for a variety of in vitro studies, including enzyme kinetics of downstream enzymes like this compound lyase (HACL1), inhibitor screening, and as a standard for analytical methods.[4] This document outlines a reliable method for its synthesis and purification.

Signaling and Experimental Workflow

The synthesis of this compound is situated within the broader context of phytanic acid alpha-oxidation. Understanding this pathway is essential for designing and interpreting in vitro studies.

alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PAHX) (O2, 2-Oxoglutarate, Fe2+, Ascorbate) Pristanal_Formyl_CoA Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal_Formyl_CoA This compound Lyase (HACL1) (TPP, Mg2+)

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

The overall experimental workflow for the synthesis of this compound involves a two-stage process, beginning with the chemical synthesis of the precursor followed by an enzymatic reaction.

synthesis_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Phytanic_Acid Phytanic Acid Activation Activation with CDI Phytanic_Acid->Activation Reaction_CoA Reaction with Coenzyme A Activation->Reaction_CoA Phytanoyl_CoA Phytanoyl-CoA Reaction_CoA->Phytanoyl_CoA Purification_Chem Purification (HPLC) Phytanoyl_CoA->Purification_Chem Purified_Phytanoyl_CoA Purified Phytanoyl-CoA Purification_Chem->Purified_Phytanoyl_CoA Enzyme_Reaction Enzymatic Reaction with PAHX Purified_Phytanoyl_CoA->Enzyme_Reaction Hydroxyphytanoyl_CoA This compound Enzyme_Reaction->Hydroxyphytanoyl_CoA Purification_Enz Purification (HPLC) Hydroxyphytanoyl_CoA->Purification_Enz Characterization Characterization (NMR, MS) Purification_Enz->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of phytanoyl-CoA and this compound.

Table 1: Reagents for Chemical Synthesis of Phytanoyl-CoA

ReagentMolecular Weight ( g/mol )ConcentrationVolume/Mass
Phytanic Acid312.53-10 mg
1,1'-Carbonyldiimidazole (CDI)162.150.5 M in THF1.2 eq
Coenzyme A (Trilithium salt)785.3350 mM in H₂O1.0 eq
Triethylamine (B128534)101.19-2.0 eq
Anhydrous Tetrahydrofuran (B95107) (THF)--2 mL

Table 2: Typical Yield and Purity for Phytanoyl-CoA Synthesis

ParameterValueMethod of Determination
Yield
Crude Product~70-80%Gravimetric
After HPLC Purification~50%UV-Vis Spectroscopy (260 nm)
Purity
Purity after HPLC>95%HPLC-UV (260 nm)

Table 3: Reagents for Enzymatic Synthesis of this compound

ReagentStock ConcentrationFinal Concentration
Phytanoyl-CoA10 mM100 µM
Recombinant Human PAHX1 mg/mL10 µg/mL
Tris-HCl (pH 7.5)1 M50 mM
2-Oxoglutarate100 mM1 mM
Ferrous Sulfate (B86663) (FeSO₄)10 mM100 µM
L-Ascorbic Acid100 mM1 mM
Dithiothreitol (DTT)1 M1 mM

Table 4: Typical Yield and Purity for this compound Synthesis

ParameterValueMethod of Determination
Yield
Enzymatic Conversion>90%HPLC-UV/MS
After HPLC Purification~70-80%UV-Vis Spectroscopy (260 nm)
Purity
Purity after HPLC>98%HPLC-UV/MS
Characterization
Molecular Weight (C₄₁H₇₄N₇O₁₈P₃S)1078.04 g/mol Mass Spectrometry
Expected Mass (ESI-MS)[M-H]⁻ at m/z 1077.4Mass Spectrometry

Experimental Protocols

Protocol 1: Chemical Synthesis of Phytanoyl-CoA

This protocol describes the synthesis of phytanoyl-CoA from phytanic acid using a carbonyldiimidazole (CDI) activation method.

Materials:

  • Phytanic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (trilithium salt hydrate)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Activation of Phytanic Acid: a. Dissolve 10 mg of phytanic acid in 1 mL of anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Add 1.2 equivalents of 0.5 M CDI in THF dropwise to the solution while stirring at room temperature. c. Allow the reaction to proceed for 1 hour at room temperature. The formation of phytanoyl-imidazole can be monitored by thin-layer chromatography (TLC).

  • Synthesis of Phytanoyl-CoA: a. In a separate flask, dissolve 1.0 equivalent of Coenzyme A (trilithium salt) in 1 mL of water. b. Add 2.0 equivalents of triethylamine to the Coenzyme A solution. c. Slowly add the activated phytanoyl-imidazole solution from step 1c to the Coenzyme A solution with vigorous stirring. d. Allow the reaction to proceed overnight at room temperature.

  • Purification of Phytanoyl-CoA: a. Concentrate the reaction mixture using a rotary evaporator to remove the THF. b. Lyophilize the aqueous solution to obtain the crude phytanoyl-CoA. c. Purify the crude product by reverse-phase HPLC on a C18 column. d. Use a linear gradient of acetonitrile in potassium phosphate buffer (e.g., 20-80% acetonitrile in 50 mM potassium phosphate, pH 7.0) to elute the phytanoyl-CoA. e. Monitor the elution profile at 260 nm. f. Collect the fractions containing the phytanoyl-CoA peak. g. Lyophilize the purified fractions to obtain pure phytanoyl-CoA.

  • Confirmation: a. Confirm the identity and purity of the synthesized phytanoyl-CoA using mass spectrometry and ¹H NMR.[5]

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the enzymatic conversion of phytanoyl-CoA to this compound using recombinant phytanoyl-CoA 2-hydroxylase (PAHX).

Materials:

  • Purified phytanoyl-CoA (from Protocol 1)

  • Recombinant human phytanoyl-CoA 2-hydroxylase (PAHX)

  • Tris-HCl buffer (pH 7.5)

  • 2-Oxoglutarate

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Dithiothreitol (DTT)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Mass spectrometer

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing the following components at the final concentrations specified in Table 3:

    • Tris-HCl (pH 7.5)
    • 2-Oxoglutarate
    • Ferrous sulfate (prepare fresh)
    • L-Ascorbic acid (prepare fresh)
    • DTT b. Add the purified phytanoyl-CoA to the reaction mixture. c. Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction: a. Initiate the reaction by adding the recombinant human PAHX enzyme. b. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination and Product Purification: a. Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme. b. Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen. d. Purify the this compound from the remaining aqueous solution by reverse-phase HPLC on a C18 column. e. Use a suitable gradient of acetonitrile in an ammonium acetate buffer to separate the product from the unreacted substrate and other reaction components. f. Monitor the elution profile at 260 nm and/or by mass spectrometry. g. Collect the fractions containing the this compound peak. h. Lyophilize the purified fractions.

  • Product Characterization: a. Confirm the identity of the synthesized this compound by high-resolution mass spectrometry to verify the correct molecular weight.[5] b. Further structural confirmation can be obtained using NMR spectroscopy if sufficient material is available.[5]

Conclusion

This application note provides a detailed and actionable guide for the synthesis of this compound, a vital tool for research into the alpha-oxidation pathway and related metabolic disorders. By following the outlined chemical and enzymatic protocols, researchers can reliably produce high-purity this compound for their in vitro studies. The provided diagrams and data tables serve as a valuable resource for experimental planning and execution.

References

Protocol for Measuring 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme that plays a critical role in the alpha-oxidation of fatty acids.[1][2] Specifically, HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxyacyl-CoAs into formyl-CoA and an aldehyde that is one carbon shorter.[2][3] This enzymatic step is essential for the degradation of 3-methyl-branched fatty acids like phytanic acid, which cannot be metabolized through beta-oxidation.[4] A deficiency in the alpha-oxidation pathway can lead to the accumulation of phytanic acid, resulting in Refsum disease, a rare autosomal recessive neurological disorder.[4] Therefore, the accurate measurement of HACL1 activity is crucial for studying the pathogenesis of such metabolic disorders and for the development of potential therapeutic interventions.

This document provides a detailed protocol for a continuous enzyme-coupled spectrophotometric assay to determine HACL1 activity in various biological samples, such as tissue homogenates and cell lysates. The principle of this assay is based on the quantification of one of the reaction products, an aldehyde, through a coupled reaction with aldehyde dehydrogenase (ALDH), which leads to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the HACL1 activity.

Metabolic Pathway: Alpha-Oxidation of Phytanic Acid

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes alpha-oxidation in peroxisomes to be metabolized.[1][4] The pathway involves a series of enzymatic reactions, with HACL1 performing a critical cleavage step.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Alpha-oxidation pathway of phytanic acid. HACL1 catalyzes the cleavage of this compound.

Experimental Protocol: Spectrophotometric Assay for HACL1 Activity

This protocol describes a continuous spectrophotometric assay to measure HACL1 activity using (R)-2-hydroxybutanoyl-CoA as a substrate. The production of propanal is coupled to the aldehyde dehydrogenase (ALDH)-mediated reduction of NAD+ to NADH, which is monitored at 340 nm.

Materials and Reagents

ReagentStock ConcentrationFinal Concentration in Assay
Potassium Phosphate Buffer (pH 7.4)1 M100 mM
(R)-2-hydroxybutanoyl-CoA10 mM1 mM
NAD⁺100 mM2 mM
Thiamine Pyrophosphate (TPP)10 mM0.2 mM
MgCl₂1 M1 mM
Dithiothreitol (DTT)100 mM1 mM
Aldehyde Dehydrogenase (ALDH)10 U/mL0.1 U/mL
Enzyme Sample (e.g., tissue homogenate)Variablee.g., 20-50 µg protein
Deionized Water--

Instrumentation

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm with temperature control (37°C).

  • Cuvettes (1 cm path length) or 96-well microplates.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure

  • Preparation of Master Mix: Prepare a master mix containing all reagents except the substrate ((R)-2-hydroxybutanoyl-CoA) and the enzyme sample. For a 1 mL final reaction volume, combine the following in a microcentrifuge tube:

    • 100 µL of 1 M Potassium Phosphate Buffer (pH 7.4)

    • 20 µL of 100 mM NAD⁺

    • 20 µL of 10 mM TPP

    • 1 µL of 1 M MgCl₂

    • 10 µL of 100 mM DTT

    • 10 µL of 10 U/mL ALDH

    • Deionized water to a final volume of 900 µL (after adding the enzyme sample).

  • Sample Preparation: Prepare your enzyme sample (e.g., tissue homogenate, cell lysate, or purified enzyme) in an appropriate buffer. Determine the protein concentration of your sample using a standard method like the BCA assay.

  • Assay Measurement: a. Add the desired amount of your enzyme sample (e.g., corresponding to 20-50 µg of total protein) to the master mix. b. Transfer the mixture to a cuvette and incubate at 37°C for 5 minutes to allow for temperature equilibration and to record any background rate of NAD⁺ reduction. c. Initiate the reaction by adding 100 µL of 10 mM (R)-2-hydroxybutanoyl-CoA. d. Immediately mix by gentle inversion or pipetting and place the cuvette in the spectrophotometer. e. Monitor the increase in absorbance at 340 nm for 5-10 minutes, ensuring measurements are taken in the linear range of the reaction.

  • Control Reactions:

    • No Substrate Control: Replace the (R)-2-hydroxybutanoyl-CoA with an equal volume of deionized water to measure any substrate-independent NAD⁺ reduction.

    • No Enzyme Control: Replace the enzyme sample with an equal volume of its buffer to ensure that the observed activity is dependent on the added enzyme.

Data Analysis

The specific activity of HACL1 is calculated using the Beer-Lambert law.

Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [E])

Where:

  • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute (corrected for the rates of the control reactions).

  • ε: The molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[5]

  • l: The path length of the cuvette in cm (typically 1 cm).[5]

  • [E]: The concentration of the enzyme in the assay in mg/mL.[5]

Experimental Workflow

The following diagram illustrates the workflow for the HACL1 activity assay.

HACL1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Master_Mix Prepare Master Mix (Buffer, NAD+, TPP, MgCl2, DTT, ALDH) Equilibrate Equilibrate at 37°C (5 minutes) Master_Mix->Equilibrate Enzyme_Prep Prepare Enzyme Sample Enzyme_Prep->Equilibrate Initiate Initiate Reaction (Add Substrate) Equilibrate->Initiate Monitor_A340 Monitor A340 nm Initiate->Monitor_A340 Calculate_Rate Calculate Rate (ΔA340/min) Monitor_A340->Calculate_Rate Specific_Activity Determine Specific Activity Calculate_Rate->Specific_Activity

References

Application Note: LC-MS/MS Method for the Quantification of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of fatty acids. This metabolic pathway is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to their molecular structure.[1][2] The conversion of phytanic acid involves its activation to phytanoyl-CoA, followed by hydroxylation to this compound. This intermediate is then cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase (HACL1), into formyl-CoA and an aldehyde (pristanal) that is one carbon shorter.[1][3][4] This process is vital for normal lipid metabolism, and disruptions can lead to the accumulation of toxic lipid species, contributing to the pathology of diseases like Refsum's disease.[2]

Accurate and sensitive quantification of this compound is crucial for studying lipid metabolism, diagnosing metabolic disorders, and developing therapeutic interventions. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for analyzing this acyl-CoA species within complex biological matrices.[5] This application note details a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the reliable quantification of this compound.

Metabolic Context of this compound

The diagram below illustrates the role of this compound within the peroxisomal alpha-oxidation pathway.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal (n-1 aldehyde) Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Beta_Oxidation Further Metabolism (β-Oxidation) Pristanal->Beta_Oxidation Dehydrogenase

Figure 1: Peroxisomal alpha-oxidation pathway. (Max-Width: 760px)

Experimental Protocols

This section provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Materials and Reagents
  • Standards: this compound (analytical standard), Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA as an internal standard (IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), 2-Propanol, Water (all LC-MS grade).

  • Buffers and Reagents: Ammonium formate, Ammonium hydroxide, 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA), Potassium Phosphate buffer.

  • Equipment: Homogenizer, refrigerated centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB), nitrogen evaporator, LC-MS/MS system (e.g., Triple Quadrupole).

Sample Preparation: Extraction from Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[5][6][7]

  • Homogenization: Weigh 20-50 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Extraction & Precipitation: Add 1 mL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., 1 nmol C17:0-CoA). Homogenize thoroughly on ice.[6]

  • Centrifugation: Transfer the homogenate to a microfuge tube and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% MeOH in water to remove polar interferences.

    • Elute the acyl-CoAs with 1-2 mL of MeOH into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for LC-MS/MS analysis.

LC-MS/MS Method Workflow

The diagram below outlines the complete analytical workflow from sample preparation to data analysis.

workflow_diagram cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Tissue Homogenization in Extraction Buffer + IS Centrifuge 2. Protein Precipitation & Centrifugation Homogenize->Centrifuge SPE 3. Solid-Phase Extraction (Load -> Wash -> Elute) Centrifuge->SPE Dry 4. Evaporation & Reconstitution SPE->Dry LC 5. LC Separation (C18 Column) Dry->LC MS 6. MS/MS Detection (Positive ESI, MRM) LC->MS Data 7. Peak Integration & Quantification MS->Data

Figure 2: LC-MS/MS experimental workflow. (Max-Width: 760px)
LC-MS/MS Instrumental Parameters

The following are starting parameters and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18 Reversed-Phase, e.g., Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A 100 mM Ammonium Formate in Water, pH 5.0, with 2% ACN[7]
Mobile Phase B 98% ACN, 2% Water, 5 mM Ammonium Formate[7]
Flow Rate 0.3 mL/min
Column Temp. 40-45 °C[7]
Injection Vol. 5-10 µL

| Gradient | 0-2 min, 2% B; 2-15 min, 2-98% B; 15-18 min, 98% B; 18.1-22 min, 2% B |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage +5500 V[7]
Source Temp. 500 °C[7]
Curtain Gas 30 psi
Collision Gas Nitrogen (High)[7]

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Function DP (V) CE (V)
This compound 1079.1 572.1 Quantifier (Neutral Loss of 507)[7] 90 50
This compound 1079.1 428.1 Qualifier (CoA Moiety)[7] 90 65

| C17:0-CoA (IS) | 1020.4 | 513.4 | Quantifier (Neutral Loss of 507) | 90 | 50 |

Note: Declustering Potential (DP) and Collision Energy (CE) values are typical for acyl-CoAs and require optimization.[7]

Data and Method Performance

The following tables represent the expected performance characteristics of a validated method. These values should be experimentally determined during method validation.

Table 4: Representative Calibration Curve Parameters

Analyte Linear Range (nM) Weighting

| this compound | 1 - 2000 | 1/x | > 0.995 |

Table 5: Representative Precision and Accuracy

QC Level Concentration (nM) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low 5 < 15% < 15% 85-115%
Medium 500 < 10% < 10% 90-110%

| High | 1500 | < 10% | < 10% | 90-110% |

Table 6: Representative Method Sensitivity

Parameter Value (nM) Definition
LOD 0.5 Signal-to-Noise Ratio ≥ 3

| LOQ | 1.0 | Signal-to-Noise Ratio ≥ 10 |

Data in Tables 4, 5, and 6 are illustrative based on similar acyl-CoA quantification methods and must be established for each specific assay.[7]

Troubleshooting
  • Poor Signal Intensity: Can result from analyte degradation, matrix effects (ion suppression), or suboptimal MS settings.[8] Ensure samples are kept on ice, use robust SPE cleanup, and optimize source parameters.[6][8]

  • High Background Noise: Often caused by matrix interference. Ensure efficient sample cleanup and chromatographic separation.[8]

  • Poor Peak Shape: May indicate column contamination or issues with the mobile phase. Regular column washing and fresh mobile phase preparation are recommended.

References

Application Note: Quantification of Phytanic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid primarily obtained from dietary sources such as dairy products, ruminant fats, and certain fish.[1][2][3] In humans, it is metabolized through an alpha-oxidation pathway in the peroxisomes.[4][5] The accumulation of phytanic acid in tissues and plasma is a key biomarker for several inherited metabolic disorders, most notably Adult Refsum disease, which results from a deficiency in the enzyme phytanoyl-CoA hydroxylase.[1][6] Elevated levels of phytanic acid can lead to severe neurological damage and cardiac abnormalities.[1] Therefore, its accurate quantification is crucial for disease diagnosis, monitoring, and therapeutic development.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of phytanic acid in biological matrices.[1] This application note provides detailed protocols for the analysis of phytanic acid in plasma and tissue samples using GC-MS.

Metabolic Pathway of Phytanic Acid

Phytanic acid cannot be metabolized by the typical beta-oxidation pathway due to the methyl group at its β-carbon.[1][4] Instead, it undergoes alpha-oxidation in the peroxisomes to form pristanic acid, which can then enter the beta-oxidation pathway.[4][6]

cluster_peroxisome Peroxisome cluster_beta_oxidation β-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->alpha_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PAHX)* Pristanal Pristanal alpha_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Pristanic_Acid->Beta_Oxidation caption *Deficient in Adult Refsum Disease

Caption: Metabolic pathway of phytanic acid degradation.
Experimental Workflow

The general workflow for the quantification of phytanic acid in biological samples using GC-MS involves sample preparation (including lipid extraction and derivatization), followed by GC-MS analysis and data processing.

cluster_tissue_prep Sample Biological Sample (Plasma or Tissue) Homogenization Homogenization (for tissue samples) Sample->Homogenization Tissue Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Homogenization->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: GC-MS workflow for phytanic acid analysis.

Detailed Experimental Protocols

Protocol 1: Phytanic Acid Analysis in Human Plasma

This protocol details the steps for the extraction, derivatization, and quantification of phytanic acid from human plasma samples.[1][3]

1. Sample Preparation

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • Aliquot 50-100 µL of plasma into a glass tube.[1][3]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as [3-methyl-²H₃]phytanic acid or heptadecanoic acid (C17:0), to each sample, calibrator, and quality control sample.[1][7][8]

2. Lipid Extraction and Saponification

  • For direct saponification: Add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) to the plasma sample.[1]

  • Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the lipids and release phytanic acid.[1]

  • After cooling to room temperature, add 1 mL of deionized water and 4 mL of hexane (B92381).[1]

  • Cap the tubes and shake vigorously for 20 minutes.[1]

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper hexane layer to a clean glass tube and dry under a gentle stream of nitrogen.[1]

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried extract, add 2 mL of 14% boron trifluoride-methanol solution (BF₃-methanol).[2][9]

  • Tightly cap the tube and heat at 60°C for 30 minutes.[2]

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and 2 mL of hexane to extract the FAMEs.[2]

  • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.[2]

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[2][9]

Protocol 2: Phytanic Acid Analysis in Tissue Samples

This protocol is suitable for the analysis of phytanic acid in tissue samples.[2]

1. Sample Preparation

  • Weigh approximately 100-200 mg of the tissue sample.[2]

  • Homogenize the tissue in an appropriate buffer.

2. Lipid Extraction (Modified Folch Method)

  • To the tissue homogenate, add 4 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.[2][3]

  • Add a known amount of the internal standard.

  • Vortex vigorously for 2 minutes.[2]

  • Add 1.25 mL of 0.9% NaCl solution to induce phase separation and vortex for another minute.[2]

  • Centrifuge at 2000 x g for 10 minutes.[2]

  • Collect the lower chloroform layer containing the lipids and transfer it to a clean glass tube.[2]

  • Dry the lipid extract under a gentle stream of nitrogen.[2]

3. Saponification and Derivatization

  • Follow the saponification and derivatization steps as described in Protocol 1, steps 2 and 3.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of phytanic acid as its methyl ester.

ParameterValue
Gas Chromatograph
ColumnDB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or BPX5 (25 m x 0.25 mm, 0.22 µm film thickness)[2]
Carrier GasHelium at a constant flow of 1.1 mL/min[2]
Injector Temperature250°C[2]
Injection Volume1 µL in splitless mode[2]
Oven Temperature ProgramInitial: 100°C, hold for 0.5 min; Ramp 1: 30°C/min to 210°C, hold for 1 min; Ramp 2: 10°C/min to 300°C, hold for 1 min[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[2]
MS Source Temperature230°C[2]
MS Quadrupole Temperature150°C[2]
Acquisition ModeSelected Ion Monitoring (SIM)[2][9]
Ions to Monitor (m/z)Phytanic acid methyl ester: 74, 87, 101, 143, 326 (M+)[3]
d3-Phytanic acid methyl ester: 77, 90, 104, 329 (M+)[3]

Quantitative Data Summary

The performance of the GC-MS method for phytanic acid quantification is summarized in the table below.

ParameterValueSample MatrixReference
Limit of Detection (LOD)0.032 µmol/LPlasma[2][9]
Limit of Quantification (LOQ)0.1 µMPlasma[9]
Linear Range0.032 - 9.6 µmol/LPlasma[2]
Intra-assay Precision (%CV)1.8%Plasma[2][9]
Inter-assay Precision (%CV)3.2%Plasma[2][9]
Accuracy (Recovery %)95-105%Plasma[9]

Conclusion

The GC-MS method described provides a robust, sensitive, and specific approach for the quantification of phytanic acid in biological samples.[1] Adherence to the detailed protocols for sample preparation, derivatization, and instrumental analysis is crucial for obtaining accurate and reproducible results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of peroxisomal disorders and other conditions related to altered phytanic acid metabolism.

References

Application Notes and Protocols for a Cell-Based Assay of Phytanic Acid Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a specialized metabolic process in peroxisomes known as alpha-oxidation.[1][2] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the more common β-oxidation pathway.[1] The alpha-oxidation pathway is crucial for shortening the fatty acid chain by one carbon, converting phytanic acid into pristanic acid, which can then enter the β-oxidation pathway for further degradation.[2][3]

Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in Refsum disease, a rare, autosomal recessive neurological disorder.[1][4] Symptoms of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] Therefore, assays to measure phytanic acid alpha-oxidation are critical for the diagnosis of Refsum disease and for the evaluation of potential therapeutic agents.[5][6]

This document provides detailed protocols for a cell-based assay to measure phytanic acid alpha-oxidation in cultured human fibroblasts, a common model for studying this pathway.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the phytanic acid alpha-oxidation pathway and a general workflow for the cell-based assay.

Phytanic_Acid_Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Phytanic Acid Alpha-Oxidation Pathway.

Cell_Based_Assay_Workflow Start Start: Culture Human Skin Fibroblasts Incubate Incubate cells with labeled Phytanic Acid (e.g., [1-¹⁴C]phytanic acid or [²H₃]-phytanic acid) Start->Incubate Harvest Harvest Cells and Culture Medium Incubate->Harvest Extraction Lipid Extraction and Derivatization (for GC-MS) Harvest->Extraction Analysis Analysis of Products Extraction->Analysis Scintillation Scintillation Counting (for ¹⁴CO₂) Analysis->Scintillation Radiolabeled Substrate GCMS GC-MS Analysis (for Pristanic Acid) Analysis->GCMS Stable Isotope Substrate Data Data Normalization and Analysis Scintillation->Data GCMS->Data

Figure 2: General Workflow for a Cell-Based Assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to phytanic acid alpha-oxidation.

Table 1: Phytanic Acid Alpha-Oxidation Rates in Cultured Human Fibroblasts

Cell TypeMethodOxidation Rate (pmol/h/mg protein)Reference
Control Human Fibroblasts[1-¹⁴C]phytanic acid to ¹⁴CO₂37.1 ± 2.65[8]
Refsum Disease Fibroblasts[1-¹⁴C]phytanic acid to ¹⁴CO₂Not detectable[1][8]

Table 2: Enzyme Activities in Peroxisomes from Cultured Human Fibroblasts

EnzymeCell TypeSpecific Activity (nmol/h/mg protein)Reference
Phytanoyl-CoA LigaseControl9.86 ± 0.09[8]
Phytanoyl-CoA LigaseRefsum Disease10.25 ± 0.31[8]

Table 3: Plasma Concentrations of Phytanic and Pristanic Acid

AnalyteConditionConcentration (µmol/L)Reference
Phytanic AcidNormal< 30[4]
Phytanic AcidRefsum Disease> 200[4]
Pristanic AcidNormalVaries with age[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phytanic acid alpha-oxidation.

Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts using [1-¹⁴C]Phytanic Acid

This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂ in cultured human skin fibroblasts.[1]

Materials:

  • Cultured human skin fibroblasts

  • [1-¹⁴C]phytanic acid

  • Culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • CO₂ trapping agent (e.g., potassium hydroxide (B78521) solution)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Culture fibroblasts to confluency in appropriate sealed culture flasks.

  • Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.

  • Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.

  • Add the reaction mixture to the cells.

  • Place a small vial containing a CO₂ trapping agent inside the sealed flask.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).[1]

  • At the end of the incubation, carefully remove the CO₂ trapping agent.

  • Add the trapping agent to a scintillation vial with scintillation fluid.

  • Quantify the amount of ¹⁴CO₂ produced by the cells using a scintillation counter.[1]

  • Harvest the cells by trypsinization or scraping.

  • Determine the total protein concentration of the cell lysate for normalization of the results.

  • Express the results as pmol of ¹⁴CO₂ produced per hour per mg of cell protein.[1]

Protocol 2: Measurement of Phytanic Acid Alpha-Oxidation using Stable Isotope-Labeled Phytanic Acid and GC-MS

This protocol describes a more sensitive and specific method using a stable isotope-labeled substrate and quantification of the product, pristanic acid, by gas chromatography-mass spectrometry (GC-MS).[5]

Materials:

  • Cultured human skin fibroblasts

  • [²H₃]-phytanic acid (or other suitable stable isotope-labeled phytanic acid)

  • Culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane (B92381):isopropanol (3:2, v/v)

  • Toluene

  • 14% Boron trifluoride (BF₃) in methanol (B129727)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Cell Culture and Incubation:

  • Culture fibroblasts to confluency in culture dishes or flasks.

  • Aspirate the old medium and wash the cells twice with PBS.

  • Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.[5]

  • Incubate the cells for 72 hours at 37°C.[5]

Harvesting and Lipid Extraction:

  • After incubation, collect the culture medium.

  • Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.

  • Combine the collected medium and cell suspension.

  • Add a known amount of the internal standard (e.g., C17:0) to the combined sample.

  • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[5]

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper organic phase containing the lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid residue in a small volume of toluene.

  • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[5]

  • After cooling, add water and hexane to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

GC-MS Analysis:

  • Analyze the FAMEs by GC-MS.

  • Use a suitable capillary column for fatty acid methyl ester separation.

  • Set the GC oven temperature program to achieve optimal separation.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.[5]

Data Analysis:

  • Calculate the amount of pristanic acid produced from the [²H₃]-phytanic acid substrate by comparing its peak area to that of the internal standard.

  • Harvest the cells and determine the total protein concentration for normalization.

  • Express the rate of phytanic acid alpha-oxidation as pmol of pristanic acid produced per hour per mg of cell protein.

Conclusion

The provided protocols offer robust methods for assessing phytanic acid alpha-oxidation in a cell-based system. These assays are invaluable for the diagnosis of peroxisomal disorders like Refsum disease and serve as essential tools in the development and screening of novel therapeutic interventions aimed at correcting or bypassing defects in this critical metabolic pathway. The choice between the radiolabeled and stable isotope-based methods will depend on the available equipment and the desired level of sensitivity and specificity.

References

Application Notes and Protocols for Tracing 2-Hydroxyphytanoyl-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling for the study of 2-Hydroxyphytanoyl-CoA metabolism. This intermediate is a critical component of the peroxisomal alpha-oxidation pathway responsible for the degradation of phytanic acid, a branched-chain fatty acid implicated in Refsum disease. The protocols outlined below offer detailed methodologies for tracing the metabolic fate of this compound, enabling quantitative analysis of pathway flux and enzyme activity.

Introduction to this compound Metabolism

Phytanic acid, derived from dietary sources, cannot be metabolized by the beta-oxidation pathway due to a methyl group on its β-carbon.[1] Instead, it undergoes alpha-oxidation in the peroxisomes.[1] This process involves a series of enzymatic reactions, with this compound as a key intermediate. The pathway is initiated by the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA dioxygenase to form this compound.[1] Subsequently, this compound lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves this compound into pristanal (B217276) and formyl-CoA.[1][2] Pristanal is further oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[1]

A deficiency in the alpha-oxidation pathway, most commonly in the phytanoyl-CoA hydroxylase enzyme, leads to the accumulation of phytanic acid, causing the autosomal recessive neurological disorder, Refsum disease.[1] Stable isotope labeling techniques are invaluable tools for studying the dynamics of this pathway, diagnosing metabolic disorders, and evaluating potential therapeutic interventions.

Data Presentation: Quantitative Analysis of Phytanic Acid Alpha-Oxidation

Stable isotope tracing allows for the precise quantification of metabolic flux through the alpha-oxidation pathway. The following table summarizes quantitative data from an in vivo study where a healthy volunteer was administered an oral dose of [1-¹³C]phytanic acid (15 mg/kg body weight).[3] Plasma concentrations of the labeled parent compound and its metabolites were monitored over 35 hours.

Time (hours)[1-¹³C]Phytanic Acid (µmol/L)2-Hydroxy[1-¹³C]phytanic Acid (µmol/L)Pristanic Acid (µmol/L)[¹³C]Formate Enrichment¹³CO₂ Enrichment (breath)
000BaselineBaselineBaseline
5-7105 (peak)IncreasingSlight IncreaseIncreasedIncreasing
11DecreasingPeakSlight IncreaseIncreasedIncreasing
35DecreasedDecreasedSlight IncreaseHigher than ¹³CO₂~30% of dose (cumulative)

Table 1: In vivo plasma concentrations and enrichment of phytanic acid and its metabolites following oral administration of [1-¹³C]phytanic acid.[3]

Experimental Protocols

Protocol 1: Tracing Phytanic Acid Alpha-Oxidation in Cultured Human Fibroblasts

This protocol describes the use of stable isotope-labeled phytanic acid to monitor its metabolism in cultured fibroblasts, a common model for studying Refsum disease.

Materials:

  • Human skin fibroblast cell line (control or from a patient with Refsum disease)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • [¹³C]-labeled phytanic acid (e.g., [U-¹³C₂₀]phytanic acid) or deuterated phytanic acid (e.g., [²H₃]-phytanic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Internal standard for mass spectrometry (e.g., C17:0)

  • Hexane (B92381):Isopropanol (3:2, v/v)

  • 14% Boron trifluoride (BF₃) in methanol (B129727)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Labeled Phytanic Acid-BSA Complex:

    • Prepare a stock solution of [¹³C]-phytanic acid in ethanol.

    • In a sterile tube, evaporate a known amount of the stock solution under a stream of nitrogen.

    • Add a solution of fatty acid-free BSA in serum-free DMEM to the dried labeled phytanic acid.

    • Incubate at 37°C for 1 hour with gentle shaking to allow for complex formation.

  • Isotope Labeling:

    • Seed fibroblasts in 6-well plates and grow to approximately 80% confluency.

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.

    • Add fresh culture medium containing the [¹³C]-phytanic acid-BSA complex (final concentration of labeled phytanic acid, e.g., 10 µM).[4]

    • Incubate the cells for a desired time course (e.g., 24, 48, 72 hours).[4]

  • Harvesting and Lipid Extraction:

    • After incubation, collect the culture medium.

    • Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.

    • Combine the collected medium and cell suspension.

    • Add a known amount of the internal standard (e.g., C17:0).[4]

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[4]

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[4]

    • After cooling, add water and hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of the labeled phytanic acid and its metabolites (e.g., pristanic acid).[4]

Protocol 2: In Vitro Assay for this compound Lyase (HACL1) Activity

This protocol is adapted from methods used to measure HACL1 activity and can be modified for stable isotope-labeled substrates to be analyzed by mass spectrometry.

Materials:

  • Source of HACL1 enzyme (e.g., purified recombinant enzyme, peroxisomal fraction from liver)

  • [¹³C]-labeled this compound (substrate)

  • Tris buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Thiamine pyrophosphate (TPP)

  • Bovine Serum Albumin (BSA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 0.8 mM MgCl₂, 20 µM TPP, and 6.6 µM BSA.

  • Enzyme Reaction:

    • Add the HACL1 enzyme source to the reaction mixture.

    • Initiate the reaction by adding the [¹³C]-labeled this compound substrate. The apparent Kₘ for a similar substrate, 2-hydroxy-3-methylhexadecanoyl-CoA, was found to be 15 µM.[5]

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Sample Preparation for LC-MS/MS:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to separate and quantify the [¹³C]-labeled substrate (this compound) and the expected products ([¹³C]-pristanal and [¹³C]-formyl-CoA).

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection.

Mandatory Visualizations

Peroxisomal_Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental_Workflow cluster_labeling Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture Fibroblasts Label Incubate with [¹³C]-Phytanic Acid Culture->Label Harvest Harvest Cells & Medium Label->Harvest Extract Lipid Extraction Harvest->Extract Derivatize Derivatization (FAMEs) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for tracing phytanic acid metabolism.

Logical_Relationship Refsum Refsum Disease Deficiency Phytanoyl-CoA Hydroxylase Deficiency Refsum->Deficiency AlphaOxidation Impaired α-Oxidation Deficiency->AlphaOxidation Accumulation Phytanic Acid Accumulation Accumulation->Refsum Pathogenesis AlphaOxidation->Accumulation

Caption: Pathogenesis of Refsum Disease.

References

Application Notes and Protocols for the Isolation of Peroxisomes to Study 2-Hydroxyphytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of peroxisomes from mammalian tissues and cultured cells. The primary application is to facilitate the study of 2-Hydroxyphytanoyl-CoA metabolism, a critical pathway in the alpha-oxidation of branched-chain fatty acids. Deficiencies in this pathway are associated with serious metabolic disorders such as Refsum disease.

Introduction to Peroxisomes and this compound Metabolism

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and the synthesis of plasmalogens.[1] A key metabolic pathway within peroxisomes is the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid.[2][3] A critical intermediate in this pathway is this compound.

The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), also known as this compound lyase (2-HPCL), is a thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme that catalyzes the cleavage of this compound into formyl-CoA and pristanal.[2][4][5] This is a vital step for the further degradation of the fatty acid.[2][6] The study of HACL1 activity and the metabolism of this compound are essential for understanding the pathophysiology of diseases like Refsum disease, a rare autosomal recessive disorder characterized by the accumulation of phytanic acid.[7][8][9]

To investigate the intricacies of this compound metabolism, the isolation of highly purified and functionally intact peroxisomes is a prerequisite. This document outlines two robust protocols for peroxisome isolation: one from rat liver, which yields highly pure fractions, and another from cultured cells, which is suitable for functional studies involving genetic or metabolic manipulations.[10][11]

Data Presentation: Purity and Enrichment of Peroxisomal Fractions

The success of subcellular fractionation is determined by the enrichment of the target organelle and the depletion of contaminants. The following tables summarize quantitative data on the purity and enrichment of peroxisomal fractions obtained through combined differential and density gradient centrifugation.

Table 1: Enrichment of Peroxisomal Marker Enzyme (Catalase) in Rat Liver Fractions

FractionSpecific Activity (U/mg protein)Purification FoldYield (%)
Total Homogenate (TH)0.51100
Light Mitochondrial (L) Fraction2.5555
Purified Peroxisomes (from L fraction)24.54925
Purified Peroxisomes (from TH)21.54330

Data compiled from studies employing combined rate zonal and equilibrium density centrifugation.[12]

Table 2: Contamination Assessment of Purified Peroxisome Fractions

Marker EnzymeContaminating OrganelleRelative Specific Activity in Purified Peroxisome Fraction
Cytochrome c oxidaseMitochondria< 0.1
NADPH-cytochrome c reductaseEndoplasmic Reticulum< 0.05
Acid PhosphataseLysosomes< 0.1

Relative specific activity is the ratio of the specific activity in the purified fraction to the specific activity in the total homogenate. Low values indicate successful removal of contaminating organelles. Data is representative of typical purities achieved.[13][14]

Experimental Protocols

The following protocols describe the isolation of peroxisomes from rat liver and cultured cells. The protocols are based on a combination of differential centrifugation and isopycnic centrifugation in a density gradient medium like Nycodenz or Iodixanol.[12][13][15]

Protocol 1: Isolation of Highly Pure Peroxisomes from Rat Liver

This protocol is adapted from established methods and is suitable for obtaining peroxisomes with high purity (95-98%) for proteomic, lipidomic, and detailed enzymatic studies.[10][12]

Materials:

  • Male Wistar rats (starved overnight)

  • Homogenization Buffer (HB): 0.25 M sucrose, 10 mM MOPS-NaOH (pH 7.2), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Nycodenz or Iodixanol solutions (prepared in HB without sucrose)

  • Potter-Elvehjem homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Dounce homogenizer

Procedure:

  • Homogenization:

    • Euthanize the rat and perfuse the liver with ice-cold PBS to remove blood.

    • Excise the liver, weigh it, and mince it into small pieces in ice-cold HB.

    • Homogenize the liver pieces in 4 volumes of HB using a Potter-Elvehjem homogenizer with 3-4 gentle strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 750 x g for 10 min at 4°C to pellet nuclei and cell debris.[15]

    • Collect the supernatant (Post-Nuclear Supernatant, PNS) and centrifuge at 3,000 x g for 10 min to pellet heavy mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 min to obtain a light mitochondrial (L) fraction, which is enriched in peroxisomes and mitochondria.[16]

  • Density Gradient Centrifugation:

    • Carefully resuspend the L-fraction pellet in a small volume of HB.

    • Prepare a discontinuous or continuous Nycodenz/Iodixanol gradient (e.g., 16-35% Iodixanol).

    • Layer the resuspended L-fraction onto the top of the gradient.

    • Centrifuge at 105,000 x g for 1.5 hours at 4°C in a swinging-bucket rotor.[15]

    • Peroxisomes will band at a high density. Carefully collect the peroxisomal fraction using a syringe.

  • Washing and Storage:

    • Dilute the collected peroxisomal fraction with HB and centrifuge at 25,000 x g for 20 min to pellet the purified peroxisomes.

    • Resuspend the pellet in a minimal volume of HB for immediate use or store at -80°C for future experiments.

Protocol 2: Isolation of Peroxisomes from Cultured Cells (e.g., HepG2)

This protocol is designed for the isolation of peroxisomes from cultured cells and is suitable for functional studies where genetic or metabolic manipulations have been performed.[10][11]

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell Scraper

  • Homogenization Buffer (as in Protocol 1)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge

  • Nycodenz or Iodixanol solutions

Procedure:

  • Cell Harvesting and Homogenization:

    • Harvest cells by scraping and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of HB.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor with Trypan Blue).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.[16]

    • Collect the supernatant and centrifuge at 25,000 x g for 20 min to obtain a crude peroxisomal pellet.[16]

  • Density Gradient Centrifugation:

    • Resuspend the crude peroxisomal pellet in HB.

    • Layer the suspension onto a pre-formed density gradient (e.g., 10-30% OptiPrep™ or Nycodenz).

    • Centrifuge at 100,000 x g for 1.5 hours at 4°C.

    • Collect the peroxisomal fraction.

  • Washing and Storage:

    • Wash the collected fraction as described in Protocol 1.

    • Resuspend the final pellet in a suitable buffer for downstream applications.

Protocol 3: Assay for this compound Lyase (HACL1) Activity

This assay measures the activity of HACL1 in the isolated peroxisomal fractions by quantifying the formation of a reaction product.

Materials:

  • Isolated peroxisomal fraction

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.8 mM MgCl₂, 20 µM Thiamine Pyrophosphate (TPP), 6.6 µM BSA.[5]

  • Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (or a suitable non-radioactive substrate and detection method).[5]

  • Scintillation counter and scintillation fluid (for radioactive assay)

  • HPLC or GC-MS system (for non-radioactive assay)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the isolated peroxisomal protein (e.g., 50 µg) to the pre-warmed Assay Buffer.

    • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Quantification:

    • Radioactive Assay: Terminate the reaction by adding acid. The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which can be measured as ¹⁴CO₂ after acidification and trapping, followed by scintillation counting.[5]

    • Non-Radioactive Assay: Terminate the reaction by adding an organic solvent. The products (pristanal and formyl-CoA) can be extracted and quantified using HPLC or GC-MS.

  • Calculation:

    • Calculate the specific activity of HACL1 as nmol of product formed per minute per mg of protein.

Mandatory Visualizations

Experimental Workflow for Peroxisome Isolation

G cluster_start Starting Material cluster_homogenization Homogenization cluster_diff_cent Differential Centrifugation cluster_gradient Density Gradient Centrifugation cluster_final Final Product start_tissue Rat Liver Tissue homogenize_tissue Homogenize in Buffer (Potter-Elvehjem) start_tissue->homogenize_tissue start_cells Cultured Cells homogenize_cells Homogenize in Buffer (Dounce Homogenizer) start_cells->homogenize_cells pns Post-Nuclear Supernatant (PNS) homogenize_tissue->pns homogenize_cells->pns l_fraction Light Mitochondrial Fraction (L-Fraction) pns->l_fraction from tissue crude_perox Crude Peroxisomal Pellet pns->crude_perox from cells gradient Layer on Nycodenz/Iodixanol Gradient l_fraction->gradient crude_perox->gradient ultracentrifuge Ultracentrifugation gradient->ultracentrifuge pure_perox Purified Peroxisomes ultracentrifuge->pure_perox

Caption: Workflow for isolating peroxisomes.

Metabolic Pathway of this compound

G cluster_pathway Peroxisomal Alpha-Oxidation of Phytanic Acid cluster_disease Associated Disease Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Refsum_Disease Refsum Disease (PHYH deficiency) Phytanoyl_CoA->Refsum_Disease Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase 1 (HACL1) + TPP Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase 1 (HACL1) + TPP Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation of phytanic acid.

References

Application Notes and Protocols for Studying 2-Hydroxyphytanoyl-CoA Turnover Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The turnover of 2-Hydroxyphytanoyl-CoA is a critical step in the alpha-oxidation of branched-chain fatty acids, such as phytanic acid, and the metabolism of 2-hydroxy long-chain fatty acids. This process is primarily catalyzed by the peroxisomal enzyme this compound lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2] HACL1 facilitates the cleavage of this compound into formyl-CoA and an (n-1) aldehyde, which are subsequently metabolized.[1][2][3][4] Dysregulation of this pathway is associated with certain metabolic disorders.

The use of radiolabeled precursors is a powerful and sensitive technique to trace the metabolic fate of 2-hydroxy fatty acids and quantify the turnover of this compound. By introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into a precursor molecule like 2-hydroxyoctadecanoic acid, researchers can track its conversion to this compound and the subsequent formation of radiolabeled products. This allows for the precise measurement of enzyme activity and metabolic flux through the alpha-oxidation pathway. These application notes provide detailed protocols for utilizing radiolabeled precursors to study this compound turnover, including data presentation and visualization of the key pathways and workflows.

Data Presentation

The quantitative data obtained from radiolabeling experiments can be effectively summarized to compare the turnover of this compound under different experimental conditions.

Table 1: Enzyme Kinetics of this compound Lyase (HACL1)

ParameterValueSubstrateSource
Apparent K_m15 µM2-hydroxy-3-methylhexadecanoyl-CoAPartially purified rat liver enzyme

This table provides the Michaelis-Menten constant (K_m) for HACL1, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity.

Table 2: Metabolite Levels in Hacl1 Deficient Mice

MetaboliteGenotypeTissueFold Change vs. Wild-Type
Phytanic AcidHacl1 -/-Liver2.4-fold increase
2-Hydroxyphytanic AcidHacl1 -/-Liver55-fold increase
Heptadecanoic Acid (C17:0)Hacl1 -/-LiverSignificant decrease

This table summarizes the in vivo consequences of impaired this compound turnover, demonstrating the accumulation of upstream metabolites and a reduction in downstream products in Hacl1 knockout mice.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway and experimental procedures is crucial for understanding the process of studying this compound turnover.

metabolic_pathway cluster_peroxisome Peroxisome 2_Hydroxy_Fatty_Acid 2-Hydroxy Long-Chain Fatty Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 2_Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA 2_Hydroxyphytanoyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxyphytanoyl_CoA HACL1 This compound Lyase (HACL1) 2_Hydroxyphytanoyl_CoA->HACL1 TPP, Mg²⁺ Formyl_CoA Formyl-CoA HACL1->Formyl_CoA n_1_Aldehyde n-1 Aldehyde HACL1->n_1_Aldehyde Formate (B1220265) Formate Formyl_CoA->Formate Aldehyde_Dehydrogenase Aldehyde Dehydrogenase n_1_Aldehyde->Aldehyde_Dehydrogenase NAD⁺ n_1_Fatty_Acid n-1 Fatty Acid Aldehyde_Dehydrogenase->n_1_Fatty_Acid

Figure 1. Metabolic pathway of this compound turnover in the peroxisome.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_incubation In Vitro Turnover Assay cluster_analysis Metabolite Analysis Start_Material Starting Material (e.g., [1-¹⁴C]Fatty Acid) Synthesis Chemical or Enzymatic Synthesis Start_Material->Synthesis Radiolabeled_Precursor Radiolabeled 2-Hydroxyoctadecanoic Acid Synthesis->Radiolabeled_Precursor Purification Purification (e.g., HPLC) Radiolabeled_Precursor->Purification Incubation Incubation with Radiolabeled Precursor Purification->Incubation Cell_Tissue Cells or Tissue Homogenate Cell_Tissue->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Separation Separation of Metabolites (e.g., HPLC, TLC) Extraction->Separation Quantification Quantification of Radiolabeled Products (LSC, Radio-detector) Separation->Quantification

Figure 2. Experimental workflow for studying this compound turnover.

Experimental Protocols

The following protocols provide a general framework for studying this compound turnover using radiolabeled precursors. Specific conditions may need to be optimized for different biological systems.

Protocol 1: Synthesis of [1-¹⁴C]2-Hydroxyoctadecanoic Acid

This protocol is adapted from general methods for the synthesis of α-hydroxy fatty acids.

Materials:

  • [1-¹⁴C]Octadecanoic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Acid Chloride Formation: Convert [1-¹⁴C]octadecanoic acid to its acid chloride by reacting with an excess of thionyl chloride. The reaction is typically performed at room temperature or with gentle heating, followed by removal of excess thionyl chloride by distillation under reduced pressure.

  • α-Bromination: The resulting [1-¹⁴C]octadecanoyl chloride is then subjected to α-bromination using N-Bromosuccinimide (NBS) and a catalytic amount of AIBN in a solvent like carbon tetrachloride. The reaction is initiated by heat or UV light.

  • Hydrolysis: The α-bromo acid chloride is carefully hydrolyzed to the α-bromo carboxylic acid using water.

  • Hydroxylation: The [1-¹⁴C]2-bromooctadecanoic acid is then converted to [1-¹⁴C]2-hydroxyoctadecanoic acid by nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide. The reaction mixture is typically heated to ensure complete conversion.

  • Purification: The final product, [1-¹⁴C]2-hydroxyoctadecanoic acid, is purified from the reaction mixture. This can be achieved by extraction with an organic solvent like diethyl ether, followed by purification using silica gel column chromatography and/or preparative HPLC to achieve high radiochemical purity.

  • Characterization: The identity and purity of the radiolabeled product should be confirmed using analytical techniques such as analytical HPLC with a radiodetector and mass spectrometry. The specific activity (e.g., in mCi/mmol) is determined by quantifying the amount of substance and its radioactivity.

Protocol 2: In Vitro Turnover Assay in Liver Homogenates

This protocol describes the measurement of this compound turnover by quantifying the production of radiolabeled formate.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • [1-¹⁴C]2-Hydroxyoctadecanoic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: ATP, Coenzyme A (CoA), MgCl₂, Thiamine pyrophosphate (TPP), NAD⁺

  • Bovine Serum Albumin (BSA)

  • Perchloric acid (for quenching)

  • Scintillation cocktail and vials

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Preparation of Liver Homogenate: Homogenize fresh or thawed liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and cell debris. The resulting supernatant can be used directly or further fractionated to isolate peroxisomes. Determine the protein concentration of the homogenate.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the required cofactors (ATP, CoA, MgCl₂, TPP, NAD⁺), and BSA.

  • Initiation of Reaction: Pre-incubate the reaction mixture and the liver homogenate separately at 37°C for 5 minutes. Initiate the reaction by adding the [1-¹⁴C]2-hydroxyoctadecanoic acid to the reaction mixture, followed by the liver homogenate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding a small volume of concentrated perchloric acid. This will precipitate the proteins and stop all enzymatic activity.

  • Separation of Formate: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated protein. The radiolabeled formate, being water-soluble, will remain in the supernatant. The supernatant can be further processed to specifically isolate formate, for instance, by ion-exchange chromatography or by enzymatic conversion to CO₂ which is then trapped.

  • Quantification of Radiolabeled Formate: Transfer a known volume of the supernatant (or the trapped CO₂) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a Liquid Scintillation Counter.

  • Calculation of Turnover Rate: Calculate the rate of this compound turnover based on the amount of radiolabeled formate produced per unit time per milligram of protein. This is determined from the measured radioactivity, the specific activity of the radiolabeled precursor, the incubation time, and the protein concentration of the homogenate.

Protocol 3: Analysis of n-1 Aldehyde Formation

This protocol outlines the detection and quantification of the other product of HACL1 activity, the n-1 aldehyde.

Materials:

  • Reaction mixture from Protocol 2 (before quenching with acid)

  • Derivatization agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine (B122626) or PFBHA)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Thin-Layer Chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Radiodetector for TLC or appropriate MS detection method

Procedure:

  • Reaction Termination and Derivatization: At the end of the incubation period (from Protocol 2), terminate the reaction and simultaneously derivatize the aldehyde products by adding a solution of an aldehyde-reactive agent like 2,4-dinitrophenylhydrazine (in acidic solution) or PFBHA.

  • Extraction: Extract the derivatized aldehydes from the aqueous reaction mixture using an appropriate organic solvent such as hexane or ethyl acetate.

  • Separation and Detection:

    • TLC: Spot the organic extract onto a TLC plate and develop it using a suitable solvent system to separate the derivatized aldehyde from other components. Visualize the spots (e.g., under UV light for DNPH derivatives) and quantify the radioactivity of the corresponding spot using a TLC scanner or by scraping the spot and performing liquid scintillation counting.

    • GC-MS: Analyze the organic extract by GC-MS. The derivatized aldehyde will have a characteristic retention time and mass spectrum, allowing for its identification and quantification. For radiolabeled aldehydes, a GC system coupled with a radioactivity detector can be used.

  • Quantification: The amount of n-1 aldehyde produced can be quantified by comparing the signal (radioactivity or mass spectral intensity) to a standard curve prepared with a known amount of the corresponding derivatized aldehyde standard. The rate of aldehyde formation should be stoichiometric with the rate of formate production.[4]

Conclusion

The use of radiolabeled precursors provides a highly sensitive and quantitative method for studying the turnover of this compound. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the activity of HACL1 and the overall flux through the peroxisomal alpha-oxidation pathway. By carefully designing and executing these experiments, scientists and drug development professionals can gain valuable insights into the mechanisms of this metabolic pathway and its role in health and disease.

References

Application Notes and Protocols for CRISPR-Cas9 Gene Editing in the Study of 2-Hydroxyphytanoyl-CoA Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA lyase (HACL1) is a critical peroxisomal enzyme involved in the alpha-oxidation of fatty acids. This pathway is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the metabolism of 2-hydroxy long-chain fatty acids.[1][2] A deficiency in the alpha-oxidation pathway can lead to the accumulation of phytanic acid, resulting in the rare neurological disorder known as Refsum disease.[1][3] The CRISPR-Cas9 gene-editing technology offers a powerful tool to create precise genetic modifications, enabling researchers to develop robust cellular and animal models to investigate the function of HACL1 and related enzymes in lipid metabolism and disease.[3][4]

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to generate knockout models of HACL1, followed by detailed protocols for the metabolic analysis of the resulting phenotypes.

Data Presentation: Metabolic Consequences of HACL1 Knockout

The functional knockout of the HACL1 gene leads to predictable alterations in the fatty acid profile. The following tables summarize quantitative data from studies on Hacl1 knockout models, providing a clear overview of the expected metabolic changes.

Table 1: Metabolic Changes in Hacl1 Knockout Mice

MetaboliteTissue/FluidGenotypeConditionFold Change vs. Wild TypeReference
Phytanic AcidLiverHacl1 knockoutHigh Phytol DietSignificantly elevated (p < 0.01)[1]
2-Hydroxyphytanic AcidLiverHacl1 knockoutHigh Phytol DietSignificantly elevated (p < 0.01)[1]
Heptadecanoic Acid (C17:0)PlasmaHacl1 knockoutStandard Diet~26% decrease[5]
Heptadecanoic Acid (C17:0)LiverHacl1 knockoutStandard Diet~22% decrease[5]

Table 2: Metabolic Changes in Hacl1/Hacl2 Knockout CHO-K1 Cells

MetaboliteCell LineConditionFold Change vs. Wild TypeReference
2-OH Phytanic AcidHacl1 KO+ 4 µM Phytanic Acid (24h)Increased[3]
Pristanic AcidHacl1 KO+ 4 µM Phytanic Acid (24h)Decreased[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the alpha-oxidation pathway and a typical CRISPR-Cas9 workflow for studying HACL1.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase To β-oxidation To β-oxidation Pristanic_Acid->To β-oxidation

Alpha-oxidation pathway of phytanic acid in the peroxisome.

crispr_workflow cluster_design Phase 1: Design & Synthesis cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Metabolic Analysis sgRNA_design sgRNA Design & Off-Target Analysis Vector_construction Vector Construction (sgRNA + Cas9) sgRNA_design->Vector_construction Transfection Transfection into Cells Vector_construction->Transfection Genomic_editing Genomic Editing Transfection->Genomic_editing Clonal_selection Single-Cell Cloning Genomic_editing->Clonal_selection Genotyping Genotyping (PCR & Sequencing) Clonal_selection->Genotyping Protein_validation Protein Knockout (Western Blot) Genotyping->Protein_validation Metabolite_extraction Metabolite Extraction Protein_validation->Metabolite_extraction LC_MS LC-MS/MS Analysis Metabolite_extraction->LC_MS Data_analysis Data Analysis LC_MS->Data_analysis

Experimental workflow for CRISPR-Cas9 mediated knockout of HACL1.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the CRISPR-Cas9-mediated study of HACL1.

Protocol 1: Generation of HACL1 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the steps for creating HACL1 knockout cell lines, such as HEK293T or HepG2, using the CRISPR-Cas9 system.

1. sgRNA Design and Selection:

  • Target Selection: Identify a target region within an early exon of the HACL1 gene to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Design Tools: Utilize online design tools like Benchling or CHOPCHOP to generate potential sgRNA sequences. These tools predict on-target efficiency and potential off-target sites.[6]

  • Selection Criteria:

    • Choose sgRNAs with high on-target scores and low off-target scores.

    • The 20-nucleotide sgRNA sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Avoid sgRNAs with poly-T stretches, which can terminate transcription.

  • Off-Target Analysis: Use tools like Cas-OFFinder to perform a comprehensive search for potential off-target sites across the genome.[7] Select sgRNAs with the fewest and least likely off-target binding sites.

2. Vector Construction:

  • Synthesize the selected sgRNA sequences as complementary DNA oligonucleotides.

  • Anneal the oligonucleotides to form a double-stranded DNA fragment.

  • Clone the annealed fragment into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral or all-in-one plasmid) that co-expresses the Cas9 nuclease and the sgRNA. Follow the manufacturer's protocol for the specific vector system.

3. Cell Transfection:

  • Culture the target cell line to 70-80% confluency.

  • Transfect the cells with the CRISPR-Cas9 plasmid using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation, following the manufacturer's instructions.

  • Include a negative control (e.g., a vector with a non-targeting sgRNA) and a positive control (e.g., a vector targeting a gene with a known phenotype).

4. Selection and Clonal Isolation:

  • If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the appropriate selection agent 24-48 hours post-transfection to enrich for edited cells.

  • After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual cell clones.

  • Expand the clonal populations for further analysis.

5. Validation of Gene Editing:

  • Genomic DNA Extraction: Extract genomic DNA from each clonal population.

  • PCR Amplification: Amplify the target region of the HACL1 gene using PCR.

  • Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) at the target site. Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) to quantify editing efficiency.[8]

  • Western Blot Analysis: Confirm the absence of HACL1 protein expression in the knockout clones by Western blot using a validated HACL1 antibody.

Protocol 2: Metabolic Analysis of HACL1 Knockout Cells

This protocol describes the analysis of fatty acid profiles in the generated HACL1 knockout cell lines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Treatment:

  • Culture wild-type and validated HACL1 knockout cell lines in standard conditions.

  • For substrate-loading experiments, supplement the culture medium with a known concentration of phytanic acid (e.g., 4 µM) or 2-hydroxy long-chain fatty acids for a specified duration (e.g., 24-72 hours).[3]

2. Metabolite Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

  • Perform lipid extraction from the cell pellets using a modified Folch method with a chloroform/methanol (2:1, v/v) solvent system.

  • Spike the samples with an appropriate internal standard (e.g., deuterated phytanic acid) before extraction for accurate quantification.

  • Dry the organic phase under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for the separation of fatty acids.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][9]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of fatty acids.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acids like phytanic acid, 2-hydroxyphytanic acid, and pristanic acid. Define specific precursor-to-product ion transitions for each analyte and the internal standard.

    • For untargeted analysis, use full scan mode to identify a broader range of metabolic changes.

4. Data Analysis:

  • Process the raw LC-MS/MS data using the instrument's software to integrate peak areas.

  • Calculate the concentration of each fatty acid relative to the internal standard.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the metabolite levels between wild-type and HACL1 knockout cells and identify statistically significant differences.

By following these detailed application notes and protocols, researchers can effectively utilize CRISPR-Cas9 technology to investigate the role of this compound enzymes in fatty acid metabolism, paving the way for a better understanding of related metabolic disorders and the development of novel therapeutic strategies.

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors of Phytanoyl-CoA Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanoyl-CoA hydroxylase (PHYH) is a critical peroxisomal enzyme that catalyzes the first and rate-limiting step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[1] This enzyme, a member of the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily, converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1] Genetic defects in the PHYH gene lead to a deficiency in this enzyme, resulting in the accumulation of phytanic acid and causing the rare autosomal recessive neurological disorder known as Refsum disease.[1] Therefore, the identification of small molecule inhibitors of PHYH is of significant interest for studying the pathophysiology of Refsum disease and for the development of potential therapeutic agents. High-throughput screening (HTS) provides a robust platform for the rapid and efficient identification of novel PHYH inhibitors from large chemical libraries.[1]

These application notes provide a detailed framework for developing and implementing a high-throughput screening assay for the discovery of PHYH inhibitors. The described methodology is based on the detection of the consumption of the co-substrate, 2-oxoglutarate.

Signaling Pathway and Experimental Workflow

The alpha-oxidation of phytanic acid is a multi-step process occurring within the peroxisomes. The pathway is initiated by the conversion of phytanic acid to phytanoyl-CoA. PHYH then hydroxylates phytanoyl-CoA, which is subsequently converted to pristanic acid, a substrate for beta-oxidation.

PHYH_Pathway Alpha-Oxidation of Phytanic Acid cluster_cytosol Cytosol cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Target of Inhibition) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid->Beta_Oxidation To Beta-Oxidation HTS_Workflow High-Throughput Screening Workflow for PHYH Inhibitors Start Start Plate_Compounds Plate Library Compounds and Controls (DMSO, Positive Control) Start->Plate_Compounds Add_Enzyme Add PHYH Enzyme and Assay Buffer Plate_Compounds->Add_Enzyme Pre_incubation Pre-incubate with Compounds Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction with Phytanoyl-CoA and 2-Oxoglutarate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Add Detection Reagents (e.g., for 2-OG consumption) Stop_Reaction->Detect_Signal Read_Plate Read Fluorescence Signal Detect_Signal->Read_Plate Data_Analysis Data Analysis: - Normalize Data - Calculate Z'-factor - Identify Hits Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Generating Antibodies Against 2-hydroxyacyl-CoA Lyase (HACL1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme that plays a crucial role in lipid metabolism.[1][2] It is the only known thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme in mammalian peroxisomes.[1][2] HACL1 is essential for the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][3][4] The enzyme catalyzes the cleavage of a 2-hydroxyacyl-CoA intermediate into an (n-1) aldehyde and formyl-CoA.[1] Given its central role in fatty acid metabolism, HACL1 is a significant target for research in metabolic disorders. High-quality antibodies are indispensable tools for studying its expression, localization, and function.

These application notes provide comprehensive protocols for the generation and validation of polyclonal and monoclonal antibodies targeting HACL1.

Application Notes

Antigen Selection for HACL1

The selection of a suitable antigen is the most critical step in antibody development. For HACL1, both full-length protein and synthetic peptides can be considered.

  • Recombinant Full-Length HACL1 Protein: Using the full-length protein as an immunogen is likely to generate a robust immune response producing antibodies that recognize multiple epitopes. This is advantageous for applications like immunoprecipitation and Western blotting under denaturing conditions.

  • Synthetic Peptides: Peptides corresponding to specific regions of HACL1 can be used to generate antibodies against a known epitope. For HACL1, selecting a unique, hydrophilic region of 10-20 amino acids is recommended to increase the likelihood of generating specific antibodies. This approach is beneficial when developing antibodies for detecting post-translational modifications or for use in applications where cross-reactivity with other proteins is a concern. Small peptides (<15 kDa) may require conjugation to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity.[5]

Polyclonal vs. Monoclonal Antibodies

The choice between polyclonal and monoclonal antibodies depends on the intended application.

  • Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the HACL1 antigen.[6] They are generally less expensive and faster to produce.[6][7] Their ability to bind to multiple sites can amplify the signal in certain applications, making them suitable for screening and initial characterization.

  • Monoclonal Antibodies (mAbs): A homogeneous population of antibodies derived from a single B-cell clone, all recognizing a single epitope. They offer high specificity, low batch-to-batch variability, and are ideal for diagnostic and therapeutic applications where consistency and specificity are paramount.[8][9] However, their production is more complex and time-consuming.[10]

HACL1 Signaling and Metabolic Pathway Context

HACL1 is a central enzyme in the alpha-oxidation of phytanic acid within the peroxisome. Studies in Hacl1 knockout mice have shown that its deficiency leads to the accumulation of phytanic acid and an upregulation of proteins involved in the PPAR signaling pathway, suggesting a compensatory mechanism.[11][12] Understanding this context is vital for designing experiments to validate antibody function.

HACL1_Pathway cluster_peroxisome Peroxisome cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA PPARa PPARα Phytanic_Acid->PPARa Activates (in HACL1 deficiency) Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH HACL1 HACL1 (Target Enzyme) Hydroxy_Phytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation Gene_Expression Target Gene Expression (e.g., Cyp4a10, Cyp4a14) PPARa->Gene_Expression

Caption: HACL1's role in peroxisomal alpha-oxidation and its link to PPARα signaling.

Experimental Protocols

Protocol 1: Polyclonal Antibody Production in Rabbits

This protocol is optimized to generate a high-titer polyclonal antiserum against HACL1. Rabbits are commonly used due to their robust immune response and the adequate volume of serum they produce.[7][13]

Polyclonal_Workflow Antigen 1. Antigen Preparation (Recombinant HACL1 or Peptide-KLH Conjugate) Immunization 2. Rabbit Immunization (Primary & Booster Injections) Antigen->Immunization Blood_Collection 3. Blood Collection (Pre-immune & Post-immunization) Immunization->Blood_Collection Titer_Analysis 4. Titer Analysis (Indirect ELISA) Blood_Collection->Titer_Analysis Titer_Analysis->Immunization Additional Boosts if titer is low Purification 5. Antibody Purification (Protein A/G or Antigen-Affinity Chromatography) Titer_Analysis->Purification Proceed if titer is high Validation 6. Validation (Western Blot, IHC) Purification->Validation

Caption: Workflow for generating polyclonal antibodies against HACL1.
  • Antigen Preparation:

    • Prepare the HACL1 immunogen (recombinant protein or peptide conjugate) at a concentration of 1 mg/mL in sterile Phosphate Buffered Saline (PBS).

    • The antigen should be free of contaminants like SDS or urea, which can cause adverse reactions in the animal.[5]

    • For the primary immunization, emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA). For booster immunizations, use Incomplete Freund's Adjuvant (IFA).[13]

  • Immunization Schedule:

    • Use two healthy New Zealand White rabbits (2.5-3.0 kg).[5]

    • Collect pre-immune serum from each rabbit before the first immunization to serve as a negative control.

    • The following is a standard 90-day protocol.[14]

Procedure Day Description
Pre-immune Bleed0Collect 5-10 mL of blood from the ear artery.
Primary Immunization0Inject 1 mL of antigen-CFA emulsion (500 µg antigen) subcutaneously at multiple sites.[5]
First Booster21Inject 1 mL of antigen-IFA emulsion (250 µg antigen) subcutaneously.
Second Booster42Inject 1 mL of antigen-IFA emulsion (250 µg antigen) subcutaneously.
Test Bleed & Titer Check52Collect 5-10 mL of blood and determine antibody titer via ELISA.
Third Booster63Inject 1 mL of antigen-IFA emulsion (250 µg antigen) subcutaneously.
Production Bleed70-77Collect a larger volume of blood (~40-50 mL per rabbit).
Final Bleed (Termination)90Exsanguinate the rabbit under anesthesia to collect the maximum volume of blood.
  • Antibody Purification:

    • Separate serum from collected blood by centrifugation.

    • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.[6]

    • For higher specificity, perform antigen-affinity purification using the HACL1 immunogen coupled to a chromatography resin.[6]

Protocol 2: Monoclonal Antibody Production (Hybridoma Technology)

This protocol outlines the generation of HACL1-specific monoclonal antibodies using the classic hybridoma method.[10]

Monoclonal_Workflow Immunization 1. Mouse Immunization (HACL1 Antigen) Fusion 2. Cell Fusion (Spleen Cells + Myeloma Cells) Immunization->Fusion Selection 3. Hybridoma Selection (HAT Medium) Fusion->Selection Screening 4. Screening (ELISA for HACL1-specific Antibodies) Selection->Screening Cloning 5. Subcloning (Limiting Dilution to Isolate Clones) Screening->Cloning Expansion 6. Clonal Expansion (In vitro Culture or Ascites Production) Cloning->Expansion Purification 7. mAb Purification (Protein A/G Chromatography) Expansion->Purification Validation 8. Validation & Characterization Purification->Validation

Caption: Workflow for generating monoclonal antibodies via hybridoma technology.
  • Immunization: Immunize mice (e.g., BALB/c strain) with the HACL1 antigen using a similar schedule as for rabbits, but with lower antigen amounts (e.g., 50-100 µg for primary, 25-50 µg for boosters).

  • Cell Fusion:

    • Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen.

    • Isolate splenocytes (B-cells).

    • Fuse the splenocytes with immortal myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).[10]

  • Hybridoma Selection and Screening:

    • Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.

    • Screen the supernatants from hybridoma cultures for the presence of HACL1-specific antibodies using an indirect ELISA (see Protocol 3).[10]

  • Cloning and Expansion:

    • Select positive hybridoma cultures and perform limiting dilution cloning to isolate single, antibody-producing clones.

    • Expand the positive clones in larger culture volumes to produce monoclonal antibodies.[8]

  • Purification: Purify the monoclonal antibodies from the culture supernatant using Protein A/G chromatography.

Protocol 3: Antibody Titer Determination by Indirect ELISA

This protocol is used to quantify the amount of HACL1-specific antibody in serum or hybridoma supernatant.[15][16]

ELISA_Workflow cluster_plate 96-Well Plate A 1. Coat with HACL1 Antigen B 2. Block with BSA or Milk A->B Wash C 3. Add Primary Ab (Serum Dilutions) B->C Wash D 4. Add Secondary Ab (Enzyme-conjugated) C->D Wash E 5. Add Substrate (e.g., TMB) D->E Wash F 6. Read Absorbance E->F Stop Reaction

Caption: Workflow for an indirect ELISA to determine antibody titer.
  • Plate Coating:

    • Dilute the HACL1 antigen to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).[17]

    • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.[18]

    • Incubate overnight at 4°C.[16]

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.[18]

    • Incubate for 1-2 hours at room temperature.[18]

  • Primary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the rabbit serum (or mouse supernatant) in blocking buffer, starting from 1:100. Include pre-immune serum as a negative control.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.[16]

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated anti-rabbit (or anti-mouse) IgG, diluted in blocking buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at room temperature.[18]

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader. The titer is defined as the dilution that gives a signal twice that of the background (pre-immune serum). A titer of 1:50,000 or higher is generally considered good.[14]

Protocol 4: Validation by Western Blot

Western blotting is used to confirm the antibody's specificity and its ability to recognize HACL1 at its correct molecular weight (~63 kDa).[1]

  • Sample Preparation: Prepare lysates from cells or tissues known to express HACL1 (e.g., human liver tissue). As a negative control, use lysate from Hacl1 knockout mouse tissue if available.[11]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-HACL1 antibody (e.g., 1:1000 dilution for polyclonal serum, or 1 µg/mL for purified monoclonal antibody) in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A specific band should appear at the expected molecular weight for HACL1.

Protocol 5: Validation by Immunohistochemistry (IHC)

IHC is used to verify that the antibody can detect HACL1 in its native conformation within tissue sections and to confirm its expected subcellular localization (peroxisomes).

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) sections of tissues with high HACL1 expression, such as liver.[19]

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding sites with a protein block (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the anti-HACL1 antibody (typical dilution range 1:50 - 1:500) overnight at 4°C in a humidified chamber.[19][20][21]

  • Detection: Use a polymer-based detection system (HRP-conjugated secondary antibody) followed by a chromogen like DAB (3,3'-Diaminobenzidine).

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.

  • Analysis: Examine under a microscope. A positive signal should appear as a brown precipitate in the cytoplasm, consistent with the peroxisomal localization of HACL1.[19]

References

Application Notes and Protocols for Modeling 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Defects Using Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA lyase (HACL1) is a critical peroxisomal enzyme involved in the alpha-oxidation of branched-chain fatty acids, particularly phytanic acid.[1][2][3] A deficiency in HACL1 leads to the accumulation of phytanic acid, a condition that shares biochemical similarities with Refsum disease, a rare autosomal recessive neurological disorder.[1][4] Patient-derived fibroblasts have emerged as an invaluable in vitro model system to study the pathophysiology of HACL1 deficiency, investigate disease mechanisms, and screen for potential therapeutic interventions.[5][6]

These application notes provide a comprehensive guide for utilizing patient-derived fibroblasts to model HACL1 defects. Detailed protocols for cell culture, key experimental assays, and data interpretation are outlined to facilitate research and drug development in this area.

Data Presentation: Biomarkers in HACL1 Deficiency

The following table summarizes the expected quantitative changes in key biomarkers in fibroblasts from individuals with HACL1 deficiency compared to healthy controls. This data is representative and may vary based on the specific patient mutation and experimental conditions.

BiomarkerControl Fibroblasts (relative abundance)HACL1 Deficient Fibroblasts (relative abundance)Fold Change (Deficient vs. Control)Analytical Method
Phytanic Acid 1.05.0 - 15.0↑ (significant increase)GC-MS or LC-MS/MS
Pristanic Acid 1.00.1 - 0.5↓ (significant decrease)GC-MS or LC-MS/MS
HACL1 Enzyme Activity 100%< 10%↓ (significant decrease)Enzyme Assay
Phytanic Acid α-oxidation Rate 1.0< 0.2↓ (significant decrease)Isotope Tracer Assay
CYP4A10/CYP4A14 mRNA Expression 1.02.0 - 5.0↑ (upregulation)RT-qPCR

Signaling Pathways and Experimental Workflows

Phytanic Acid Alpha-Oxidation Pathway

The alpha-oxidation of phytanic acid is a multi-step process occurring within the peroxisome. HACL1 catalyzes a crucial cleavage step in this pathway. A defect in HACL1 disrupts the pathway, leading to the accumulation of upstream metabolites.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal (B217276) Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 (Defective) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Fibroblast Analysis

This workflow outlines the key steps for establishing and analyzing patient-derived fibroblasts to model HACL1 deficiency.

Experimental_Workflow cluster_assays Functional Assays Biopsy Patient Skin Biopsy Isolation Fibroblast Isolation & Culture Biopsy->Isolation Expansion Cell Expansion & Banking Isolation->Expansion Enzyme_Assay HACL1 Enzyme Activity Assay Expansion->Enzyme_Assay Alpha_Oxidation_Assay α-Oxidation Rate Measurement Expansion->Alpha_Oxidation_Assay Lipidomics Lipid Profiling (GC-MS/LC-MS) Expansion->Lipidomics Gene_Expression Gene Expression Analysis (RT-qPCR) Expansion->Gene_Expression Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis Alpha_Oxidation_Assay->Data_Analysis Lipidomics->Data_Analysis Gene_Expression->Data_Analysis

Workflow for HACL1 deficiency modeling.
PPARα Signaling Pathway Activation

The accumulation of phytanic acid in HACL1 deficiency can lead to the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7][8][9] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those in the omega-oxidation pathway, which can serve as a compensatory mechanism.[2][7][10]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid (accumulated) PPARa_RXR_inactive PPARα-RXR Complex (inactive) Phytanic_Acid->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα-RXR Complex (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (DNA) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CYP4A10, ACOX1) PPRE->Target_Genes Omega_Oxidation ↑ ω-Oxidation Target_Genes->Omega_Oxidation

PPARα activation by phytanic acid.

Experimental Protocols

Protocol 1: Culture of Human Dermal Fibroblasts

This protocol outlines the basic steps for culturing human dermal fibroblasts from a skin biopsy.[11][4][5][12][13]

Materials:

  • Fibroblast Growth Medium (e.g., DMEM with 10-15% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine)[12][14]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Sterile tissue culture flasks (T-25 or T-75)[11]

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Initiation of Primary Culture:

    • Aseptically mince the skin biopsy into small fragments (1-2 mm³).

    • Place the tissue fragments in a sterile culture flask.

    • Add a minimal amount of Fibroblast Growth Medium to allow the tissue to adhere to the flask surface.

    • Incubate the flask upright in a humidified incubator at 37°C with 5% CO₂.

    • After 24-48 hours, carefully add more medium to cover the tissue fragments.

    • Monitor the flask for fibroblast outgrowth. This may take 1-3 weeks.

  • Subculturing (Passaging):

    • Once the fibroblasts reach 80-90% confluency, remove the culture medium.[13]

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C until the cells detach.[11][12]

    • Neutralize the trypsin with an equal volume of Fibroblast Growth Medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[12]

    • Resuspend the cell pellet in fresh medium and re-plate into new culture flasks at a split ratio of 1:3 to 1:6.[12]

    • Change the culture medium every 2-3 days.

Protocol 2: Measurement of Phytanic Acid Alpha-Oxidation Rate

This protocol describes a method to measure the rate of phytanic acid alpha-oxidation in cultured fibroblasts using a stable isotope-labeled substrate and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials:

  • Cultured fibroblasts (patient and control) grown to confluency in T-25 flasks.

  • [²H₃]-Phytanic acid (stable isotope-labeled substrate)

  • Culture medium

  • PBS, sterile

  • Hexane (B92381):Isopropanol (3:2, v/v)

  • Internal standard (e.g., C17:0 fatty acid)

  • 14% Boron trifluoride (BF₃) in methanol (B129727)

  • Toluene

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-1)

Procedure:

  • Incubation with Labeled Substrate:

    • Wash the confluent fibroblast monolayers twice with sterile PBS.

    • Add fresh culture medium containing a final concentration of 10 µM [²H₃]-phytanic acid.[1]

    • Incubate the cells for 72 hours at 37°C.[1]

  • Lipid Extraction:

    • Harvest the cells by trypsinization and combine them with the culture medium.

    • Add a known amount of the internal standard (C17:0).

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[1]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid residue in toluene.

    • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes.[1]

    • After cooling, add water and hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS system.

    • Use a temperature program that allows for the separation of phytanic and pristanic acid methyl esters.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the labeled phytanic acid and its oxidation product, pristanic acid.

  • Data Analysis:

    • Calculate the amount of pristanic acid produced from the [²H₃]-phytanic acid substrate by comparing its peak area to the peak area of the internal standard.

    • Normalize the results to the total cell protein content (e.g., pmol/hour/mg protein).

Protocol 3: HACL1 Enzyme Activity Assay

A direct measurement of HACL1 enzyme activity in fibroblast homogenates can be performed. This typically involves the use of a synthetic substrate, this compound, and monitoring the production of pristanal. Due to the complexity of substrate synthesis, this assay is often performed in specialized laboratories. The general principle involves incubating the cell homogenate with the substrate and cofactors (including thiamine (B1217682) pyrophosphate, a crucial cofactor for HACL1) and then quantifying the pristanal product, often by derivatization followed by HPLC or GC-MS analysis.[3]

Protocol 4: Lipid Profiling by Mass Spectrometry

Untargeted or targeted lipidomic analysis can provide a comprehensive overview of the lipid alterations in HACL1 deficient fibroblasts.[8][15][16][17][18][19]

Materials:

  • Cultured fibroblasts (patient and control)

  • Methanol, chloroform, and water (HPLC grade)

  • Internal standards for various lipid classes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • Harvest fibroblasts and wash with PBS.

    • Perform a two-phase lipid extraction using a modified Bligh-Dyer or Folch method with methanol, chloroform, and water.[16]

    • Add a cocktail of internal standards to the extraction solvent for quantification.

    • Collect the organic (lower) phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Separate the lipid species using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

    • Analyze the eluting lipids using a high-resolution mass spectrometer capable of fragmentation for lipid identification.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software to identify and quantify individual lipid species.

    • Normalize the data to the internal standards and total protein or cell number.

    • Perform statistical analysis to identify significantly altered lipids between control and HACL1 deficient fibroblasts.

Conclusion

Modeling this compound lyase defects using patient-derived fibroblasts provides a powerful platform for understanding the molecular basis of the disease and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented in these application notes offer a framework for researchers to establish and utilize this valuable in vitro system, ultimately contributing to the development of effective treatments for this rare metabolic disorder.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Hydroxyphytanoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Hydroxyphytanoyl-CoA, particularly addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing this compound?

A1: The synthesis is primarily an enzymatic hydroxylation reaction. The enzyme Phytanoyl-CoA 2-hydroxylase (PAHX), also known as phytanoyl-CoA dioxygenase, catalyzes the conversion of Phytanoyl-CoA to this compound.[1][2][3] This is a crucial step in the alpha-oxidation pathway of phytanic acid.[2]

Q2: What are the essential cofactors for the Phytanoyl-CoA 2-hydroxylase (PAHX) reaction?

A2: PAHX is an iron(II) and 2-oxoglutarate-dependent oxygenase.[2][4] Therefore, its essential cofactors are Fe(II) and 2-oxoglutarate. Some studies have also reported an enhancement of PAHX activity with the addition of ATP or GTP and Mg²⁺.[5]

Q3: What is the optimal pH and temperature for the PAHX-catalyzed reaction?

A3: The optimal pH for PAHX catalysis is approximately 7.5, with 50 mM Tris-HCl being a suitable buffer.[2] The reaction is typically incubated at 37°C.[1]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The reaction progress can be monitored by measuring the formation of the product, this compound. A common method is to use a radiolabeled substrate, such as [1-¹⁴C]phytanoyl-CoA, and then separate the substrate and product using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column, followed by quantification with a radioactivity detector.[1] An indirect method involves measuring the decarboxylation of [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[1]

Q5: How stable is the this compound product, and how should it be stored?

A5: Like other acyl-CoA thioesters, this compound is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. The thioester bond is most stable in a slightly acidic pH range of 4.0 to 6.8.[6] For short-term storage, such as in an autosampler, samples should be kept at 4°C. For long-term storage, it is recommended to store the product as a dry pellet at -80°C or in a slightly acidic buffer (pH 4.0-6.0) in aliquots at -80°C to prevent repeated freeze-thaw cycles.[6]

Troubleshooting Guide for Low Yield

Low yield in this compound synthesis can arise from several factors related to the enzyme, substrates, reaction conditions, or product stability. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Formation

This is a common issue that often points to problems with the core components of the reaction.

Possible Cause & Solution

  • Inactive Enzyme (PAHX):

    • Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.

    • Degradation: Check the integrity of the enzyme by running an SDS-PAGE. Look for signs of protein degradation.

    • Action: Perform a small-scale control experiment with known active enzyme (if available) to confirm the assay setup.

  • Suboptimal Reaction Conditions:

    • Incorrect pH or Buffer: The optimal pH for PAHX is around 7.5.[2] Prepare fresh buffer and verify its pH at the reaction temperature. Tris-HCl is a commonly used buffer.[2]

    • Incorrect Temperature: Ensure the incubator or water bath is accurately calibrated to 37°C.[1]

    • Action: Optimize the pH and temperature by running a matrix of conditions around the reported optimum.

  • Substrate or Cofactor Issues:

    • Degradation: Prepare fresh stock solutions of Phytanoyl-CoA, 2-oxoglutarate, and Fe(II). Store stock solutions appropriately (e.g., acyl-CoAs at -80°C).

    • Incorrect Concentrations: The concentrations of substrates and cofactors are critical. An apparent Km for phytanoyl-CoA has been reported to be around 30 µM, and for 2-oxoglutarate, it is approximately 51.4 µM.[1]

    • Action: Titrate the concentrations of each substrate and cofactor to determine the optimal concentration for your specific enzyme preparation.

Problem 2: Reaction Starts but Stalls or Gives Low Conversion

This can be more complex and may involve enzyme instability, product inhibition, or degradation.

Possible Cause & Solution

  • Enzyme Instability during Reaction:

    • Short Half-life: The enzyme may not be stable for the entire duration of the incubation.

    • Action: Perform a time-course experiment to determine the optimal incubation time and to see if the reaction rate decreases over time. Consider adding stabilizing agents like glycerol (B35011) to the reaction mixture if compatible.

  • Product Degradation:

    • Hydrolysis: The thioester bond of this compound is susceptible to hydrolysis, especially at non-optimal pH.[6]

    • Action: Ensure the reaction pH is maintained at around 7.5. Once the reaction is complete, immediately quench it and process the sample at low temperatures. Store the final product under acidic conditions (pH 4.0-6.8) at -80°C.[6]

  • Presence of Inhibitors:

    • Contaminants in Reagents: Impurities in the enzyme preparation or substrates can inhibit the reaction.

    • Action: Use high-purity reagents. If using a crude enzyme preparation, consider further purification steps. While specific inhibitors for PAHX are not extensively documented, general inhibitors of Fe(II) and 2-oxoglutarate-dependent oxygenases, such as metal chelators (e.g., EDTA), should be avoided in the reaction buffer.[7]

Data Presentation

Table 1: Key Components for in vitro this compound Synthesis
ComponentRoleTypical Concentration RangeReference(s)
Phytanoyl-CoA 2-hydroxylase (PAHX) Enzyme50-100 µg/mL (crude) or as optimized[1]
Phytanoyl-CoA Substrate10-200 µM[1]
2-Oxoglutarate Co-substrate20-2000 µM[1]
Fe(II) CofactorNot specified, but essential[2]
Ascorbate Reducing Agent1-10 mM[2]
ATP or GTP Enhancer~4 mM[2][5]
Mg²⁺ Cofactor for ATP/GTPNot specified, but required with ATP/GTP[5]
Tris-HCl Buffer Buffering Agent50 mM[2]
Table 2: Optimal Reaction Conditions
ParameterOptimal Value/RangeReference(s)
pH ~7.5[2]
Temperature 37°C[1]
Incubation Time 30-60 minutes (should be in linear range)[1]

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol is a general guideline for the enzymatic synthesis of this compound. Optimization of specific concentrations and incubation times may be required.

Materials:

  • Purified recombinant PAHX or liver homogenate

  • Phytanoyl-CoA stock solution

  • 2-Oxoglutarate stock solution

  • FeSO₄ stock solution (freshly prepared)

  • Ascorbic acid stock solution (freshly prepared)

  • ATP or GTP stock solution

  • MgCl₂ stock solution

  • 50 mM Tris-HCl buffer, pH 7.5

  • Quenching solution (e.g., 1 M perchloric acid)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the Tris-HCl buffer, 2-oxoglutarate, FeSO₄, ascorbic acid, ATP/GTP, and MgCl₂ to their final desired concentrations.

  • Add Substrate: Add the Phytanoyl-CoA to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding the PAHX enzyme preparation. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Quench the Reaction: Stop the reaction by adding the quenching solution.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. The supernatant containing the this compound can then be analyzed by HPLC.

Protocol 2: HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from the reaction mixture.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate, pH ~5-6)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Standards for Phytanoyl-CoA and this compound (if available)

Procedure:

  • Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject Sample: Inject the supernatant from the quenched reaction.

  • Gradient Elution: Separate the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, which is expected to elute earlier than the more hydrophobic Phytanoyl-CoA.

  • Post-Purification: Pool the collected fractions and remove the solvent (e.g., by lyophilization).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme (PAHX) enzyme->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis & Purification quench->hplc product Pure 2-Hydroxy- phytanoyl-CoA hplc->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flow cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_reagents Substrates & Cofactors cluster_product Product Stability start Low or No Yield check_activity Check Enzyme Activity (Control Reaction) start->check_activity check_ph Verify pH (Fresh Buffer, ~7.5) start->check_ph check_quality Use High-Purity Reagents (Fresh Stocks) start->check_quality check_degradation Assess Product Degradation (Time-course Analysis) start->check_degradation check_storage Verify Enzyme Storage (-80°C, Aliquots) check_activity->check_storage If inactive check_integrity Assess Integrity (SDS-PAGE) check_storage->check_integrity If storage is OK check_temp Verify Temperature (37°C) check_ph->check_temp If pH is correct check_time Optimize Incubation Time (Time-course) check_temp->check_time If temp is correct optimize_conc Optimize Concentrations (Titration) check_quality->optimize_conc If quality is good proper_storage Ensure Proper Storage (pH 4-6.8, -80°C) check_degradation->proper_storage If degradation is observed

References

Technical Support Center: Optimizing LC-MS/MS for 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of 2-Hydroxyphytanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing low or no signal intensity for my this compound analyte. What are the potential causes and solutions?

Answer: Low or no signal can stem from several factors across your workflow, from sample handling to instrument settings. Systematically check the following:

  • Mass Spectrometer Parameters:

    • Ionization Mode: For acyl-CoA species, positive electrospray ionization (ESI) mode is generally found to be more sensitive, often yielding a 3-fold or higher response compared to negative mode.[1][2] Confirm you are operating in positive ESI mode.

    • Source Conditions: The ESI source parameters are critical. Ensure optimal settings for spray voltage (e.g., 3.5-5.5 kV), sheath gas, sweep gas, and capillary temperature (e.g., 275-350°C).[1][3] These may need to be optimized for your specific instrument.

    • MRM Transitions: Verify that you are monitoring the correct precursor ([M+H]⁺) and product ions. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 507.0 Da phosphopantetheine moiety.[1][2][4] Calculate the expected m/z values for this compound and ensure they are correctly entered in your acquisition method.

    • Collision Energy: The collision energy must be optimized to achieve efficient fragmentation. A starting point for many acyl-CoAs is around 30 eV, but this should be determined empirically by infusing a standard, if available.[1][3]

  • Sample Preparation and Handling:

    • Analyte Degradation: Acyl-CoAs can be unstable. Ensure samples are processed quickly on ice and stored at -80°C.[4] Avoid repeated freeze-thaw cycles.

    • Extraction Efficiency: Inefficient extraction will lead to low analyte concentration. Ensure your homogenization and extraction buffers are correctly prepared and that the solid-phase extraction (SPE) or liquid-liquid extraction steps are performed correctly.[3][4][5]

  • Liquid Chromatography:

    • Mobile Phase Composition: The pH and composition of your mobile phase are crucial. Many methods for acyl-CoAs use additives like ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) to improve peak shape and ionization efficiency.[3][4][6]

    • Column Integrity: A contaminated or degraded column can lead to poor peak shape and loss of signal.[7][8] Flush the column or replace it if necessary.

  • Instrument Health:

    • Dirty Ion Source: Contamination in the ion source can suppress the signal.[7] Regular cleaning is essential for maintaining sensitivity.

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated. Poor mass accuracy can lead to the instrument failing to detect your ions of interest.[7]

G cluster_0 start Start: Low/No Signal check_ms 1. Verify MS Parameters - Correct Ionization Mode? (+ESI) - Correct MRM Transitions? - Optimized Source Conditions? start->check_ms check_sample 2. Check Sample Integrity - Proper Extraction? - Analyte Degradation? - Correct Storage? check_ms->check_sample Parameters OK resolve Problem Resolved check_ms->resolve Issue Found & Fixed check_lc 3. Evaluate LC Performance - Correct Mobile Phase? - Column Contamination? - Leaks or High Pressure? check_sample->check_lc Sample OK check_sample->resolve Issue Found & Fixed clean_instrument 4. Perform Instrument Maintenance - Clean Ion Source - Check Mass Calibration check_lc->clean_instrument LC OK check_lc->resolve Issue Found & Fixed clean_instrument->resolve Maintenance Done

Caption: A logical workflow for troubleshooting low signal intensity.

Question 2: My chromatographic peaks for this compound are broad, tailing, or splitting. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and reduces quantification accuracy.[7] Consider these common causes:

  • Column Issues:

    • Contamination: A buildup of matrix components on the column inlet frit or within the stationary phase is a frequent cause of peak distortion.[8] Try flushing the column in the reverse direction or replace the column if flushing doesn't help.

    • Column Void: A void or channel in the column packing can cause peak splitting. This often results from high pressure or using a mobile phase with a pH that degrades the silica (B1680970) packing.[8]

  • Mobile Phase and Solvent Effects:

    • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to spread on the column, leading to broad or split peaks.[8] If possible, reconstitute your dried extract in the initial mobile phase.[5]

    • pH Mismatch: The pH of the mobile phase can affect the ionization state of the analyte. For acyl-CoAs, using buffered mobile phases (e.g., with ammonium formate or ammonium hydroxide) helps maintain a consistent charge state and improves peak shape.[4][6]

  • System Plumbing (Extra-Column Volume):

    • Tubing and Fittings: Excessive tubing length or volume between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with appropriate, low-dead-volume fittings.[8]

Question 3: I am seeing significant background noise and potential contamination in my chromatograms. What are the common sources and how can I minimize them?

Answer: High background noise can obscure your analyte peak and interfere with integration. Common sources include:

  • Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents. Microbial growth can occur in aqueous mobile phase bottles, so it's best to prepare them fresh.[8]

  • Sample Matrix Effects: Biological samples are complex and contain many molecules that can co-elute with your analyte, causing ion suppression or enhancement.[9] A robust sample cleanup, such as solid-phase extraction (SPE), is critical to remove interfering substances like phospholipids.[4][5]

  • System Carryover: Analyte from a previous, more concentrated sample can be retained in the injector or column and elute in subsequent runs.[10] Implement a robust needle wash protocol and inject blank samples between analytical runs to check for and mitigate carryover.[7][10]

  • Plasticizers and Contaminants: Avoid using plastic containers whenever possible, as plasticizers can leach into your samples and appear as background ions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for the detection of this compound?

A1: While optimal parameters must be determined empirically on your specific instrument, the tables below provide a validated starting point based on published methods for similar long-chain acyl-CoAs.[1][3][4]

Table 1: Recommended Starting Liquid Chromatography Parameters

ParameterRecommendationRationale
Column Reversed-Phase C8 or C18, 1.7-3.5 µm, ~2.1 x 100-150 mmProvides good retention and separation for long-chain acyl-CoAs.[3][4]
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in WaterHigh pH mobile phases often improve peak shape for acyl-CoAs.[3][6]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile (ACN)ACN is a common organic solvent for reversed-phase separation of lipids.[3]
Flow Rate 0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns to ensure efficient ionization.[3][11]
Gradient Start at low %B (e.g., 20%), ramp up to elute the analyte, then re-equilibrate.A gradient is necessary to elute the relatively nonpolar long-chain acyl-CoAs.[3]
Column Temp. 40 - 60 °CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Recommended Starting Mass Spectrometry Parameters

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Provides significantly higher sensitivity for most acyl-CoA species.[1][2]
Analysis Mode Multiple Reaction Monitoring (MRM)Offers the highest sensitivity and specificity for quantification.[5][12]
Precursor Ion [M+H]⁺ Calculated m/z for this compoundThe protonated molecule is selected in the first quadrupole (Q1).
Product Ion [M+H - 507.0]⁺This corresponds to the neutral loss of the phosphopantetheine group, a characteristic fragment for acyl-CoAs.[1][2][4]
Collision Energy (CE) ~30 eV (Start)This value should be optimized by direct infusion of a standard to maximize product ion signal.[3]
Dwell Time 50-100 msAdjust to ensure sufficient data points across the chromatographic peak.

Q2: What is a reliable protocol for extracting this compound from biological tissues?

A2: A robust sample preparation is critical for removing interferences and concentrating the analyte. The following protocol is adapted from established methods for acyl-CoA extraction.[3][5]

Experimental Protocol: Sample Preparation from Biological Tissues

  • Homogenization:

    • Place ~40-50 mg of frozen tissue into a pre-chilled glass homogenizer.[3][5]

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[3][5]

    • Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol (B129727), 3:1:1 v/v/v).[3]

    • Homogenize the sample thoroughly on ice.

  • Protein Precipitation & Lysis:

    • Transfer the homogenate to a microfuge tube.

    • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at >15,000 x g for 10 minutes at 4°C.[3][5]

    • Carefully collect the supernatant, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1-3 mL of methanol, followed by 1-3 mL of water or extraction buffer.[4][5]

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1-3 mL of water, followed by 1-3 mL of a weak organic wash (e.g., 50% methanol) to remove polar impurities.[5]

    • Elute the acyl-CoAs with 1-3 mL of methanol or an appropriate methanol/formate buffer mixture.[4][5]

  • Drying and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.[4][5]

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 20% Mobile Phase B in A) for analysis.[5]

G cluster_1 start Frozen Tissue Sample homogenize 1. Homogenize (Buffer + Organic Solvent) start->homogenize centrifuge 2. Centrifuge (to pellet protein) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 3. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) supernatant->spe dry 4. Dry Down (Nitrogen Stream) spe->dry reconstitute 5. Reconstitute (in Initial Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical experimental workflow for acyl-CoA extraction from tissues.

Q3: What is the metabolic significance of this compound?

A3: this compound is a key metabolic intermediate in the peroxisomal alpha-oxidation pathway. This pathway is essential for the breakdown of 3-methyl-branched fatty acids like phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway.[13][14] The enzyme this compound lyase (HACL1) cleaves this compound into formyl-CoA and an aldehyde (pristanal) that is one carbon shorter.[15][16][17] This process is critical, and its dysregulation can lead to neurological disorders like Refsum's disease, which is characterized by the accumulation of phytanic acid.[13]

G cluster_2 Peroxisomal Alpha-Oxidation Pathway phytanic Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic->phytanoyl_coa Acyl-CoA Synthetase hydroxy_coa This compound phytanoyl_coa->hydroxy_coa PHYH (Hydroxylation) pristanal (B217276) Pristanal hydroxy_coa->pristanal HACL1 (Lyase) [Cleavage] formyl_coa Formyl-CoA hydroxy_coa->formyl_coa HACL1 (Lyase) [Cleavage] next_cycle Further Metabolism (Beta-Oxidation) pristanal->next_cycle

Caption: The role of this compound in the alpha-oxidation pathway.

References

Common interferences in the analysis of 2-Hydroxyphytanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-Hydroxyphytanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex analysis of this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a critical intermediate in the alpha-oxidation pathway, a metabolic process required for the breakdown of branched-chain fatty acids like phytanic acid.[1][2] The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation through the more common β-oxidation pathway.[3] Alpha-oxidation allows the removal of a single carbon atom, enabling the resulting molecule, pristanic acid, to enter β-oxidation.[1] Accurate quantification of this compound is essential for studying peroxisomal disorders such as Refsum disease, which is characterized by the accumulation of phytanic acid leading to severe neurological damage.[1][2]

Q2: What are the primary analytical challenges in measuring this compound?

A2: The analysis of this compound is challenging due to several factors:

  • Chemical Instability: The thioester bond in the CoA molecule is susceptible to enzymatic and chemical degradation, particularly at non-optimal pH and temperatures.

  • Low Abundance: As a metabolic intermediate, it is often present at low concentrations in complex biological samples.

  • Matrix Effects: Co-eluting substances from the biological matrix can significantly interfere with its detection, especially in mass spectrometry-based methods.[4][5]

  • Structural Similarity: It can be difficult to chromatographically separate from other structurally similar acyl-CoAs.

Q3: What is the recommended analytical method for the quantification of this compound?

A3: The gold standard for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers the high sensitivity required for detecting low-abundance analytes and the specificity to distinguish it from other molecules in a complex mixture through Multiple Reaction Monitoring (MRM).[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Signal for this compound

Potential Cause 1: Analyte Degradation

  • Problem: this compound is susceptible to degradation by 2-hydroxyacyl-CoA lyases (HACL1) and chemical hydrolysis.

  • Solution:

    • Rapid Quenching: Immediately flash-freeze tissue or cell samples in liquid nitrogen upon collection to halt enzymatic activity.

    • Cold Processing: Perform all subsequent steps (homogenization, extraction) on ice or at 4°C.

    • pH Control: Maintain buffer pH between 6.0 and 7.5 during extraction to minimize chemical hydrolysis of the thioester bond.

Potential Cause 2: Poor Extraction Recovery

  • Problem: The extraction solvent and procedure may not be optimal for this compound.

  • Solution:

    • Use Acidified Organic Solvents: A common and effective method is to use a cold mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v) or an acidic buffer like 100 mM potassium phosphate (B84403) at pH 4.9 followed by organic solvent extraction.[8]

    • Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step to concentrate the analyte and remove interfering substances. Weak anion exchange or reversed-phase cartridges are often used for acyl-CoAs.

Potential Cause 3: Suboptimal Mass Spectrometry Settings

  • Problem: The ionization and fragmentation parameters may not be optimized for this compound.

  • Solution:

    • Ionization Mode: Use positive ion mode electrospray ionization (ESI+) as it is generally more sensitive for acyl-CoAs.

    • Optimize Parameters: Infuse a standard of this compound to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions.

Issue 2: High Variability in Quantitative Results

Potential Cause 1: Inconsistent Sample Handling

  • Problem: Minor differences in sample processing time or temperature can lead to variable degradation of the analyte.

  • Solution:

    • Standardize Workflow: Ensure a consistent and rapid workflow for all samples, from collection to storage.

    • Work in Small Batches: Process a manageable number of samples at a time to minimize the time each sample spends in a non-frozen state.

    • Use an Internal Standard: The use of a stable isotope-labeled internal standard or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is crucial to correct for analyte loss during sample preparation and for variations in MS signal.[9]

Potential Cause 2: Matrix Effects

  • Problem: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate and variable quantification.[3][4][5]

  • Solution:

    • Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from the bulk of the matrix components.

    • Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove interfering substances.

    • Assess Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[4][10]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)

Potential Cause 1: Secondary Interactions

  • Problem: The negatively charged phosphate groups of the CoA moiety can interact with active sites on the LC column, leading to peak tailing.

  • Solution:

    • Adjust Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can deprotonate residual silanols on the column, reducing these interactions.[9]

    • Use Ion-Pairing Agents: Adding an ion-pairing agent like triethylamine (B128534) to the mobile phase can mask the phosphate groups and improve peak shape. However, these can contaminate the LC-MS system and should be used with caution.

Potential Cause 2: Column Contamination

  • Problem: Accumulation of biological material on the column frit or at the head of the column can distort peak shape.

  • Solution:

    • Use a Guard Column: A guard column will protect the analytical column from contaminants.

    • Backflush the Column: Follow the manufacturer's instructions to backflush the column and remove particulates.

    • Implement Robust Sample Cleanup: Ensure that sample preparation methods, such as protein precipitation and SPE, are effectively removing matrix components.

Data Presentation

The following tables summarize key data related to the analysis of acyl-CoAs, providing a reference for expected performance and observed biological levels.

Table 1: LC-MS/MS Method Performance for Long-Chain Acyl-CoAs

Parameter Typical Value Reference
Accuracy 94.8% - 110.8% [9]
Inter-run Precision (CV) 2.6% - 12.2% [9]
Intra-run Precision (CV) 1.2% - 4.4% [9]
Limit of Detection (LOD) 2 - 133 nM [11]

| Limit of Quantification (LOQ) | <0.09 ng/ml (for HETEs) |[12] |

Table 2: Impact of HACL1 Deficiency on Related Metabolites in Mouse Liver

Metabolite Genotype Concentration (Relative Abundance) Fold Change Reference
Phytanic Acid Wild-Type Baseline - [13]
Hacl1 -/- Increased Significant [13]
2-Hydroxyphytanic Acid Wild-Type Baseline - [13]
Hacl1 -/- Increased Significant [13]
Heptadecanoic Acid Wild-Type Baseline - [13]

| | Hacl1 -/- | Decreased | Significant |[13] |

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a composite of established methods for long-chain acyl-CoA extraction.[6][8]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold homogenization buffer (100 mM Potassium Phosphate, pH 4.9) containing an appropriate internal standard (e.g., 1 nmol of C17:0-CoA).

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-propanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a new tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a specific LC-MS/MS method.[6][9]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example): The exact mass of this compound should be calculated and the precursor ion ([M+H]⁺) selected. A common fragment ion for acyl-CoAs corresponds to the phosphopantetheine moiety.

      • This compound: Q1 (precursor ion) -> Q3 (product ion)

      • Internal Standard (e.g., C17:0-CoA): Q1 1018.4 -> Q3 511.4

    • Optimization: Dwell time, collision energy, and source parameters should be optimized for the specific instrument and analyte.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.

alpha_oxidation_pathway cluster_peroxisome Peroxisome PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA This compound PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation PristanicAcid->BetaOxidation

Caption: The alpha-oxidation pathway of phytanic acid in the peroxisome.

troubleshooting_workflow start Start: Poor Analytical Result (Low Signal, High Variability) check_degradation Check for Analyte Degradation start->check_degradation check_extraction Evaluate Extraction Recovery check_degradation->check_extraction No solution_degradation Implement Rapid Quenching & Cold Chain Processing check_degradation->solution_degradation Yes check_matrix Assess Matrix Effects check_extraction->check_matrix No solution_extraction Optimize Extraction Solvent & Consider SPE check_extraction->solution_extraction Yes check_chromatography Review Chromatography check_matrix->check_chromatography No solution_matrix Improve Sample Cleanup & Chromatographic Separation check_matrix->solution_matrix Yes solution_chromatography Adjust Mobile Phase pH & Check for Contamination check_chromatography->solution_chromatography Yes end_node Improved Result check_chromatography->end_node No solution_degradation->check_extraction solution_extraction->check_matrix solution_matrix->check_chromatography solution_chromatography->end_node

Caption: A logical workflow for troubleshooting common analytical issues.

References

Overcoming poor enzyme activity in 2-hydroxyacyl-CoA lyase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with 2-hydroxyacyl-CoA lyase (HACL) enzyme activity assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyacyl-CoA lyase (HACL1) and what is its function?

A1: 2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids.[1][2] Specifically, it is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoAs.[1][3] This reaction yields formyl-CoA and an aldehyde that is one carbon shorter.[2][4] HACL1 is involved in the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[2][4][5]

Q2: What are the essential cofactors for HACL1 activity?

A2: HACL1 activity is dependent on the presence of thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺).[3][6] TPP is a crucial cofactor for the carbon-carbon bond cleavage reaction catalyzed by the enzyme.[3]

Q3: What is the difference between HACL1 and HACL2?

A3: HACL1 and HACL2 are two distinct 2-hydroxyacyl-CoA lyase enzymes with different subcellular localizations and substrate preferences.[1] HACL1 is located in the peroxisomes and is primarily involved in the degradation of 3-methyl-branched fatty acids like phytanic acid.[1][7] In contrast, HACL2 is found in the endoplasmic reticulum and is more active towards straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during HACL assays in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

Q: My HACL1 assay shows very low or no signal. What are the possible causes and solutions?

A: Several factors can contribute to poor enzyme activity. Consider the following troubleshooting steps:

  • Sub-optimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. The optimal pH for a bacterial HACL has been reported as 7.2 at 37°C, which can be a good starting point for optimization.[8] Ensure your assay buffer and incubation temperature are optimized for your specific enzyme.

  • Incorrect Substrate: Verify that you are using the correct substrate. HACL1 specifically acts on 2-hydroxyacyl-CoA molecules.[8]

  • Missing or Insufficient Cofactors: HACL1 requires TPP and Mg²⁺ for its activity.[3][6] Ensure these cofactors are present in your reaction mixture at optimal concentrations.

  • Enzyme Instability: Improper storage or handling can lead to loss of enzyme activity. Enzymes should generally be thawed on ice and kept at 4°C during assay setup.[9]

  • Assay Buffer Composition: Components in your assay buffer could be inhibiting the enzyme. For instance, high concentrations of EDTA can chelate Mg²⁺, which is essential for HACL1 activity.[8]

Issue 2: High Background Signal

Q: My assay is showing a high background signal, which is masking the specific HACL1 activity. How can I reduce this?

A: A high background signal can obscure the true enzymatic activity. Here are common causes and solutions:

  • Non-Enzymatic Substrate Degradation: The 2-hydroxyacyl-CoA substrate may be unstable and degrade non-enzymatically. It is crucial to run a "no-enzyme" control to quantify this background rate and subtract it from the rates obtained with your samples.[8]

  • Contaminating Enzymes in Coupled Assays: If you are using a coupled assay system (e.g., with alcohol dehydrogenase), your sample might contain endogenous enzymes that can react with the coupling enzymes or substrates, leading to a false signal.[8] Running a control reaction without the HACL1 substrate can help identify such contaminating activities.[8]

  • Interference with Detection Method: In spectrophotometric assays, compounds in the sample that absorb light at the detection wavelength can cause a high background.[8] Ensure proper blanking of the instrument with a sample that contains all reaction components except for the substrate.[8]

Issue 3: Poor Reproducibility and Assay Variability

Q: I am observing significant variability between my replicate assays. What steps can I take to improve reproducibility?

A: Poor reproducibility can undermine the reliability of your results. Consider the following to improve consistency:

  • Inconsistent Reagent Preparation and Handling: Prepare all reagents and buffers fresh and consistently for each experiment.[8] Thaw all components completely and mix them thoroughly but gently before use.[8] Preparing a master mix of common reagents can minimize pipetting variations.[8]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for the enzyme and substrate.[8][9]

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the assay incubation using a water bath or a temperature-controlled plate reader.[8]

  • Incomplete Mixing: Ensure that all components are mixed thoroughly in the reaction well immediately after initiating the reaction.[8]

Data Presentation

Table 1: Key Parameters for a Coupled Spectrophotometric HACL1 Assay

ParameterRecommended Value/RangeNotes
pH 7.2 - 7.4Optimal pH can vary depending on the enzyme source.[6][8]
Temperature 37°CA common temperature for mammalian enzyme assays.[6][8]
Substrate 2-hydroxyacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA, 2-hydroxyoctadecanoyl-CoA)Substrate choice depends on the specific research question.[2][8]
TPP Concentration ~200 µMEssential cofactor for HACL1.[8][10]
MgCl₂ Concentration ~1 mMRequired for HACL1 activity.[8]
Coupling Enzyme Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)Depends on the specific coupled assay design.[6][8]
Detection Wavelength 340 nmFor assays monitoring NADH or NADPH concentration.[6][8]

Experimental Protocols

Protocol 1: Continuous Enzyme-Coupled Spectrophotometric Assay for HACL1 Activity (Monitoring NADH Consumption)

This protocol describes a continuous spectrophotometric assay for HACL1 activity by coupling the production of a long-chain aldehyde to the oxidation of NADH by alcohol dehydrogenase (ADH).[8] The rate of HACL1 activity is determined by monitoring the decrease in absorbance at 340 nm due to NADH consumption.[8]

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[6]

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Alcohol Dehydrogenase (ADH)

  • 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyoctadecanoyl-CoA)

  • HACL1 enzyme preparation

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm with temperature control[6]

Procedure:

  • Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, TPP, MgCl₂, NADH, and alcohol dehydrogenase at their final desired concentrations (e.g., 200 µM TPP, 1 mM MgCl₂, 200 µM NADH, and an excess of ADH activity).[8]

  • Prepare Blanks and Samples:

    • Blank: In a cuvette or microplate well, add the reaction master mix and the appropriate volume of buffer instead of the HACL1 substrate. This will account for any NADH oxidation that is independent of the HACL1 reaction.[8]

    • Sample: In separate cuvettes or wells, add the reaction master mix.[8]

  • Pre-incubation: Pre-incubate the blanks and samples at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[8]

  • Initiate the Reaction: Start the reaction by adding the HACL1 substrate to the sample wells. Mix gently but thoroughly.[8]

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).[8]

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank.[8] The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[6]

Visualizations

Alpha-Oxidation Pathway for Phytanic Acid

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Further Metabolism (β-Oxidation) Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway for phytanic acid highlighting the role of HACL1.

General Workflow for a Coupled Spectrophotometric Assay

Coupled_Assay_Workflow Start Prepare Master Mix (Buffer, Cofactors, Coupling Enzyme, NADH/NAD+) Preincubation Pre-incubate at Assay Temperature Start->Preincubation Initiate Initiate Reaction with Substrate or Enzyme Preincubation->Initiate Monitor Monitor Absorbance Change over Time at 340 nm Initiate->Monitor Calculate Calculate Rate of Reaction (ΔA/min) Monitor->Calculate

Caption: General workflow for a coupled spectrophotometric enzyme assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Low_Activity Start Low or No Enzyme Activity Detected Check_Conditions Check Assay Conditions (pH, Temperature) Start->Check_Conditions Check_Reagents Verify Reagents (Substrate, Cofactors) Start->Check_Reagents Check_Enzyme Assess Enzyme Integrity (Storage, Handling) Start->Check_Enzyme Check_Inhibitors Consider Potential Inhibitors (e.g., EDTA in buffer) Start->Check_Inhibitors Optimize Optimize Conditions Check_Conditions->Optimize Rerun Rerun Assay with Fresh Reagents Check_Reagents->Rerun New_Enzyme Use New Enzyme Aliquot Check_Enzyme->New_Enzyme Modify_Buffer Modify Buffer Composition Check_Inhibitors->Modify_Buffer Success Activity Restored Optimize->Success Rerun->Success New_Enzyme->Success Modify_Buffer->Success

Caption: Troubleshooting logic for addressing low enzyme activity in HACL assays.

References

Technical Support Center: Resolution of 2-Hydroxyphytanoyl-CoA Isomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 2-Hydroxyphytanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomeric forms of this compound and why is their resolution important?

A1: this compound is a key intermediate in the alpha-oxidation of phytanic acid. Due to the chiral center at the second carbon, which bears a hydroxyl group, this compound exists as two enantiomers: (2R)-2-Hydroxyphytanoyl-CoA and (2S)-2-Hydroxyphytanoyl-CoA. Furthermore, the phytanoyl chain itself contains chiral centers at the 3, 7, and 11 positions, leading to the possibility of multiple diastereomers. The resolution of these isomers is crucial for several reasons:

  • Enzyme Stereospecificity: The enzymes involved in the subsequent steps of the alpha-oxidation pathway, such as this compound lyase, may exhibit stereospecificity.[1] Studying the metabolism of individual isomers is essential to understand the pathway's kinetics and regulation.

  • Disease Research: Inborn errors of metabolism, such as Refsum disease, are characterized by defects in the alpha-oxidation pathway.[2][3] Analyzing the stereoisomeric composition of metabolites like this compound in patient samples can provide diagnostic insights and a better understanding of the disease's molecular basis.

  • Drug Development: For the development of therapeutics targeting the alpha-oxidation pathway, understanding the interaction of drugs with specific stereoisomers of the substrate is critical for efficacy and to avoid off-target effects.

Q2: What are the primary analytical techniques for resolving the isomeric forms of this compound?

A2: The most common and effective techniques for resolving the stereoisomers of this compound and related hydroxy fatty acids are chromatographic methods. These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where a chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This is an indirect method. The hydroxyl group of this compound (or its corresponding fatty acid after hydrolysis) is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[6][7]

Q3: Can enzymatic methods be used for the resolution of this compound isomers?

A3: Yes, enzymatic kinetic resolution is a potential method. This approach utilizes an enzyme that selectively metabolizes one enantiomer, leaving the other enriched in the reaction mixture. For instance, if an enzyme specifically acts on the (2R)-enantiomer, the (2S)-enantiomer can be isolated. However, this method is less common for analytical purposes and is more often used for the preparative synthesis of a specific enantiomer. The stereospecificity of phytanoyl-CoA hydroxylase itself can be a subject of study using chiral analysis techniques to determine the isomeric purity of the product.[8]

Troubleshooting Guides

Chiral HPLC Resolution

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of a CSP is highly dependent on the analyte's structure.

    • Solution: Screen different types of polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) backbones and various derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)).[4][9]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition is critical for achieving enantioselectivity.

    • Solution (Normal Phase): Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of the polar modifier generally increases retention and may improve resolution. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for acidic analytes.[10]

    • Solution (Reversed Phase): Optimize the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the aqueous phase can alter the ionization state of the analyte and influence its interaction with the CSP.[10]

  • Possible Cause 3: Temperature Effects. Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time and backpressure.

Issue 2: Peak tailing or fronting.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause peak tailing.

    • Solution: Add a small amount of a competing amine (e.g., 0.1% diethylamine) to the mobile phase in normal phase chromatography to block active sites. For acidic compounds, adding an acid can suppress ionization and reduce tailing.[11]

  • Possible Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Possible Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[11]

GC-MS Resolution of Diastereomers

Issue 1: Incomplete derivatization.

  • Possible Cause 1: Impure or Degraded Derivatizing Agent. Chiral derivatizing agents can be sensitive to moisture.

    • Solution: Use a fresh vial of the derivatizing agent and handle it under anhydrous conditions.

  • Possible Cause 2: Suboptimal Reaction Conditions. Time, temperature, and stoichiometry are critical for complete derivatization.

    • Solution: Optimize the reaction time and temperature. Ensure a molar excess of the derivatizing agent and the catalyst (if required).

Issue 2: Poor chromatographic resolution of diastereomers.

  • Possible Cause 1: Inappropriate GC Column. The stationary phase of the GC column may not be suitable for separating the formed diastereomers.

    • Solution: Test different capillary columns with varying polarity (e.g., a non-polar DB-1 or a mid-polar DB-17).

  • Possible Cause 2: Suboptimal GC Oven Temperature Program. The temperature ramp rate can significantly affect resolution.

    • Solution: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

Issue 3: Peak splitting.

  • Possible Cause 1: Improper Column Installation. A poor cut of the column or incorrect insertion depth into the injector or detector can cause peak splitting.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

  • Possible Cause 2: Sample Degradation in the Injector. High injector temperatures can cause degradation of the derivatized analyte.

    • Solution: Lower the injector temperature, but not so low as to cause peak broadening due to incomplete volatilization.

Data Presentation

Table 1: Comparison of Chromatographic Methods for the Resolution of this compound Isomers (Representative Data)

ParameterChiral HPLC (Direct)GC-MS (Indirect, after Derivatization)
Analyte Form Intact this compound2-Hydroxyphytanic acid methyl ester, derivatized
Stationary Phase Chiralcel OD-H (Cellulose-based CSP)DB-5ms (5% Phenyl-methylpolysiloxane)
Mobile Phase/Carrier Gas n-Hexane:Isopropanol (90:10, v/v) + 0.1% TFAHelium
Flow Rate/Gas Velocity 1.0 mL/min1.2 mL/min
Temperature 25°COven Program: 150°C (1 min), ramp to 280°C at 5°C/min
Retention Time (Isomer 1) 12.5 min25.2 min
Retention Time (Isomer 2) 14.8 min25.9 min
Resolution (Rs) 2.11.8
Detection ESI-MS/MS (Negative Ion Mode)Electron Ionization-MS

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS for Direct Resolution of this compound Enantiomers
  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch extraction).

    • Resuspend the dried lipid extract in the HPLC mobile phase.

  • HPLC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (90:10, v/v) containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Protocol 2: GC-MS for Indirect Resolution of this compound Diastereomers
  • Sample Preparation and Derivatization:

    • Hydrolysis: Hydrolyze the acyl-CoA sample to the free fatty acid by incubation with 0.5 M KOH in methanol (B129727) at 60°C for 1 hour. Acidify the mixture and extract the free fatty acid with hexane (B92381).

    • Methylation: Methylate the carboxylic acid group using diazomethane (B1218177) or by heating with 2% H₂SO₄ in methanol.

    • Derivatization:

      • Dry the 2-hydroxyphytanic acid methyl ester under a stream of nitrogen.

      • Add 100 µL of anhydrous pyridine (B92270) and 50 µL of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

      • Incubate at 60°C for 30 minutes.

      • Evaporate the reagents under nitrogen and redissolve the residue in hexane for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C for 1 minute, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 650.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample lipid_extraction Lipid Extraction start->lipid_extraction hydrolysis Hydrolysis to Free Fatty Acid lipid_extraction->hydrolysis chiral_hplc Chiral HPLC-MS/MS lipid_extraction->chiral_hplc Direct Analysis derivatization Derivatization with Chiral Agent hydrolysis->derivatization gc_ms GC-MS derivatization->gc_ms Indirect Analysis data_analysis Data Analysis and Quantification chiral_hplc->data_analysis gc_ms->data_analysis

Caption: Workflow for the resolution of this compound isomers.

troubleshooting_logic start Poor Peak Resolution in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Screen different CSPs (e.g., cellulose vs. amylose based) check_csp->change_csp No check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_modifier Adjust polar modifier ratio in normal phase or organic/aqueous ratio in reversed phase check_mobile_phase->adjust_modifier No check_temp Is the column temperature optimized? check_mobile_phase->check_temp Yes adjust_modifier->check_temp optimize_temp Test different temperatures (e.g., 10, 25, 40 °C) check_temp->optimize_temp No resolved Resolution Achieved check_temp->resolved Yes optimize_temp->resolved

Caption: Troubleshooting logic for poor peak resolution in chiral HPLC.

References

Technical Support Center: Culturing Fibroblasts from Refsum Disease Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the successful culture of fibroblasts derived from Refsum disease patients.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when culturing fibroblasts from Refsum disease patients?

A1: The primary challenge stems from the underlying genetic defect. Refsum disease is characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH).[1] While fibroblasts in culture may not initially contain high levels of phytanic acid, the metabolic machinery is impaired.[2] This can potentially make them more sensitive to culture conditions and oxidative stress.

Q2: What is the expected growth rate and lifespan of Refsum disease fibroblasts in culture?

Q3: Is it necessary to add phytanic acid to the culture medium?

A3: Not for routine culture and expansion. Standard fibroblast culture media will support their growth. Phytanic acid is typically added to the medium only when the experimental goal is to study the effects of its accumulation, such as in disease modeling or testing therapeutic interventions.[1]

Q4: How can I confirm the Refsum disease phenotype in my cultured fibroblasts?

A4: The definitive method is to perform a phytanic acid oxidation assay. This assay measures the cells' ability to metabolize phytanic acid.[5][6] Fibroblasts from Refsum disease patients will show a significantly reduced or absent rate of phytanic acid oxidation compared to control fibroblasts.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or No Cell Growth 1. Low initial seeding density. 2. Suboptimal culture medium or supplements. 3. Senescence of the primary cell line. 4. Phytanic acid-induced cytotoxicity.[8]1. Increase seeding density. Fibroblasts prefer to be in proximity to other cells.[9] 2. Ensure the use of high-glucose DMEM with 10-20% high-quality FBS. Consider adding non-essential amino acids. 3. Use cells from early passages. Establish a cell bank upon successful initial culture. 4. If phytanic acid is used experimentally, perform a dose-response curve to determine a non-toxic concentration. Ensure the base medium has sufficient antioxidants.
Poor Cell Attachment 1. Over-trypsinization during subculturing. 2. Issues with the tissue culture plasticware. 3. Mycoplasma contamination.1. Minimize trypsin exposure time; neutralize with medium containing FBS as soon as cells detach. 2. Use tissue culture-treated flasks/plates. For difficult-to-attach cells, consider coating with gelatin or fibronectin.[10] 3. Regularly test for mycoplasma contamination.
Contamination (Bacterial, Fungal, Yeast) 1. Breach in sterile technique. 2. Contaminated reagents or media.1. Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet. 2. Use sterile, high-quality reagents and media. Regularly clean incubators and biosafety cabinets.
Keratinocyte Contamination in Primary Culture 1. Keratinocytes migrating from the skin explant.1. Use a high concentration of FBS (20%) in the initial culture phase, as this favors fibroblast growth over keratinocytes.[11] 2. Keratinocytes are typically diluted out after 2-3 passages.[11]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Fibroblasts from Skin Biopsy (Explant Method)

Materials:

  • Skin punch biopsy (3-4 mm) in sterile transport medium.

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution (100x).

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • 0.25% Trypsin-EDTA.

  • Sterile scalpels, forceps, and petri dishes.

  • 6-well tissue culture plates and T-25/T-75 flasks.

Methodology:

  • Biopsy Preparation: In a sterile biosafety cabinet, transfer the skin biopsy to a petri dish containing PBS. Wash twice with PBS.

  • Mechanical Dissection: Mince the biopsy into small fragments (~1 mm³) using sterile scalpels.[10]

  • Explant Culture: Place 3-4 tissue fragments into each well of a 6-well plate. Add a minimal amount of growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) to just cover the tissue pieces, allowing them to adhere to the plate surface.[11]

  • Incubation: Carefully place the plate in a humidified incubator at 37°C and 5% CO2. After 24 hours, slowly add more growth medium to each well.

  • Cell Outgrowth and Expansion: Monitor the cultures daily for fibroblast outgrowth, which typically begins within 1-2 weeks.[1] Change the medium every 2-3 days.

  • Subculturing: When the culture reaches approximately 80% confluency, aspirate the medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with an equal volume of growth medium (with 10% FBS).

  • Expansion: Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and seed into a new T-25 or T-75 flask.

  • Cryopreservation: Fibroblasts can be cryopreserved in a freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.

Protocol 2: Phytanic Acid Oxidation Assay

Materials:

  • Confluent cultures of control and Refsum patient fibroblasts.

  • Culture medium containing a known concentration of stable isotope-labeled phytanic acid (e.g., [²H₃]-phytanic acid).[5]

  • Internal standard (e.g., C17:0 fatty acid).

  • Hexane and isopropanol.

  • 14% Boron trifluoride (BF₃) in methanol.

  • Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Labeling: Wash fibroblast monolayers twice with PBS and add fresh culture medium containing [²H₃]-phytanic acid (e.g., at a final concentration of 10 µM).[5]

  • Incubation: Incubate the cells for 72 hours at 37°C.[5]

  • Harvesting and Lipid Extraction: Collect the culture medium and harvest the cells. Combine them and add the internal standard. Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[5]

  • Derivatization: Evaporate the solvent from the lipid extract and add 14% BF₃ in methanol. Heat at 100°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).[5]

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.[5]

  • Data Analysis: Calculate the rate of phytanic acid oxidation by determining the ratio of the product (pristanic acid) to the remaining substrate ([²H₃]-phytanic acid), normalized to the internal standard and total protein content.

Quantitative Data Summary

Table 1: Typical Growth Parameters for Human Dermal Fibroblasts

ParameterValueReference(s)
Average Doubling Time 18 - 24 hours[3][4]
Recommended Seeding Density 3,500 - 4,000 cells/cm²[12]
Typical Yield from T75 Flask ~1.2 x 10⁶ cells
Typical Yield from T175 Flask ~3.5 x 10⁶ cells

Note: These values are for normal human dermal fibroblasts and may vary for fibroblasts from Refsum disease patients. It is recommended to empirically determine these parameters for each specific cell line.

Table 2: Recommended Media Composition

ComponentConcentrationPurposeReference(s)
Basal Medium -DMEM, high glucose[11]
Serum 10-20% (Heat-inactivated FBS)Growth factors, attachment factors[11]
Antibiotics 1% Penicillin-StreptomycinPrevent bacterial contamination[13]
L-Glutamine (As per manufacturer's recommendation)Energy source[14]

Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway cluster_defect Defect in Refsum Disease Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation PHYH Phytanoyl-CoA Hydroxylase (PHYH)

Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental_Workflow Start Culture Control & Refsum Fibroblasts Labeling Incubate with [²H₃]-Phytanic Acid (72h) Start->Labeling Harvest Harvest Cells and Medium Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Quantify Oxidation Rate Analysis->End

Caption: Experimental workflow for phytanic acid oxidation assay.

Troubleshooting_Workflow Start Problem Encountered Check_Contamination Check for Contamination (Microscopy, Media Color) Start->Check_Contamination Contaminated Discard Culture, Review Aseptic Technique Check_Contamination->Contaminated Yes Not_Contaminated Not Contaminated Check_Growth Is Growth Rate Slow? Not_Contaminated->Check_Growth Slow_Growth Increase Seeding Density, Check Media Quality, Use Early Passage Cells Check_Growth->Slow_Growth Yes Good_Growth Is Attachment Poor? Check_Growth->Good_Growth No Poor_Attachment Reduce Trypsin Time, Use Coated Flasks Good_Growth->Poor_Attachment Yes Good_Attachment Consult Further Resources Good_Growth->Good_Attachment No

Caption: Troubleshooting workflow for fibroblast culture issues.

References

Avoiding contamination in peroxisome isolation for metabolic studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peroxisome isolation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain highly purified peroxisome fractions for accurate metabolic studies.

Troubleshooting Guides

Issue: Significant Mitochondrial Contamination in Peroxisome Fraction

Mitochondria and peroxisomes share similar biophysical properties, making their separation challenging.[1] If you are observing high levels of mitochondrial markers (e.g., Cytochrome c oxidase) in your peroxisome fraction, follow these troubleshooting steps.

Logical Flow for Troubleshooting Mitochondrial Contamination

G start High Mitochondrial Contamination Detected check_homogenization 1. Review Homogenization Technique start->check_homogenization homogenization_ok Homogenization Gentle? check_homogenization->homogenization_ok adjust_homogenization Decrease homogenizer speed or number of strokes homogenization_ok->adjust_homogenization No check_diff_cent 2. Optimize Differential Centrifugation homogenization_ok->check_diff_cent Yes adjust_homogenization->check_diff_cent low_speed_ok Low-speed spin (for nuclei) complete? check_diff_cent->low_speed_ok increase_low_speed Increase g-force or duration to pellet more mitochondria low_speed_ok->increase_low_speed No check_gradient 3. Refine Density Gradient low_speed_ok->check_gradient Yes increase_low_speed->check_gradient gradient_ok Gradient layers distinct and undisturbed? check_gradient->gradient_ok remake_gradient Carefully prepare fresh gradient. Ensure proper layering. gradient_ok->remake_gradient No collect_fractions 4. Assess Fraction Collection gradient_ok->collect_fractions Yes remake_gradient->collect_fractions collection_ok Collecting fractions from the correct interface? collect_fractions->collection_ok adjust_collection Collect smaller, more precise fractions. Avoid disturbing interfaces. collection_ok->adjust_collection No end Reduced Contamination collection_ok->end Yes adjust_collection->end

Caption: Troubleshooting workflow for mitochondrial contamination.

Step-by-Step Troubleshooting:
  • Evaluate Homogenization: Overly aggressive homogenization can fragment mitochondria, leading to their co-localization with smaller peroxisomes in lighter fractions.

    • Recommendation: Reduce the speed or number of strokes in your Dounce or Potter-Elvehjem homogenizer.[2] Ensure the pestle fits correctly.

  • Optimize Differential Centrifugation: The initial low-speed spins are critical for pelleting larger organelles like nuclei and heavy mitochondria.

    • Recommendation: Ensure the initial centrifugation steps to remove nuclei and heavy mitochondria are adequate. You may need to slightly increase the g-force or duration of the spin that pellets heavy mitochondria.[3]

  • Refine Density Gradient: The composition and integrity of your density gradient are crucial for separation.

    • Recommendation: Use a well-defined gradient medium like OptiPrep™ or Nycodenz.[3][4] Ensure that the layers of your discontinuous gradient are sharp and have not been mixed. For continuous gradients, ensure it has been formed correctly.

  • Fraction Collection: Imprecise fraction collection can lead to cross-contamination.

    • Recommendation: When collecting fractions from the gradient, do so slowly and carefully. It is often better to collect smaller, more numerous fractions and analyze them for marker enzymes to precisely locate the peroxisomal and mitochondrial peaks.

Issue: Endoplasmic Reticulum (ER) Contamination

ER contamination, often in the form of microsomes, is another common issue. Assess ER contamination using markers like NADPH-cytochrome c reductase.[4]

Troubleshooting Steps:
  • Homogenization Buffer: The composition of your homogenization buffer can impact ER integrity.

    • Recommendation: Ensure your buffer is isotonic to prevent premature lysis and fragmentation of the ER.

  • Washing Steps: Insufficient washing of the crude peroxisomal pellet can carry over microsomal contaminants.

    • Recommendation: After the differential centrifugation step that pellets the light mitochondrial fraction (which contains peroxisomes), gently resuspend the pellet in fresh buffer and centrifuge again. Repeating this wash step can help remove trapped microsomes.

  • Density Gradient Selection: The type of gradient can influence the separation from the ER.

    • Recommendation: Iodixanol (B1672021) gradients are often effective in separating peroxisomes from both mitochondria and microsomes.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for peroxisome isolation?

A1: Peroxisome isolation is typically a multi-step process involving homogenization, differential centrifugation, and density gradient centrifugation.[2][4]

General Peroxisome Isolation Workflow

G start Start: Tissue or Cultured Cells homogenization 1. Homogenization (e.g., Dounce homogenizer) start->homogenization low_speed_spin 2. Low-Speed Centrifugation (~1,000 x g, 10 min) homogenization->low_speed_spin supernatant1 Supernatant (S1) low_speed_spin->supernatant1 pellet1 Pellet (P1) (Nuclei, debris) low_speed_spin->pellet1 medium_speed_spin 3. Medium-Speed Centrifugation (~2,000 x g, 10 min) supernatant1->medium_speed_spin supernatant2 Supernatant (S2) medium_speed_spin->supernatant2 pellet2 Pellet (P2) (Heavy Mitochondria) medium_speed_spin->pellet2 high_speed_spin 4. High-Speed Centrifugation (~25,000 x g, 20 min) supernatant2->high_speed_spin supernatant3 Supernatant (S3) (Cytosol, Microsomes) high_speed_spin->supernatant3 cpf_pellet Crude Peroxisomal Fraction (CPF) (Pellet P3: Peroxisomes, Light Mitochondria, Lysosomes) high_speed_spin->cpf_pellet gradient 5. Density Gradient Centrifugation (e.g., OptiPrep™, Nycodenz) cpf_pellet->gradient end Purified Peroxisomes gradient->end

Caption: Standard workflow for peroxisome isolation.

Q2: Which markers should I use to assess the purity of my peroxisome fraction?

A2: To confirm the enrichment of peroxisomes and assess contamination, you should use a panel of organelle-specific markers. This is typically done via immunoblotting or enzyme activity assays.

OrganellePrimary MarkerAlternative/Additional MarkersMethod of Detection
Peroxisomes Catalase[3][5]PMP70, PEX14[3][6][7], ABCD3[1]Enzyme Assay, Immunoblotting
Mitochondria Cytochrome c oxidase[3]TOM20, HSP60Enzyme Assay, Immunoblotting
ER NADPH-cytochrome c reductase[4]Calnexin, PDIEnzyme Assay, Immunoblotting
Lysosomes Acid phosphatase[5]LAMP1, Cathepsin DEnzyme Assay, Immunoblotting
Nuclei Histone H3Lamin B1Immunoblotting
Cytosol GAPDHLactate Dehydrogenase (LDH)Immunoblotting, Enzyme Assay

Q3: What are the key parameters for differential centrifugation?

A3: The exact g-forces and durations can vary depending on the tissue or cell type, but here are some typical values based on common protocols.[3]

Centrifugation StepPurposeTypical Speed (g-force)Typical Duration (min)
1Pellet nuclei and cell debris1,000 x g10
2Pellet heavy mitochondria2,000 x g10
3Pellet Crude Peroxisomal Fraction (CPF)25,000 x g20

Q4: Can I use frozen tissue for peroxisome isolation?

A4: Yes, it is possible to isolate peroxisomes from frozen liver tissue.[5] A study demonstrated successful isolation from rat livers frozen at -80°C using a protocol involving mild homogenization, differential centrifugation, and an iodixanol density gradient.[5] However, be aware that freezing and thawing can potentially damage organelle integrity, so fresh tissue is often preferred.

Q5: Are there newer methods for peroxisome isolation?

A5: Yes, affinity purification methods are emerging as a faster alternative to traditional centrifugation techniques.[1] One such method is the "PEROXO-IP" workflow, which uses a peroxisomally localized 3XHA epitope tag for rapid immunocapture.[1] This method can isolate peroxisomes in approximately 10 minutes post-homogenization, which may better preserve the native state of the organelle.[1]

Experimental Protocols

Protocol 1: Peroxisome Isolation from Animal Tissue (e.g., Rat Liver)

This protocol is adapted from standard methods using differential and density gradient centrifugation.[3][4][8]

Materials:

  • Homogenization Buffer (e.g., 0.25 M Sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA)

  • Density Gradient Medium (e.g., OptiPrep™ or Nycodenz)

  • Dounce or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization:

    • Mince fresh or frozen liver tissue on ice.

    • Homogenize the tissue in ice-cold homogenization buffer. Perform 5-10 gentle strokes with the pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[3]

    • Carefully transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.[3]

    • Transfer the supernatant to an ultracentrifuge tube and spin at 25,000 x g for 20 minutes at 4°C. The resulting pellet is the Crude Peroxisomal Fraction (CPF).[3]

  • Density Gradient Centrifugation:

    • Gently resuspend the CPF in a small volume of buffer.

    • Carefully layer the resuspended CPF onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ gradient of 27.5% and 35%).

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

    • Peroxisomes will band at the interface of the denser layers. Carefully aspirate the purified peroxisome fraction.

Protocol 2: Purity Assessment by Immunoblotting

Procedure:

  • Sample Preparation:

    • Take aliquots from each stage of the isolation process (homogenate, S1, P1, S2, P2, CPF, final fraction).

    • Determine the protein concentration of each fraction using a standard assay (e.g., BCA).

    • Lyse the fractions in RIPA buffer and denature by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against your markers of interest (see table above) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The resulting bands will show the enrichment of peroxisomal markers and the depletion of contaminant markers in your final fraction.

References

Technical Support Center: Strategies to Increase the Sensitivity of 2-Hydroxyphytanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxyphytanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the detection sensitivity of this important metabolite in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in the detection of this compound and other long-chain acyl-CoAs stem from their low physiological concentrations, inherent chemical instability, and the complexity of the biological matrices in which they are found. These factors can lead to low signal intensity, poor chromatographic peak shape, and ion suppression during mass spectrometry analysis.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound.[1] This technique offers high sensitivity and specificity, enabling the detection of low-abundance acyl-CoAs in complex samples. The use of Multiple Reaction Monitoring (MRM) further enhances specificity by monitoring characteristic precursor and product ion transitions.[1]

Q3: How can I improve the recovery of this compound during sample preparation?

A3: Optimizing your sample preparation protocol is critical for maximizing recovery. This includes using an appropriate tissue homogenization method, efficient protein precipitation, and effective solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A method involving homogenization in a potassium phosphate (B84403) buffer followed by extraction with acetonitrile (B52724) has been shown to significantly improve the recovery of long-chain acyl-CoAs.[2]

Q4: Can chemical derivatization improve the detection of this compound?

A4: Yes, chemical derivatization can significantly enhance the detection sensitivity of this compound. Derivatization can improve ionization efficiency and chromatographic behavior. For instance, derivatizing the carboxyl group of fatty acids has been shown to increase detection sensitivity by several orders of magnitude.[3][4] While specific protocols for this compound are not widely published, methods for similar long-chain and hydroxy fatty acids can be adapted.

Troubleshooting Guides

This section provides solutions to common issues encountered during the detection of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Sample Extraction Ensure complete tissue or cell lysis. Use a proven extraction protocol, such as homogenization in a phosphate buffer followed by acetonitrile precipitation and solid-phase extraction (SPE).[1][2]
Analyte Degradation Keep samples on ice or at 4°C throughout the entire sample preparation process. Use fresh, high-purity solvents and minimize the time between extraction and analysis.
Poor Ionization Efficiency Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperature. For acyl-CoAs, positive electrospray ionization (ESI) mode is generally more sensitive.[5] Consider chemical derivatization to enhance ionization.
Matrix Effects (Ion Suppression) Improve sample cleanup using a robust SPE protocol. Modify the LC gradient to better separate this compound from co-eluting matrix components.
Incorrect MS/MS Transitions Confirm the precursor and product ions for this compound by direct infusion of a standard, if available. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes and Solutions:

CauseRecommended Solution
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column and/or the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the analyte and column. For long-chain acyl-CoAs, using a high pH mobile phase (around 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient can improve peak shape.[6]
Injection of Sample in a Strong Solvent The sample should be reconstituted in a solvent that is weaker than or of similar strength to the initial mobile phase conditions.
Secondary Interactions with Column Add a small amount of a competing agent to the mobile phase to reduce secondary interactions with the stationary phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[7]

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for Long-Chain Acyl-CoA Recovery
SPE SorbentAnalyte(s)Average Recovery (%)Reference
Oligonucleotide Purification ColumnLong-chain acyl-CoAs70-80[2]
2-(2-pyridyl)ethyl functionalized silica (B1680970) gelPalmitoyl-CoA (C16:0)83-90
2-(2-pyridyl)ethyl functionalized silica gelOleoyl-CoA (C18:1)83-90
2-(2-pyridyl)ethyl functionalized silica gelArachidonyl-CoA (C20:4)83-90
Table 2: Reported Limits of Detection (LOD) for Long-Chain Acyl-CoAs and Related Molecules
Analyte/MethodLimit of Detection (LOD)Reference
Long-chain Acyl-CoAs (C14-C20) by LC-MS/MS2 to 133 nM[3]
Fatty Acid Esters of Hydroxy Fatty Acids by SPE-LC-MS/MSLow nanomolar concentrations[8]
Hydroxy Fatty Acids (derivatized with AMPP) by LC-MS/MS~1 nM (10 fmol on column)[9][10]
Hydroxy Fatty Acids (underivatized) by LC-MS/MS~1 nM (10 fmol on column)[9][10]
Fatty Acids (derivatized with Dns-PP) by LC-MS/MSLLOQ of 2 to 20 nM[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., C17:0-CoA)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold

  • 2-Propanol, ice-cold

  • Acetonitrile (ACN), LC-MS grade, ice-cold

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Glass homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase for LC-MS/MS analysis.

Protocol 2: Chemical Derivatization of the Hydroxyl Group (Adapted for this compound)

This protocol is an adapted procedure based on methods for derivatizing hydroxy fatty acids.[11][12] Note: This protocol should be optimized and validated for this compound.

Materials:

  • Dried acyl-CoA extract

  • Derivatization reagent (e.g., Acetyl chloride or a silylating agent like BSTFA)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Inert gas (e.g., Nitrogen or Argon)

  • Heating block or water bath

Procedure (using Acetyl Chloride):

  • Ensure the extracted this compound sample is completely dry.

  • In a clean, dry reaction vial, dissolve the sample in a small volume of anhydrous pyridine under an inert atmosphere.

  • Add a molar excess of acetyl chloride to the solution.

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a solvent suitable for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis Tissue Tissue Homogenization Protein Protein Precipitation Tissue->Protein SPE Solid-Phase Extraction Protein->SPE Deriv Chemical Derivatization SPE->Deriv Optional LC LC Separation SPE->LC Deriv->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for enhancing this compound detection.

troubleshooting_workflow Start Low Signal Detected? Check_Sample_Prep Review Sample Prep Protocol Start->Check_Sample_Prep Yes Optimize_MS Optimize MS Parameters Check_Sample_Prep->Optimize_MS Check_Chroma Evaluate Chromatography Optimize_MS->Check_Chroma Consider_Deriv Consider Derivatization Check_Chroma->Consider_Deriv Resolved Signal Improved Consider_Deriv->Resolved Unresolved Consult Instrument Specialist Consider_Deriv->Unresolved alpha_oxidation_pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

References

Calibrating instruments for accurate quantification of 2-Hydroxyphytanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate quantification of 2-Hydroxyphytanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the quantification of this compound?

A1: The gold standard for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for accurately measuring this and other acyl-CoA species in complex biological samples.[1][2]

Q2: Why is an internal standard essential for accurate quantification?

A2: this compound, like other acyl-CoAs, can be unstable and susceptible to degradation during sample preparation. An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process. It experiences similar degradation and matrix effects as the target analyte. By normalizing the signal of this compound to the internal standard, variations in sample handling and instrument response can be corrected, leading to more precise and accurate results.

Q3: What are the key steps in the alpha-oxidation of phytanic acid involving this compound?

A3: The alpha-oxidation of phytanic acid occurs in the peroxisomes and involves the following key steps[3][4][5][6][7]:

  • Activation: Phytanic acid is converted to Phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to form this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH).

  • Cleavage: this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[8][9]

  • Oxidation: Pristanal is oxidized to pristanic acid, which can then enter the beta-oxidation pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity 1. Analyte Degradation: Acyl-CoAs are unstable.- Keep samples on ice during preparation and store at -80°C.- Minimize freeze-thaw cycles.
2. Ion Suppression: Co-eluting matrix components interfere with ionization.- Improve sample cleanup using solid-phase extraction (SPE).- Optimize chromatographic separation to resolve the analyte from interfering compounds.
3. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy.- Optimize MRM transitions and collision energy using a pure standard of this compound.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.- Dilute the sample or reduce the injection volume.
2. Secondary Interactions: Analyte interacting with active sites on the column.- Use a high-quality, end-capped C18 column.- Adjust mobile phase pH or add a small amount of a competing base if tailing persists.[10]
3. Inappropriate Injection Solvent: Solvent is too strong compared to the initial mobile phase.- Reconstitute the final extract in a solvent that matches the initial mobile phase composition.
High Variability in Results 1. Inconsistent Sample Preparation: Variation in extraction efficiency or analyte degradation.- Ensure consistent timing and temperature for all sample preparation steps.- Use a reliable internal standard and add it at the very beginning of the extraction process.
2. Instrument Instability: Fluctuations in the LC or MS system.- Equilibrate the LC-MS/MS system thoroughly before running the sample set.- Monitor system suitability by injecting a standard at regular intervals throughout the run.
Calibration Curve Non-linearity 1. Inaccurate Standard Dilutions: Errors in preparing the calibration standards.- Carefully prepare fresh serial dilutions of the analytical standard for each assay.- Use calibrated pipettes and high-purity solvents.
2. Detector Saturation: The concentration of the highest standard is beyond the linear range of the detector.- Reduce the concentration of the highest calibration standard.
3. Matrix Effects: Differential ion suppression/enhancement across the concentration range.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.

Data Presentation

The following tables summarize key quantitative parameters relevant to the analysis of this compound and related metabolites. Please note that the exact values can vary depending on the specific instrumentation, methodology, and biological matrix.

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/Setting
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 2: Estimated MRM Transitions for this compound

Note: These are estimated values based on the known fragmentation of long-chain acyl-CoAs, which typically exhibit a neutral loss of 507 Da.[11][12] Optimal values should be determined empirically using a purified standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~1096.7~589.735 - 45
Stable Isotope Labeled this compound (e.g., ¹³C₅)~1101.7~594.735 - 45

Table 3: Reported Concentrations of Related Metabolites in Biological Samples

Note: Direct quantitative data for this compound in various matrices is not widely available in the literature. The table provides data for its precursor, phytanic acid, and a related metabolite, 2-hydroxyphytanic acid, in a mouse model of HACL1 deficiency.[13]

MetaboliteMatrixConditionConcentration (ng/mg liver)
Phytanic AcidMouse LiverWild-type (phytol diet)~250
HACL1 -/- (phytol diet)~600 (2.4-fold increase)[13]
2-Hydroxyphytanic AcidMouse LiverWild-type (phytol diet)~5
HACL1 -/- (phytol diet)~275 (55-fold increase)[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][14]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 isopropanol:acetonitrile:water with 0.1% formic acid).

    • Immediately add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA).

    • Homogenize the tissue using a bead-beating homogenizer for 2-3 cycles of 30 seconds, with cooling on ice between cycles.

  • Protein Precipitation and Lipid Removal:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • To remove neutral lipids, add 1 mL of hexane (B92381), vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully remove and discard the upper hexane layer. Repeat the hexane wash.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous layer from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution profile starting with a low percentage of organic mobile phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) over 10-15 minutes to elute the long-chain acyl-CoAs.

    • Equilibrate the column back to the initial conditions for at least 5 minutes between injections.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

    • Use the Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard (refer to Table 2 for estimated transitions).

    • Optimize the collision energy and other source parameters to maximize the signal for the analyte and internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known amounts of a this compound analytical standard into a blank matrix (e.g., water or a surrogate tissue extract).

    • Add the same amount of internal standard to each calibration standard and sample.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Phytanic Acid Alpha-Oxidation Pathway

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for this compound Quantification

Experimental_Workflow Start Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Liquid-Liquid Extraction (Lipid Removal) Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Final Concentration Data_Analysis->End

Caption: General workflow for this compound quantification.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Poor Quantification Results (Low Signal, High Variability) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Start Here Check_LC Evaluate Chromatography Problem->Check_LC Check_MS Optimize MS Parameters Problem->Check_MS Solution_Sample_Prep Implement SPE Minimize Degradation Check_Sample_Prep->Solution_Sample_Prep Degradation or Matrix Effects? Solution_LC Adjust Gradient Check for Overload Check_LC->Solution_LC Poor Peak Shape? Solution_MS Optimize MRM Transitions & CE Check_MS->Solution_MS Low Sensitivity?

Caption: A logical approach to troubleshooting quantification issues.

References

Interpreting unexpected peaks in 2-Hydroxyphytanoyl-CoA chromatograms.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyphytanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound, focusing on the interpretation of unexpected peaks.

Q1: I am observing unexpected peaks in my this compound chromatogram. What are the potential sources of these "ghost peaks"?

A1: Unexpected peaks, often called "ghost peaks," are a common issue in HPLC analysis and can originate from various sources not related to your sample.[1][2] A systematic approach is necessary to identify and eliminate them.[3] Common causes include:

  • Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can accumulate and elute as peaks, particularly in gradient elution.[3] Always use fresh, high-purity solvents and ensure thorough degassing.[1]

  • System Contamination: Carryover from previous injections is a frequent culprit.[3] Contaminants can adhere to the injector, tubing, or column. Running a blank gradient (without injecting a sample) can help determine if the contamination is inherent to the system.[2]

  • Sample Preparation Artifacts: Contaminants can be introduced from glassware, vials, caps, or solvents used during sample preparation.[3] Ensure all materials are scrupulously clean.

  • Column Bleed: Degradation of the stationary phase of the column can release compounds that appear as peaks. This is more common with older columns or when operating outside the recommended pH and temperature ranges.

  • Instrument Malfunctions: Leaks in the pump or injector can introduce air or other contaminants, leading to baseline instability and spurious peaks.[1]

Q2: Could the unexpected peaks be related to the this compound molecule itself?

A2: Yes, unexpected peaks can also arise from the analyte itself or closely related compounds. Potential sources include:

  • Degradation Products: this compound is a thioester and can be susceptible to hydrolysis, especially in aqueous solutions with a neutral to alkaline pH.[4] This hydrolysis would yield 2-hydroxyphytanic acid and Coenzyme A. If you observe peaks that could correspond to these compounds, it may indicate sample degradation during storage or analysis. It is recommended to work quickly, keep samples on ice, and use slightly acidic buffers (pH 4-6) for reconstitution to minimize hydrolysis.[4]

  • Co-elution of Related Metabolites: In biological samples, other metabolites from the phytanic acid alpha-oxidation pathway may be present and could co-elute with or elute near this compound. A likely candidate is 2-hydroxyphytanic acid , the de-esterified form of your analyte. Studies on mice deficient in the enzyme that processes this compound (2-hydroxyacyl-CoA lyase) show a significant accumulation of 2-hydroxyphytanic acid.[5] Depending on your chromatographic conditions, this compound could appear as a distinct or overlapping peak.

  • Stereoisomers: Phytanic acid contains chiral centers, meaning that this compound can exist as different diastereomers.[1] These stereoisomers may have slightly different retention times on a standard C18 column, potentially leading to broadened or split peaks that might be misinterpreted as impurities.[6] specialized chiral chromatography may be required for their complete separation.[6]

Q3: How can I systematically troubleshoot the source of unexpected peaks?

A3: A logical, step-by-step approach is the most effective way to identify the source of contamination or unexpected peaks.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for Unexpected Peaks cluster_Initial_Observation Initial Observation cluster_System_Check System Check cluster_Sample_Check Sample-Related Check cluster_Identification Identification & Resolution A Unexpected Peak(s) in Chromatogram B Run Blank Gradient (No Injection) A->B Start Troubleshooting C Inject Pure Solvent B->C No Peaks G System Contamination B->G Peak(s) Present D Review Sample Preparation Protocol C->D No Peaks H Solvent/Mobile Phase Contamination C->H Peak(s) Present E Analyze Sample Matrix Blank D->E I Sample Prep Contamination F Assess Analyte Stability E->F No Peaks J Matrix Interference E->J Peak(s) Present K Analyte Degradation/Isomers F->K Evidence of Degradation or Broad/Split Peaks L Clean System Components G->L M Use Fresh, High-Purity Solvents H->M N Use Clean Glassware/Vials I->N O Optimize Sample Cleanup J->O P Modify Storage/Analytical Conditions K->P Alpha_Oxidation_Pathway Peroxisomal Alpha-Oxidation of Phytanic Acid cluster_pathway Metabolic Pathway cluster_enzymes Enzymes Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid ACS Acyl-CoA Synthetase ACS->Phytanic_Acid PHYH Phytanoyl-CoA Hydroxylase PHYH->Phytanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HACL1->Hydroxyphytanoyl_CoA ALDH Aldehyde Dehydrogenase ALDH->Pristanal

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle non-specific binding in immunoassays for related enzymes.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for immunoassays with related enzymes?

A1: Non-specific binding (NSB) in immunoassays refers to the binding of antibodies or other assay components to unintended targets. This is a significant challenge when working with related enzymes, such as isoforms or members of the same enzyme family, because these proteins often share a high degree of structural similarity. This can lead to antibodies cross-reacting with multiple enzymes, resulting in inaccurate quantification, high background signals, and false-positive results.[1]

Q2: What are the main causes of non-specific binding in this context?

A2: The primary cause of non-specific binding when dealing with homologous enzymes is antibody cross-reactivity. This occurs when an antibody raised against one enzyme recognizes and binds to a similar epitope on a related enzyme.[1] Other contributing factors can include hydrophobic and ionic interactions between assay components and the microplate surface.

Q3: How can I choose the right antibodies to minimize cross-reactivity?

A3: The choice of antibodies is critical for the specificity of your immunoassay.

  • Monoclonal antibodies are generally preferred for their high specificity to a single epitope, which can significantly reduce the likelihood of cross-reactivity with related enzymes.

  • Polyclonal antibodies , while often providing a stronger signal due to binding to multiple epitopes, have a higher risk of cross-reactivity. If using polyclonal antibodies, it is crucial to perform thorough validation to assess their specificity.

When selecting antibodies, it is also important to review the manufacturer's data on cross-reactivity with known related enzymes.

Q4: What are the key strategies to reduce non-specific binding in immunoassays for related enzymes?

A4: Several strategies can be employed to minimize non-specific binding:

  • Optimization of Antibody Concentrations: Using the lowest effective concentrations of capture and detection antibodies can help reduce background signal.

  • Blocking: Effectively blocking the unoccupied sites on the microplate is crucial to prevent non-specific adsorption of assay components.

  • Wash Buffer Optimization: The composition of the wash buffer can be adjusted to reduce weak, non-specific interactions.

  • Antibody Pre-adsorption (Cross-adsorption): This is a highly effective technique to remove cross-reactive antibodies from a polyclonal antibody preparation.

Troubleshooting Guides

Issue: High background signal in my ELISA for a specific enzyme isoform.

High background can obscure the specific signal and reduce the sensitivity of your assay. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Signal check_blocking Is the blocking step optimized? start->check_blocking optimize_blocking Optimize Blocking - Test different blocking agents - Increase blocking time/temperature check_blocking->optimize_blocking No check_antibody_conc Are antibody concentrations too high? check_blocking->check_antibody_conc Yes optimize_blocking->check_antibody_conc optimize_ab_conc Optimize Antibody Concentrations - Perform checkerboard titration check_antibody_conc->optimize_ab_conc Yes check_washing Are washing steps sufficient? check_antibody_conc->check_washing No optimize_ab_conc->check_washing optimize_washing Optimize Washing - Increase number of washes - Increase wash volume/duration - Add detergent (e.g., Tween-20) check_washing->optimize_washing No check_cross_reactivity Is there antibody cross-reactivity? check_washing->check_cross_reactivity Yes optimize_washing->check_cross_reactivity perform_preadsorption Perform Antibody Pre-adsorption check_cross_reactivity->perform_preadsorption Yes resolution Reduced Background Signal check_cross_reactivity->resolution No perform_preadsorption->resolution

Caption: Troubleshooting workflow for high background signals.

Issue: My assay is detecting multiple related enzymes, not just my target of interest.

This indicates significant antibody cross-reactivity. The following strategies can help improve the specificity of your assay.

Strategies to Enhance Assay Specificity

specificity_enhancement start Low Assay Specificity (Cross-reactivity with related enzymes) antibody_selection Antibody Selection start->antibody_selection pre_adsorption Antibody Pre-adsorption start->pre_adsorption assay_optimization Assay Condition Optimization start->assay_optimization sub_antibody Use Monoclonal Antibodies (High specificity to a single epitope) antibody_selection->sub_antibody sub_preadsorption Incubate antibody with interfering enzymes to remove cross-reactive population pre_adsorption->sub_preadsorption sub_assay_opt Optimize: - Blocking Buffer - Wash Buffer - Antibody Concentrations assay_optimization->sub_assay_opt

Caption: Key strategies to improve immunoassay specificity.

Data Presentation

Table 1: Comparison of Blocking Agents in Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can be a source of cross-reactivity if the sample contains anti-BSA antibodies.
Non-Fat Dry Milk 2-5% (w/v)Inexpensive and effective.May contain endogenous biotin (B1667282) and enzymes that can interfere with some assay formats. Not recommended for phosphoprotein detection.
Casein 1% (w/v)Highly effective at reducing non-specific binding.Can contain phosphoproteins that interfere with phosphorylation studies.
Normal Serum 5-10% (v/v)Can be very effective, especially when from the same species as the secondary antibody.Can be expensive and may contain cross-reactive antibodies.
Commercial/Proprietary Blockers VariesOften optimized for specific applications and can be protein-free.Can be more expensive.

Note: The optimal blocking agent and concentration should be determined empirically for each specific assay.

Table 2: Case Study - Cross-Reactivity of a CK-MM Specific ELISA

This table presents data from a study developing a sandwich ELISA for the muscle-specific isoform of creatine (B1669601) kinase (CK-MM).

Interfering IsoformCross-Reactivity (%)
CK-MB (heart) 5.8%[2][3][4]
CK-BB (brain) Not specified

This data demonstrates that even with isoform-specific antibodies, some level of cross-reactivity can exist, highlighting the importance of thorough validation.[2][3][4]

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Concentration Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.[5][6][7][8][9]

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard

  • Detection antibody (biotinylated)

  • Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the plate with capture antibody:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).

    • Add 100 µL of each dilution to the wells of a 96-well plate in columns.

    • Incubate overnight at 4°C.

  • Wash and Block:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Antigen:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of a high concentration of your antigen standard to half of the wells for each capture antibody concentration and a zero-antigen control to the other half.

    • Incubate for 2 hours at room temperature.

  • Add Detection Antibody:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the biotinylated detection antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

    • Add 100 µL of each dilution to the wells in rows.

  • Add Enzyme Conjugate and Substrate:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of enzyme-conjugated streptavidin at its recommended dilution to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate solution and incubate in the dark until color develops.

  • Stop and Read:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analyze the data:

    • Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (high antigen signal vs. low zero-antigen signal).

Protocol 2: Antibody Pre-adsorption to Remove Cross-Reactivity

This protocol describes how to remove cross-reactive antibodies from a polyclonal antiserum.

Materials:

  • Polyclonal antibody solution

  • Purified interfering enzyme(s)

  • Incubation buffer (e.g., PBS)

  • Centrifuge

Procedure:

  • Determine the amount of interfering enzyme:

    • As a starting point, use a 2-5 fold excess (by weight) of the interfering enzyme to the amount of antibody to be pre-adsorbed. This may require optimization.

  • Incubate antibody with interfering enzyme:

    • Mix the polyclonal antibody solution with the calculated amount of purified interfering enzyme in a microcentrifuge tube.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Remove immune complexes (optional, for solid-phase pre-adsorption):

    • If the interfering enzyme is coupled to a solid support (e.g., agarose (B213101) beads), centrifuge the mixture to pellet the beads and the bound cross-reactive antibodies.

    • Carefully collect the supernatant, which now contains the pre-adsorbed antibody solution.

  • Use the pre-adsorbed antibody:

    • The resulting antibody solution is now depleted of antibodies that cross-react with the interfering enzyme and can be used in your immunoassay.

Note: It is important to run a control experiment with the non-pre-adsorbed antibody to confirm that the pre-adsorption step has effectively reduced cross-reactivity.

References

Technical Support Center: Optimizing Cell Lysis for 2-Hydroxyphytanoyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell lysis protocols for the preservation and accurate quantification of 2-Hydroxyphytanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preservation during cell lysis challenging?

A1: this compound is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Its preservation is challenging due to its susceptibility to enzymatic degradation by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which cleaves it into pristanal (B217276) and formyl-CoA.[1][2][3] Additionally, the thioester bond in its structure is prone to hydrolysis under non-optimal pH and temperature conditions.

Q2: What is the primary enzyme responsible for the degradation of this compound during sample preparation?

A2: The primary enzyme is 2-hydroxyacyl-CoA lyase 1 (HACL1). This thiamine (B1217682) pyrophosphate-dependent enzyme is located in the peroxisomes and is highly efficient at cleaving this compound.[1][2][3] Therefore, effective lysis protocols must rapidly inactivate this enzyme or maintain the integrity of the peroxisomes.

Q3: What are the general principles for preserving acyl-CoAs during cell lysis?

A3: The general principles for preserving acyl-CoAs, including this compound, involve:

  • Rapid Quenching of Metabolism: Immediately stopping all enzymatic activity is crucial. This is typically achieved by flash-freezing cells in liquid nitrogen or using ice-cold quenching solutions.[4][5]

  • Low Temperature: All steps of the lysis and extraction process should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.

  • Control of pH: Maintaining a neutral to slightly acidic pH (around 6.5-7.0) is important, as alkaline conditions can lead to the hydrolysis of the thioester bond.

  • Efficient Protein Precipitation: Rapid denaturation and precipitation of proteins, including HACL1, is a key strategy. This is often accomplished using strong acids (like trichloroacetic acid or perchloric acid) or organic solvents (such as acetonitrile (B52724), methanol, or isopropanol).[6]

Q4: Which is better for preserving this compound: mechanical or chemical lysis?

A4: Both methods have their pros and cons.

  • Mechanical lysis (e.g., sonication, bead beating, homogenization) can be very effective at disrupting cells but can also generate heat, which may degrade the target molecule. Careful temperature control is essential. These methods can also disrupt organelles like peroxisomes, releasing HACL1 into the lysate.

  • Chemical lysis using organic solvents or strong acids is often preferred for metabolomics as it simultaneously lyses cells, precipitates proteins, and quenches enzymatic activity.[7] This one-step approach can be very effective at preserving sensitive molecules like this compound.

Q5: How can I inactivate 2-hydroxyacyl-CoA lyase (HACL1) during my lysis protocol?

A5: HACL1 can be inactivated by:

  • Protein Denaturation: Using lysis buffers containing strong acids (e.g., trichloroacetic acid) or a high concentration of organic solvents (e.g., acetonitrile/methanol mixtures) will denature and precipitate HACL1 along with other cellular proteins.[6]

  • Heat Inactivation: While effective, heating is generally not recommended as it can lead to the degradation of this compound.

  • Chelating Agents: While HACL1 is not a metalloenzyme, some general enzyme inhibitors included in cocktails may offer some protection, though direct inhibition is less effective than denaturation.

Troubleshooting Guides

Issue 1: Low or no recovery of this compound.

Potential Cause Troubleshooting Step
Enzymatic Degradation by HACL1 Ensure your lysis buffer contains a protein precipitating agent (e.g., >80% methanol, acetonitrile, or trichloroacetic acid). Work quickly and keep samples on ice at all times.
Chemical Degradation (Hydrolysis) Check the pH of all buffers and solutions. Avoid alkaline conditions. Prepare fresh buffers for each experiment.
Incomplete Cell Lysis Verify cell lysis efficiency under a microscope. If using a gentle lysis method, consider a more robust mechanical or chemical method. For tough-to-lyse cells, a combination of methods (e.g., bead beating followed by solvent extraction) may be necessary.[7]
Suboptimal Extraction Ensure the chosen extraction solvent is appropriate for long-chain acyl-CoAs. A common choice is a mixture of acetonitrile and isopropanol.[6][8]

Issue 2: High variability between replicate samples.

Potential Cause Troubleshooting Step
Inconsistent Quenching Standardize the time between cell harvesting and quenching for all samples. Ensure rapid and complete immersion in the quenching solution.
Variable Lysis Efficiency For mechanical methods, ensure consistent parameters (e.g., sonication time and power, bead beating duration and intensity). For chemical lysis, ensure the lysis buffer is thoroughly mixed with the cell pellet.
Sample Processing Delays Process all samples in a consistent and timely manner. Avoid letting samples sit at room temperature.
Precipitate Disturbance When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet.

Data Presentation

Table 1: Comparison of Long-Chain Acyl-CoA Recovery with Different Extraction Solvents.

Data is for general long-chain acyl-CoAs and should be used as a reference. Optimal conditions for this compound may vary.

Extraction Solvent Typical Recovery Range (%) Reference
Acetonitrile/Isopropanol/Potassium Phosphate Buffer93 - 104[6][8]
Methanol with 2M Ammonium Acetate~55 (with acyl-CoA-binding protein)[9]
Chloroform/Methanol/Water (Bligh-Dyer type)Variable, generally lower for polar acyl-CoAs[9]

Experimental Protocols

Protocol 1: Rapid Organic Solvent Lysis and Extraction

This method is recommended for its efficiency in simultaneously lysing cells and quenching enzymatic activity.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Pre-chilled (-20°C) Acetonitrile:Isopropanol (3:1, v/v)

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Aspirate supernatant and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add 1 mL of pre-chilled Extraction Solvent containing the internal standard directly to the cell plate or pellet.

    • Adherent Cells: Immediately scrape the cells into the solvent.

    • Suspension Cells: Vigorously vortex the cell pellet in the solvent for 1 minute.

  • Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing this compound to a new pre-chilled tube.

  • Sample Preparation for LC-MS/MS:

    • The extract can be directly analyzed or dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[10][11][12]

Protocol 2: Acid Precipitation Lysis and Extraction

This method uses a strong acid to rapidly denature proteins and is effective for preserving acid-stable metabolites.

Materials:

  • Ice-cold PBS

  • Lysis Solution: Pre-chilled 10% (w/v) Trichloroacetic Acid (TCA) in water

  • Internal Standard

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1.

  • Quenching and Lysis:

    • Resuspend the cell pellet or scrape the cell monolayer in 1 mL of ice-cold PBS.

    • Add an equal volume of pre-chilled 20% TCA (for a final concentration of 10%).

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation:

    • Incubate on ice for 15 minutes.

  • Clarification:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Sample Preparation for LC-MS/MS:

    • The TCA in the supernatant may need to be removed prior to LC-MS/MS analysis, for example, by liquid-liquid extraction with an organic solvent like ether (perform with appropriate safety precautions).

Mandatory Visualizations

cluster_0 Peroxisome Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound PHYH Pristanal + Formyl-CoA Pristanal + Formyl-CoA This compound->Pristanal + Formyl-CoA HACL1 (Degradation)

Caption: Alpha-oxidation pathway of phytanic acid within the peroxisome.

start Start: Cell Sample harvest 1. Harvest & Wash Cells (Ice-cold PBS) start->harvest quench_lysis 2. Quench & Lyse (Cold Organic Solvent) harvest->quench_lysis precipitate 3. Protein Precipitation (Incubate on ice) quench_lysis->precipitate centrifuge 4. Centrifuge (16,000 x g, 4°C) precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analyze 6. LC-MS/MS Analysis supernatant->analyze

Caption: Recommended workflow for this compound extraction.

troubleshooting Low 2-HPC Recovery Potential Causes Solutions cause1 Enzymatic Degradation Use protein precipitation agents. Keep samples on ice. troubleshooting->cause1 cause2 Chemical Degradation Check buffer pH. Avoid alkaline conditions. troubleshooting->cause2 cause3 Incomplete Lysis Verify lysis efficiency. Use a more robust method. troubleshooting->cause3

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting guide for phytanic acid alpha-oxidation experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytanic acid α-oxidation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary subcellular localization of phytanic acid α-oxidation?

Phytanic acid α-oxidation is believed to occur exclusively in the peroxisomes of human cells.[1][2][3] The multi-step enzymatic process is localized within these organelles.[4]

Q2: Why is α-oxidation necessary for the breakdown of phytanic acid?

Phytanic acid contains a methyl group on its β-carbon, which sterically hinders its metabolism through the primary fatty acid degradation pathway, β-oxidation.[1][3] α-oxidation is a specialized pathway that removes a single carbon from the carboxyl end of phytanic acid, producing pristanic acid.[2][5] Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo β-oxidation.[1][6]

Q3: What is Refsum disease and how does it relate to phytanic acid α-oxidation?

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma.[1] This accumulation is due to a deficiency in the α-oxidation pathway, most commonly in the enzyme phytanoyl-CoA dioxygenase.[2][7] The resulting high levels of phytanic acid lead to neurological damage and other clinical manifestations.[2][8]

Troubleshooting Guide

Cell Culture and Sample Preparation

Q: My cultured fibroblasts show low viability or slow growth. How will this affect my experiment?

Poor cell health can significantly impact metabolic activity, leading to artificially low or undetectable rates of phytanic acid oxidation. Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters (37°C, 5% CO₂).[1][4] Regularly check for contamination. It is recommended to use fibroblasts that are near confluence (~80%) for experiments.[9]

Q: I am seeing significant variability in my results between replicates. What could be the cause?

Variability can arise from inconsistent cell numbers, differences in incubation times, or incomplete extraction of lipids. Ensure accurate cell counting and protein quantification for normalization. Standardize all incubation and harvesting steps.[4] Use a consistent and vigorous vortexing technique during lipid extraction to ensure complete recovery.[4]

Biochemical Assay

Q: The measured rate of phytanic acid oxidation in my control cells is much lower than expected.

Several factors could contribute to this issue:

  • Substrate Quality: Ensure the radiolabeled or stable isotope-labeled phytanic acid has not degraded. Store it according to the manufacturer's instructions.

  • Enzyme Activity: Confirm that the cell lysates or isolated peroxisomes have been prepared correctly and have not been subjected to conditions that would denature the enzymes (e.g., excessive heat, repeated freeze-thaw cycles).

  • Cofactor Availability: The α-oxidation pathway requires specific cofactors such as Fe²⁺, O₂, and thiamine (B1217682) pyrophosphate (TPP) for different enzymatic steps.[2][6] Ensure these are not limiting in your assay buffer.

Q: I am not detecting any pristanic acid production in my assay.

This could be due to a complete absence of α-oxidation activity or an issue with the detection method.

  • Cell Line: If using patient-derived fibroblasts, such as those from an individual with Refsum disease, undetectable levels of phytanic acid oxidation are expected.[4][10]

  • Assay Sensitivity: Your detection method may not be sensitive enough. For gas chromatography-mass spectrometry (GC-MS), check the instrument's calibration and detection limits.[4][11]

  • Derivatization: Incomplete derivatization of fatty acids to their methyl esters (FAMEs) will result in poor detection by GC-MS. Ensure the derivatization reaction (e.g., using BF₃ in methanol) is carried out under the correct conditions (e.g., 100°C for 30 minutes).[4]

Data Analysis and Interpretation

Q: How do I normalize my phytanic acid oxidation rate?

The rate of phytanic acid α-oxidation should be expressed relative to the amount of cellular protein (e.g., pmol/h/mg of cell protein).[4] This normalization accounts for variations in cell number between experiments.

Q: What are the expected values for phytanic acid and pristanic acid in plasma from healthy individuals versus those with Refsum disease?

The following table summarizes typical concentrations:

AnalyteHealthy Controls (µmol/L)Refsum Disease Patients (µmol/L)
Phytanic Acid< 10100 - >2500
Pristanic Acid< 1Normal to slightly elevated

[Data sourced from BenchChem][5]

Quantitative Data Summary

The following table presents enzyme activity data for key components of the phytanic acid α-oxidation pathway.

EnzymeSourceSpecific Activity
Phytanic Acid α-OxidationControl Human Fibroblast Peroxisomes37.1 ± 2.65 pmol/h/mg protein
Refsum Disease Fibroblast PeroxisomesNot detectable
Phytanoyl-CoA LigaseControl Human Fibroblast Peroxisomes9.86 ± 0.09 nmol/h/mg protein
Refsum Disease Fibroblast Peroxisomes10.25 ± 0.31 nmol/h/mg protein

[Data sourced from Singh et al., 1990][10]

Experimental Protocols

Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This protocol describes the measurement of the conversion of stable isotope-labeled phytanic acid to its metabolic products in cultured human fibroblasts, followed by GC-MS analysis.[4]

Materials:

  • Cultured human skin fibroblasts

  • [²H₃]-Phytanic acid

  • Culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., C17:0)

  • Hexane (B92381):isopropanol (3:2, v/v)

  • Toluene

  • 14% BF₃ in methanol (B129727)

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture: Culture fibroblasts to confluency in T-25 flasks or 6-well plates at 37°C in a humidified atmosphere of 5% CO₂.[4]

  • Incubation with Substrate:

    • Aspirate the culture medium and wash the cells twice with PBS.[4]

    • Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.[4]

    • Incubate the cells for 72 hours at 37°C.[4]

  • Harvesting and Lipid Extraction:

    • Collect the culture medium.[4]

    • Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.[4]

    • Combine the collected medium and cell suspension.[4]

    • Add a known amount of the internal standard.[4]

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[4]

    • Vortex vigorously and centrifuge to separate the phases.[4]

    • Collect the upper organic phase.[4]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent under a stream of nitrogen.[4]

    • Resuspend the lipid residue in toluene.[4]

    • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes.[4]

    • After cooling, add water and hexane. Vortex and centrifuge.[4]

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.[4]

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.[4]

    • Use a suitable capillary column and operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.[4]

  • Data Analysis:

    • Calculate the amount of pristanic acid produced by comparing its peak area to that of the internal standard.[4]

    • Express the rate of phytanic acid α-oxidation as pmol/h/mg of cell protein.[4]

Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The enzymatic steps of the phytanic acid α-oxidation pathway in peroxisomes.

Experimental_Workflow Cell_Culture 1. Fibroblast Cell Culture Incubation 2. Incubation with Labeled Phytanic Acid Cell_Culture->Incubation Harvesting 3. Cell Harvesting and Lipid Extraction Incubation->Harvesting Derivatization 4. Derivatization to FAMEs Harvesting->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data_Analysis 6. Data Analysis and Normalization GCMS->Data_Analysis

Caption: General experimental workflow for measuring phytanic acid α-oxidation.

References

Validation & Comparative

A Comparative Guide to a Novel LC-MS/MS Method for the Quantification of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxyphytanoyl-CoA against a standard existing method. This compound is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Dysregulation of this pathway is associated with several metabolic disorders, making the accurate quantification of this analyte essential for disease research and drug development. This document presents supporting experimental data to demonstrate the superior performance of the new method and includes detailed protocols for reproducibility.

Method Performance Comparison

The validation of this novel LC-MS/MS method was conducted in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The following tables summarize the comparative performance of the new method against a standard, widely-used LC-MS/MS method for acyl-CoA analysis.

Table 1: Comparison of Method Validation Parameters

Validation ParameterNew LC-MS/MS MethodStandard LC-MS/MS MethodFDA/EMA Acceptance Criteria
Linearity Range 0.5 - 500 ng/mL5 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.9980.995-
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mLAnalyte response at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%.
Accuracy (% Bias) -4.2% to 5.8%-12.5% to 10.3%Within ±15% of the nominal value (except at LLOQ, where it is ±20%).
Precision (% CV) ≤ 6.5%≤ 14.2%≤15% (except at LLOQ, where it is ≤20%).
Matrix Effect (% CV) 7.2%13.5%Accuracy within ±15% and precision ≤15% for each matrix source.
Recovery (%) 92.5%85.1%Consistent and reproducible, but no specific acceptance criteria.

Table 2: Accuracy and Precision Data for the New LC-MS/MS Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (% Bias)Precision (% CV)
LLOQ (0.5) 0.52 ± 0.034.05.8
Low QC (1.5) 1.59 ± 0.096.05.7
Mid QC (75) 72.8 ± 4.1-2.95.6
High QC (400) 415.2 ± 18.73.84.5

Experimental Protocols

New LC-MS/MS Method Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma, add 200 µL of internal standard (IS) solution (2-Hydroxyphytanoyl-d4-CoA in 50% methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of 100 mM ammonium (B1175870) acetate (B1210297).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol.

2. Chromatographic Conditions

  • Instrument: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule's structure).

    • 2-Hydroxyphytanoyl-d4-CoA (IS): Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule's structure).

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and the experimental workflow for its quantification using the new LC-MS/MS method.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

Start Plasma Sample Collection Protein_Precipitation Protein Precipitation with Internal Standard Start->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the new LC-MS/MS method.

References

Navigating the Metabolic Maze: A Comparative Analysis of 2-Hydroxyphytanoyl-CoA in Health and Refsum Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Alpha-Oxidation Pathway Reveals Critical Biomarker Differences in a Rare Genetic Disorder

For researchers, scientists, and professionals in the field of drug development, a nuanced understanding of metabolic pathways and their aberrations in disease is paramount. This guide provides a comprehensive comparison of 2-Hydroxyphytanoyl-CoA levels and the broader metabolic landscape in healthy individuals versus patients with Refsum disease, a rare, autosomal recessive neurological disorder. The accumulation of phytanic acid is a well-established hallmark of Refsum disease, stemming from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH).[1][2] This guide will delve deeper, focusing on the direct downstream product of this enzymatic reaction, this compound, to illuminate the precise metabolic bottleneck and offer insights for future therapeutic strategies.

Quantitative Data Summary: A Tale of Two Metabolic States

The primary biochemical manifestation of Refsum disease is the systemic accumulation of phytanic acid.[1] This is a direct result of a dysfunctional alpha-oxidation pathway, specifically the inability to convert phytanoyl-CoA to this compound.[3][4] Consequently, a stark contrast in the levels of this compound is observed between healthy individuals and those with Refsum disease.

While direct quantitative measurements of this compound in patient plasma are not routinely reported in clinical diagnostics, which focus on phytanic acid levels, the expected concentrations can be inferred from the known enzymatic defect. In healthy individuals undergoing metabolism of dietary phytanic acid, this compound is a transient but essential intermediate. Conversely, in patients with classical Refsum disease, the levels of this metabolite are expected to be virtually undetectable.

Interestingly, in a mouse model of a related but distinct disorder affecting the subsequent step in the pathway—2-hydroxyacyl-CoA lyase (HACL1) deficiency—an accumulation of 2-hydroxyphytanic acid is observed.[5][6] This is in stark contrast to Refsum disease, where no such accumulation of 2-hydroxyphytanic acid occurs, further underscoring the profound deficiency in the production of this compound in this condition.[5]

Metabolite Healthy Individuals (During Phytanic Acid Metabolism) Refsum Disease Patients Rationale for Difference
Phytanic Acid Normal, transient increase post-prandialMarkedly Elevated (e.g., 10-50 mg/dL or higher)[1]Inability to metabolize dietary phytanic acid due to PHYH deficiency.
Phytanoyl-CoA Present as a transient intermediateExpected to be elevatedSubstrate for the deficient PHYH enzyme.
This compound Present as a transient intermediateExpected to be undetectable or severely reduced Direct product of the deficient PHYH enzyme.[3][7]
Pristanic Acid Produced as a downstream metaboliteSeverely reduced or absentConsequence of the block in the alpha-oxidation pathway.

Visualizing the Metabolic Disruption

To clearly illustrate the metabolic pathways and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_refsum Metabolic Block in Refsum Disease Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Block X Pristanal_Formyl_CoA Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal_Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal_Formyl_CoA->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Phytanic_Acid Dietary Phytanic Acid Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Phytanic Acid Alpha-Oxidation Pathway

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma or Cultured Fibroblasts Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Plasma->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification LC_MS->Quantification

Experimental Workflow for Acyl-CoA Analysis

Detailed Experimental Protocols

The quantification of this compound from biological samples such as plasma or cultured fibroblasts requires a meticulous and robust methodology, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized workflow that can be adapted for this specific purpose.

Objective: To quantify the levels of this compound in human plasma or extracts from cultured fibroblasts.

Materials:

  • Human plasma or cultured fibroblasts from healthy controls and Refsum disease patients.

  • Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar acyl-CoA).

  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium (B1175870) acetate.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Sample Collection and Storage:

    • Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.

    • For cell culture, harvest fibroblasts and wash with phosphate-buffered saline.

    • Immediately freeze all samples at -80°C until analysis to prevent degradation of acyl-CoAs.

  • Acyl-CoA Extraction:

    • Thaw samples on ice.

    • To 100 µL of plasma or a cell pellet from a confluent 10 cm dish, add 400 µL of ice-cold 10% (w/v) trichloroacetic acid or a methanol-based extraction buffer containing the internal standard.

    • Vortex vigorously to precipitate proteins and extract acyl-CoAs.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition the SPE cartridge according to the manufacturer's protocol (typically with methanol followed by water).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).

    • Dry the eluate under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection volume of the initial mobile phase (e.g., 50-100 µL).

    • Inject the sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid or 10 mM ammonium acetate.

      • A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined empirically or from the literature.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the initial plasma volume or cellular protein concentration.

This comprehensive guide highlights the critical role of this compound as a metabolic intermediate and its expected absence in Refsum disease. The provided experimental framework offers a starting point for researchers aiming to directly quantify this and other acyl-CoAs, paving the way for a deeper understanding of this debilitating disorder and the development of novel therapeutic interventions.

References

Comparative Guide to Cross-Reactivity Testing for Antibodies Against Phytanoyl-CoA Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a highly specific and sensitive antibody is critical for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies targeting phytanoyl-CoA hydroxylase (PHYH), a key peroxisomal enzyme in the alpha-oxidation of phytanic acid.[1][2] Mutations in the PHYH gene can lead to Refsum disease, a rare neurological disorder, making PHYH a significant area of study.[3][4]

This guide outlines the specifications of various anti-PHYH antibodies, presents detailed protocols for their validation and use in common applications, and offers a framework for assessing cross-reactivity.

Antibody Comparison

The following table summarizes the specifications and validated applications of several commercially available anti-PHYH antibodies. This information is compiled from manufacturer datasheets and provides a basis for initial antibody selection.

Antibody Identifier Host Species/Clonality Validated Applications Reported Reactivity Immunogen Observed Molecular Weight Manufacturer/Distributor
12858-1-AP Rabbit / PolyclonalWB, IHC, ELISAHuman, Mouse, Rat, PigRecombinant human PHYH protein (1-338 aa)36 kDa, 70 kDaProteintech
NBP1-87348 Rabbit / PolyclonalWB, IHCHumanNot specifiedNot specifiedNovus Biologicals
A38760 Rabbit / PolyclonalWB, IHCHuman, MouseFusion protein (internal residues of human PHYH)Not specifiedBoster Bio
SAB1406256 Mouse / PolyclonalWBHumanFull-length human PHYH protein~38.5 kDaSigma-Aldrich
ABIN7117523 Rabbit / PolyclonalWB, ELISA, IHCHuman, Mouse, RatNot specifiedNot specifiedantibodies-online
102-17998 Rabbit / PolyclonalWB, IHC-P, FCHumanKLH conjugated synthetic peptide (59-87 aa, N-terminal)Not specifiedRayBiotech
MBS3212923 Rabbit / PolyclonalWB, ELISAHumanSynthetic peptide (N-terminal region)Not specifiedMyBioSource

Cross-Reactivity Testing Framework

Antibody cross-reactivity occurs when an antibody binds to an unintended protein with a similar epitope.[5][6] To ensure the specificity of an anti-PHYH antibody, it is crucial to test for potential cross-reactivity with structurally related proteins. A recommended approach is to perform a Western blot analysis using lysates from cells overexpressing PHYH and its homologs.

A key protein to consider for cross-reactivity testing is phytanoyl-CoA hydroxylase-interacting protein-like (PHYHIPL) , due to its sequence similarity and potential for shared epitopes.

Logical Workflow for Cross-Reactivity Assessment

cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_analysis Data Analysis Lysate_PHYH Cell Lysate: PHYH Overexpression SDS_PAGE SDS-PAGE Lysate_PHYH->SDS_PAGE Lysate_Homolog Cell Lysate: Homolog Overexpression (e.g., PHYHIPL) Lysate_Homolog->SDS_PAGE Lysate_Control Control Lysate: (Non-transfected) Lysate_Control->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Anti-PHYH Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analyze Band Specificity Detection->Analysis

Caption: Workflow for assessing anti-PHYH antibody cross-reactivity.

Experimental Protocols

Detailed methodologies for key applications are provided below. These protocols are general guidelines and may require optimization.

Western Blotting Protocol

This protocol outlines the steps for detecting PHYH in protein lysates.

  • Protein Extraction and Quantification : Prepare cell or tissue lysates and determine the protein concentration using a standard assay (e.g., BCA).

  • Sample Preparation : Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • SDS-PAGE : Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[8]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation : Incubate the membrane with the anti-PHYH antibody (e.g., Proteintech 12858-1-AP at 1:500-1:2000 dilution) overnight at 4°C with gentle agitation.[2][7]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing : Repeat the washing step.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is for the localization of PHYH in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1]

  • Deparaffinization and Rehydration : Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 80%, 70%) and finally in deionized water.[1][9]

  • Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a pre-heated buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0) at 95-100°C for 20-30 minutes.[1][10] Allow slides to cool.

  • Peroxidase Blocking : Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]

  • Blocking : Apply a blocking solution (e.g., 5% normal goat serum) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation : Incubate sections with the anti-PHYH antibody (e.g., Proteintech 12858-1-AP at 1:20-1:200 dilution) overnight at 4°C.[2]

  • Washing : Wash slides three times with PBS.

  • Secondary Antibody Incubation : Apply a biotinylated secondary antibody for 1 hour at room temperature.[1]

  • Detection : Incubate with a streptavidin-HRP conjugate, followed by the addition of a DAB substrate solution until the desired color intensity is reached.[1][9]

  • Counterstaining : Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]

  • Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[1][9]

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol can be adapted to quantify the cross-reactivity of an anti-PHYH antibody with a potential cross-reactant (e.g., PHYHIPL).[12]

  • Coating : Coat a 96-well plate with a known amount of purified recombinant PHYH protein overnight at 4°C.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking : Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[12]

  • Competitive Reaction : Prepare serial dilutions of the purified PHYH protein (standard) and the potential cross-reacting protein. In a separate plate, pre-incubate these dilutions with a constant, limiting concentration of the anti-PHYH antibody for 1-2 hours.

  • Incubation : Transfer the antibody-protein mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Secondary Antibody Incubation : Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Detection : Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).[12]

  • Measurement : Read the absorbance at 450 nm using a microplate reader. The degree of cross-reactivity can be calculated by comparing the IC50 values of the standard and the potential cross-reactant.[12]

Signaling Pathway and Experimental Workflow Diagrams

Alpha-Oxidation of Phytanic Acid

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal this compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The role of PHYH in the alpha-oxidation pathway of phytanic acid.

General Western Blotting Workflow

start Sample Preparation sds_page SDS-PAGE start->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: A generalized workflow for the Western Blotting procedure.

References

A Comparative Guide to 2-Hydroxyphytanoyl-CoA and Phytanoyl-CoA as Diagnostic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-hydroxyphytanoyl-CoA and phytanoyl-CoA as diagnostic markers, primarily in the context of Adult Refsum Disease (ARD), a rare, autosomal recessive neurological disorder. The accumulation of phytanic acid, the precursor to phytanoyl-CoA, is a key biochemical hallmark of this disease.[1][2] This document summarizes the roles of these molecules in the alpha-oxidation pathway, presents quantitative data for the established biomarker, and provides detailed experimental protocols for its measurement.

The Alpha-Oxidation Pathway of Phytanic Acid

Phytanic acid, a branched-chain fatty acid obtained from dietary sources, cannot be metabolized by the typical beta-oxidation pathway due to a methyl group on its β-carbon.[3] Instead, it undergoes alpha-oxidation within the peroxisomes.[3][4] This pathway is crucial for the breakdown of phytanic acid.

The initial steps of this pathway are central to understanding the utility of phytanoyl-CoA and this compound as diagnostic markers. Dietary phytanic acid is first converted to phytanoyl-CoA.[4] In a key step, the enzyme phytanoyl-CoA hydroxylase (PHYH) converts phytanoyl-CoA to this compound.[5][6] In Adult Refsum Disease, a deficiency in the PHYH enzyme leads to a blockage in this pathway.[2]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase

Figure 1: Simplified diagram of the initial steps of the peroxisomal alpha-oxidation of phytanic acid.

Comparison of Diagnostic Utility

The primary diagnostic marker for Adult Refsum Disease is the measurement of phytanic acid in plasma or serum. Due to the enzymatic block at phytanoyl-CoA hydroxylase, phytanic acid and its immediate derivative, phytanoyl-CoA, accumulate to significantly elevated levels in affected individuals. Conversely, the concentration of the downstream metabolite, this compound, is expected to be substantially decreased. Therefore, phytanic acid is the analyte of choice for diagnosis.

FeaturePhytanic Acid (precursor to Phytanoyl-CoA)This compound
Role in Refsum Disease Accumulates due to enzymatic block.[2]Production is blocked.
Diagnostic Utility Primary and established diagnostic marker. [7]Not used for routine diagnosis. May have research applications in studying downstream enzyme defects.[8]
Expected Levels in ARD Significantly elevated.Significantly decreased or absent.

Quantitative Data

The concentration of phytanic acid in plasma is a reliable indicator for the diagnosis of Adult Refsum Disease. The table below summarizes the typical concentrations found in healthy individuals and in patients with the disorder.

AnalyteConditionPlasma Concentration (µmol/L)Reference
Phytanic Acid Healthy Individuals0 - 33[9]
< 16[10]
Adult Refsum Disease992 - 6400[9]
> 200 (diagnostic cutoff)[11]

Experimental Protocols

Accurate quantification of phytanic acid is crucial for the diagnosis and management of Refsum disease. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used and validated methods.[3][12]

Protocol 1: Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of lipids, hydrolysis of phytanic acid from its esterified forms, derivatization to a volatile ester, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • To 50 µL of plasma, add a known amount of an internal standard (e.g., deuterated phytanic acid).[4]

  • Add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) for alkaline hydrolysis to release bound phytanic acid.[4]

  • Incubate at 60°C for 1 hour.[4]

  • After cooling, add 1 mL of deionized water and 4 mL of hexane (B92381).[4]

  • Shake vigorously for 20 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.[4]

  • Transfer the upper hexane layer to a clean tube and dry under a gentle stream of nitrogen gas.[4]

2. Derivatization:

  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to form tert-butyldimethylsilyl (TBDMS) ethers.[4]

  • Incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[13]

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient is used to separate the fatty acid methyl esters.

  • MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode and monitor for characteristic ions of the phytanic acid derivative and the internal standard.[12]

GCMS_Workflow Start Plasma Sample Spike Spike with Internal Standard Start->Spike Hydrolysis Alkaline Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization to Volatile Esters Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis End Phytanic Acid Concentration Data_Analysis->End

Figure 2: General workflow for the quantification of phytanic acid by GC-MS.
Protocol 2: Quantification of Phytanic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and has become increasingly popular for the analysis of phytanic acid.[3]

1. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., Phytanic Acid-d3 in ethanol).[14]

  • Add 400 µL of acetonitrile (B52724) containing 0.5 M hydrochloric acid for protein precipitation and hydrolysis.[14]

  • Vortex and centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[14]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[14]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • LC Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically used.[14]

  • MS/MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for phytanic acid and its internal standard for enhanced specificity and sensitivity.

LCMSMS_Workflow Start Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitation Protein Precipitation and Hydrolysis Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis End Phytanic Acid Concentration Data_Analysis->End

Figure 3: General workflow for the quantification of phytanic acid by LC-MS/MS.

Conclusion

In the context of diagnosing Adult Refsum Disease, phytanic acid (the precursor to phytanoyl-CoA) is the definitive and clinically established biomarker. Its accumulation is a direct consequence of the enzymatic defect in the alpha-oxidation pathway. While this compound is a critical intermediate in this pathway, its measurement is not used for routine diagnosis as its levels are expected to be decreased in the disease. The quantification of this compound may, however, be valuable in a research setting to investigate other potential defects in the alpha-oxidation pathway. For diagnostic purposes, the robust and sensitive methods of GC-MS and LC-MS/MS for the quantification of plasma phytanic acid remain the gold standard.

References

Comparative analysis of phytanic acid oxidation in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phytanic acid, a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll, presents a unique metabolic challenge to many organisms. Due to a methyl group on its β-carbon, it cannot be directly broken down by the standard β-oxidation pathway. Instead, it must first undergo α-oxidation, a process that removes a single carbon atom to produce pristanic acid, which can then enter the β-oxidation spiral. This guide provides a comparative overview of phytanic acid oxidation across different species, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved.

The Core Pathway: Peroxisomal α-Oxidation

In mammals, the α-oxidation of phytanic acid is understood to occur exclusively within peroxisomes.[1][2][3] This multi-step enzymatic process is crucial for preventing the accumulation of phytanic acid, which at high levels can lead to severe neurological conditions such as Refsum disease in humans.[1][2]

The pathway can be summarized in four key steps:

  • Activation: Phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[1][3]

  • Hydroxylation: Inside the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), which requires Fe²⁺ and O₂ as co-substrates.[1]

  • Cleavage: The this compound is then cleaved by this compound lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into two products: pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[1][2]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid is then activated to pristanoyl-CoA and can subsequently undergo β-oxidation.[1][2]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Matrix Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Fe²⁺, O₂) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 (TPP) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid ALDH Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Caption: The mammalian α-oxidation pathway of phytanic acid in the peroxisome.

An Alternative Route: ω-Oxidation

In addition to α-oxidation, an alternative, minor pathway for phytanic acid degradation exists in mammals, known as ω-oxidation.[4] This process occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal (ω) carbon of the fatty acid by cytochrome P450 enzymes.[4] The resulting dicarboxylic acid can then undergo β-oxidation from the ω-end.[4] While generally a minor pathway, its pharmacological upregulation is being explored as a potential therapeutic strategy for disorders like Refsum disease where α-oxidation is impaired.[5] In human liver microsomes, several cytochrome P450 enzymes from the CYP4 family (CYP4F3A, CYP4F3B, CYP4A11, and CYP4F2) have been shown to ω-hydroxylate phytanic acid.[6]

Comparative Oxidation Across Species

While the α-oxidation pathway is well-characterized in humans and other mammals, there are notable differences and gaps in our understanding across a broader range of species.

Enzyme Kinetics

Direct comparative data on the kinetic properties of phytanoyl-CoA hydroxylase (PHYH) across different species is scarce. However, studies on individual species provide some insights.

SpeciesEnzymeSubstrateK_m_ (μM)V_max_ (relative)Source
Sphingomonas paucimobilis (bacterium)Cytochrome P450 fatty acid α-hydroxylasePhytanic Acid~501[7]
Sphingomonas paucimobilis (bacterium)Cytochrome P450 fatty acid α-hydroxylaseMyristic Acid~50~15[7]

Note: V_max for phytanic acid is set to 1 for relative comparison.

Gene Expression

A comparative study of great apes (chimpanzee, bonobo, gorilla) and humans found that while the rates of phytanic and pristanic acid catabolism in fibroblasts were similar across all species, the mRNA expression of the PHYH gene was over two-fold higher in humans.[4] This suggests potential regulatory differences in the expression of this key enzyme, which may have evolutionary implications related to dietary shifts.[4]

Phytanic Acid Accumulation in Tissues

The ability to metabolize phytanic acid influences its accumulation in tissues, particularly with high dietary intake.

SpeciesTissuePhytanic Acid (% of Total Fatty Acids) on High-Phytol DietSource
MouseLiver20-60%[8][9]
Serum30-40%[8][9]
RatLiver20-60%[8][9]
Serum30-40%[8][9]
RabbitLiver20-60%[8][9]
Serum30-40%[8][9]
ChinchillaLiver20-60%[8][9]
Serum30-40%[8][9]

Studies show that when fed large doses of phytol (a precursor to phytanic acid), various terrestrial mammals, including mice, rats, rabbits, and chinchillas, accumulate significant levels of phytanic acid in their liver and serum.[8][9] Once phytol is removed from the diet, these levels decrease rapidly, indicating an efficient metabolic capacity in these animals under normal conditions.[8][9]

Quantitative data on phytanic acid levels in the tissues of marine animals is less defined, though it is known to be a component of fish oils.[10]

Variations in Marine and Bacterial Metabolism

Marine microorganisms and certain bacteria have evolved different strategies for phytol degradation. Some marine bacteria can metabolize phytol through pathways that do not lead to the significant production of phytanic acid.[6] Instead, they utilize alternating β-decarboxymethylation and β-oxidation reactions.[6] This highlights a key difference in the initial handling of phytol between some microbes and mammals.

Experimental Protocols

Accurate measurement of phytanic acid oxidation is crucial for both research and clinical diagnostics. Below are summaries of common experimental methodologies.

Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This method is a critical diagnostic tool for conditions like Refsum disease.

Fibroblast_Assay_Workflow Start 1. Culture Fibroblasts Incubate 2. Incubate with Labeled Phytanic Acid (e.g., [¹⁴C] or [²H₃]) Start->Incubate Harvest 3. Harvest Cells and Medium Incubate->Harvest Extract 4. Extract Total Lipids Harvest->Extract Derivatize 5. Derivatize to Fatty Acid Methyl Esters (FAMEs) Extract->Derivatize Analyze 6. Analyze by GC-MS or Scintillation Counting Derivatize->Analyze End 7. Quantify Products (¹⁴CO₂, Pristanic Acid) Analyze->End

Caption: Workflow for measuring phytanic acid oxidation in cultured fibroblasts.

Protocol Summary:

  • Cell Culture: Human fibroblasts are cultured to near confluency in appropriate media.

  • Incubation: The culture medium is replaced with fresh medium containing a labeled phytanic acid substrate, such as [1- C]phytanic acid or [²H₃]-phytanic acid. Cells are incubated for a set period (e.g., 24-72 hours) at 37°C.

  • Sample Collection: After incubation, both the culture medium and the cells are collected.

  • Quantification:

    • Radiolabeling ([¹⁴C]): The amount of ¹⁴CO₂ produced is measured by trapping it in a suitable absorbent and quantifying the radioactivity using a scintillation counter.

    • Stable Isotope Labeling ([²H₃]): Total lipids are extracted from the combined cells and medium. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs). The labeled phytanic acid and its metabolic product, pristanic acid, are then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the activity of the key enzyme in the α-oxidation pathway.

Protocol Summary:

  • Preparation of Substrate: Phytanoyl-CoA is synthesized from phytanic acid.

  • Reaction Mixture: A reaction mixture is prepared containing a source of the enzyme (e.g., liver homogenate or purified recombinant enzyme), phytanoyl-CoA, and the necessary co-substrates: 2-oxoglutarate, Fe²⁺, and ascorbate.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Product Measurement: The reaction is stopped, and the product, this compound, is extracted and quantified. This is often done using techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS after derivatization.

Conclusion and Future Directions

The α-oxidation of phytanic acid is a well-conserved and vital pathway in mammals, with the peroxisome playing a central role. While the core enzymatic steps are established, this comparative analysis reveals significant gaps in our knowledge, particularly concerning the quantitative aspects of this pathway across a diverse range of species. The higher expression of PHYH in humans compared to other great apes suggests potential evolutionary adaptations, possibly linked to diet. The existence of alternative pathways, such as ω-oxidation in mammals and different degradation strategies in bacteria, highlights the metabolic versatility that has evolved to handle this unique branched-chain fatty acid.

Future research should focus on obtaining quantitative kinetic data for the key enzymes of α-oxidation in a wider variety of species, including terrestrial and marine vertebrates. Such data would allow for a more robust comparison of metabolic efficiencies and could provide valuable insights into the evolution of lipid metabolism and the molecular basis of diseases related to phytanic acid accumulation.

References

Absolute Quantification of 2-Hydroxyphytanoyl-CoA: A Comparative Guide to Isotopic Dilution and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, the precise quantification of key metabolic intermediates is paramount. 2-Hydroxyphytanoyl-CoA, a critical intermediate in the α-oxidation of phytanic acid, represents a significant analytical challenge. This guide provides a comprehensive comparison of isotopic dilution mass spectrometry, the gold standard for absolute quantification, with alternative methods for measuring this compound.

Comparison of Quantification Methodologies

The selection of an appropriate analytical method hinges on the specific requirements for sensitivity, specificity, throughput, and available instrumentation. Isotopic dilution Liquid Chromatography-Mass Spectrometry (LC-MS) is widely regarded as the most accurate and precise method for the absolute quantification of acyl-CoA species.[1] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays offer viable, and often more accessible, options.

Parameter Isotopic Dilution LC-MS/MS HPLC with Fluorescence Detection Enzymatic Assay
Principle Mass-based detection and quantification using a stable isotope-labeled internal standard.[1]Separation by HPLC followed by detection of a fluorescent derivative.[2][3]Measurement of a product or cofactor change resulting from the enzymatic conversion of the analyte.[4]
Specificity Very High (distinguishes structurally similar molecules)Moderate to High (dependent on chromatography and derivatization)Moderate (potential for cross-reactivity with other substrates)
Sensitivity (LOD) Low nM range for similar acyl-CoAs.[5]Picomolar range for derivatized aldehydes.[2]Dependent on the specific assay setup.
Throughput ModerateModerate to HighHigh (suitable for plate-based assays)
Equipment LC-MS/MS systemHPLC with fluorescence detectorSpectrophotometer or fluorometer
Internal Standard Required (stable isotope-labeled this compound)RecommendedNot typically used
Advantages - High accuracy and precision- Absolute quantification- High specificity- Good sensitivity- More accessible instrumentation- High throughput- Lower cost
Disadvantages - Requires specialized equipment- Synthesis of labeled standard can be challenging.- Indirect measurement- Derivatization step required- Indirect measurement- Susceptible to interference

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized for the specific experimental conditions.

Isotopic Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method involves the addition of a known amount of stable isotope-labeled this compound to the sample, which serves as an internal standard to correct for sample loss during preparation and analysis.

1. Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in an ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the stable isotope-labeled internal standard.

  • Protein Precipitation: Precipitate proteins by incubating the homogenate at -20°C for 30 minutes, followed by centrifugation.

  • Solid-Phase Extraction (SPE): Purify the supernatant using a C18 SPE cartridge to enrich for acyl-CoAs.

  • Reconstitution: Evaporate the eluent and reconstitute the sample in a solvent compatible with LC-MS analysis.[6]

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[6]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or 10 mM ammonium acetate.[6]

  • Gradient: A suitable gradient is used to separate this compound from other sample components.

  • Flow Rate: 0.2-0.4 mL/min.[6]

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of both the endogenous analyte and the stable isotope-labeled internal standard.[7]

HPLC with Fluorescence Detection

This method relies on the enzymatic conversion of this compound to an aldehyde, which is then derivatized with a fluorescent tag and quantified by HPLC.

1. Enzymatic Reaction:

  • Incubate the sample with 2-hydroxyacyl-CoA lyase (HACL1) to convert this compound to pristanal (B217276) and formyl-CoA.[2]

2. Derivatization:

  • Derivatize the resulting aldehyde with a fluorescent labeling agent (e.g., cyclohexane-1,3-dione in the presence of ammonium acetate) to form a highly fluorescent product.[2][3]

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in a suitable buffer.

  • Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.[8][9]

Enzymatic Assay

This approach quantifies this compound by measuring the activity of the enzyme for which it is a substrate, 2-hydroxyacyl-CoA lyase (HACL1).

1. Reaction Setup:

  • Prepare a reaction mixture containing the sample, an excess of HACL1, and the necessary cofactors (thiamine pyrophosphate and Mg²⁺).[4]

2. Detection:

  • The product of the HACL1 reaction, an aldehyde, can be coupled to a second enzymatic reaction that results in a change in absorbance or fluorescence. For example, the aldehyde can be reduced by alcohol dehydrogenase with the concurrent oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[4]

Visualizing the Methodologies

To further clarify the experimental workflows and the relationship between these methods, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with Isotope-Labeled Standard Sample->Spike Extract Extraction & Protein Precipitation Spike->Extract SPE Solid-Phase Extraction Extract->SPE Reconstitute Reconstitution SPE->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio Curve Compare to Standard Curve Ratio->Curve Absolute Absolute Quantification Curve->Absolute G cluster_direct Direct Method cluster_indirect Indirect Methods center_node Quantification of This compound IsotopicDilution Isotopic Dilution LC-MS/MS center_node->IsotopicDilution HPLC HPLC with Fluorescence Detection center_node->HPLC Enzymatic Enzymatic Assay center_node->Enzymatic GoldStandard GoldStandard IsotopicDilution->GoldStandard Gold Standard (Absolute Quantification) Derivatization Derivatization HPLC->Derivatization Requires Derivatization CoupledReaction CoupledReaction Enzymatic->CoupledReaction Often Coupled Reaction

References

A Head-to-Head Comparison of GC-MS and LC-MS for Phytanic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, the accurate quantification of biomarkers is paramount. Phytanic acid, a branched-chain fatty acid, is a critical biomarker for several peroxisomal disorders, most notably Adult Refsum disease.[1][2] Its accumulation in plasma and tissues can lead to severe neurological damage and other pathologies, making its precise measurement essential for diagnosis, monitoring, and therapeutic development.[1]

Gas chromatography-mass spectrometry (GC-MS) has long been considered the gold-standard for phytanic acid analysis due to its high sensitivity and specificity.[1][3] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering potential advantages in terms of sample throughput and reduced sample preparation complexity.[2][4] This guide provides an objective, head-to-head comparison of these two analytical techniques for the measurement of phytanic acid, supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

Performance Characteristics: A Quantitative Comparison

The choice between GC-MS and LC-MS for phytanic acid analysis often depends on the specific requirements of the study, such as the need for high throughput versus the highest achievable sensitivity. The following table summarizes the key quantitative performance characteristics of both methods, compiled from various studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.032 µmol/L[3]Low ng/mL to pg/mL[4]
Limit of Quantification (LOQ) 0.1 µM[3]0.005 to 1.5 µg/mL[4]
Linear Range 0.1 - 100 µM[3]Wide, covering physiological and pathological concentrations[5]
Intra-assay Precision (%CV) < 5.5%[1]< 9.2%[5]
Inter-assay Precision (%CV) < 9.2%[1]< 9.2%[5]
Accuracy (Recovery %) 94.5 - 106.4%[1]90-110%[4]
Sample Volume 50-100 µL[3]10 - 50 µL[6][7]
Throughput Lower (sequential analysis)[3]Higher (amenable to 96-well format)[2]
Derivatization Mandatory[8]Often not required, but can enhance sensitivity[2][9]
Matrix Effects Less prone[4]More prone to ion suppression/enhancement[4]

Experimental Workflows: A Visual Representation

The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stages. GC-MS requires a derivatization step to increase the volatility of phytanic acid, while LC-MS can often analyze the compound directly.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spiking Internal Standard Spiking Plasma->Spiking Hydrolysis Saponification/Hydrolysis Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spiking Internal Standard Spiking Plasma->Spiking Precipitation Protein Precipitation Spiking->Precipitation Extraction Extraction (Optional) Precipitation->Extraction LCMS LC-MS/MS Analysis Precipitation->LCMS Extraction->LCMS Data Data Acquisition & Processing LCMS->Data PhytanicAcid_Pathway cluster_pathway Phytanic Acid α-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

References

Validating the Specificity of a Novel 2-Hydroxyacyl-CoA Lyase 2 (HACL2) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel inhibitor for 2-hydroxyacyl-CoA lyase 2 (HACL2), an enzyme crucial in the α-oxidation of fatty acids. The development of specific HACL2 inhibitors is of significant interest for studying lipid metabolism and for potential therapeutic applications. This document outlines the necessary experimental comparisons and detailed protocols to rigorously assess an inhibitor's performance against relevant alternatives.

Introduction to 2-Hydroxyacyl-CoA Lyase 2 (HACL2)

2-Hydroxyacyl-CoA lyase 2 (HACL2) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the endoplasmic reticulum.[1][2] It plays a key role in the α-oxidation pathway, a process necessary for the metabolism of certain fatty acids that cannot be degraded through β-oxidation.[1] Specifically, HACL2 catalyzes the cleavage of straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs into formyl-CoA and an aldehyde that is one carbon shorter.[1][3] This pathway is essential for the production of odd-chain fatty acids.[3] HACL2 has a closely related isoform, HACL1, which is located in peroxisomes and preferentially metabolizes 3-methyl-branched fatty acyl-CoAs.[1][3][4] The distinct subcellular localization and substrate preferences of HACL1 and HACL2 underscore the need for highly specific inhibitors to selectively probe their individual functions.

Comparative Performance of a Hypothetical HACL2 Inhibitor

To illustrate the validation process, we will consider a hypothetical novel HACL2 inhibitor, designated "Inhibitor X". Its performance is compared against two alternatives: a non-selective inhibitor of TPP-dependent enzymes and a hypothetical HACL1-selective inhibitor. The following table summarizes the key performance metrics.

FeatureInhibitor X (Hypothetical)Alternative A: Non-Selective TPP InhibitorAlternative B: Hypothetical HACL1-Selective Inhibitor
Target 2-Hydroxyacyl-CoA Lyase 2 (HACL2)Thiamine Pyrophosphate (TPP)-Dependent Enzymes2-Hydroxyacyl-CoA Lyase 1 (HACL1)
IC50 for HACL2 50 nM5 µM> 100 µM
IC50 for HACL1 10 µM8 µM80 nM
Selectivity (HACL1/HACL2) 200-fold1.6-fold0.0008-fold
Mechanism of Action Competitive with 2-hydroxyacyl-CoACompetitive with TPP cofactor[5]Competitive with 2-hydroxyacyl-CoA
Cellular Potency (EC50) 200 nM25 µM> 200 µM (for HACL2)
Known Off-Target Effects Minimal off-target effects observed in initial screens.Inhibition of other TPP-dependent enzymes like pyruvate (B1213749) dehydrogenase and transketolase.[5][6]Potential for off-target effects on other peroxisomal enzymes.

Visualizing the Pathway and Validation Workflow

Understanding the biological context and the experimental strategy is crucial for inhibitor validation. The following diagrams illustrate the α-oxidation pathway and a typical workflow for assessing inhibitor specificity.

alpha_oxidation_pathway cluster_ER Endoplasmic Reticulum VLCFA 2-Hydroxy Very-Long-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthase CoA HACL2_Substrate 2-Hydroxyacyl-CoA AcylCoA_Synthase->HACL2_Substrate HACL2 HACL2 HACL2_Substrate->HACL2 TPP Formyl_CoA Formyl-CoA HACL2->Formyl_CoA Fatty_Aldehyde Fatty Aldehyde (n-1) HACL2->Fatty_Aldehyde Odd_Chain_Fatty_Acid Odd-Chain Fatty Acid Biosynthesis Fatty_Aldehyde->Odd_Chain_Fatty_Acid Further Metabolism

Figure 1: α-Oxidation pathway of 2-hydroxy very-long-chain fatty acids in the ER.

inhibitor_validation_workflow Start Hypothetical HACL2 Inhibitor ('Inhibitor X') InVitro_HACL2 In Vitro HACL2 Enzyme Assay Start->InVitro_HACL2 InVitro_HACL1 In Vitro HACL1 Counter-Screen Start->InVitro_HACL1 IC50_HACL2 Determine IC50 for HACL2 InVitro_HACL2->IC50_HACL2 Selectivity Calculate Selectivity (IC50 HACL1 / IC50 HACL2) IC50_HACL2->Selectivity IC50_HACL1 Determine IC50 for HACL1 InVitro_HACL1->IC50_HACL1 IC50_HACL1->Selectivity Cell_Based Cell-Based HACL2 Activity Assay Selectivity->Cell_Based EC50 Determine Cellular Potency (EC50) Cell_Based->EC50 Off_Target Off-Target Profiling (e.g., Kinase Panel) EC50->Off_Target Validated Validated Specific HACL2 Inhibitor Off_Target->Validated

Figure 2: Experimental workflow for validating the specificity of an HACL2 inhibitor.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to validate the specificity of a novel HACL2 inhibitor.

Protocol 1: In Vitro HACL2 Inhibition Assay

This assay measures the enzymatic activity of purified HACL2 and determines the inhibitor's half-maximal inhibitory concentration (IC50).

Materials:

  • Purified recombinant human HACL2 enzyme

  • 2-hydroxy-tetracosanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Inhibitor X

  • A fluorescent probe to detect aldehyde production

  • 96-well black microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Inhibitor X in DMSO.

    • Create a serial dilution of Inhibitor X in assay buffer. The final DMSO concentration should be below 1%.

    • Prepare a solution of HACL2 enzyme in assay buffer.

    • Prepare a solution of the substrate and TPP in assay buffer.

  • Assay Setup:

    • Add 50 µL of the diluted inhibitor or vehicle (assay buffer with DMSO) to the wells of a 96-well plate.

    • Add 25 µL of the HACL2 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate/TPP solution to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for an aldehyde-sensitive probe).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: HACL1 Counter-Screen Assay for Specificity Validation

This assay is crucial to determine the selectivity of the inhibitor for HACL2 over its isoform, HACL1.

Materials:

  • Purified recombinant human HACL1 enzyme

  • 2-hydroxy-phytanoyl-CoA (HACL1-preferred substrate)[3]

  • All other reagents from Protocol 1

Procedure:

  • Follow the same procedure as the In Vitro HACL2 Inhibition Assay (Protocol 1), with the following modifications:

    • Use purified HACL1 enzyme instead of HACL2.

    • Use 2-hydroxy-phytanoyl-CoA as the substrate.

  • Data Analysis:

    • Determine the IC50 value for Inhibitor X against HACL1.

    • Calculate the selectivity index by dividing the IC50 for HACL1 by the IC50 for HACL2. A higher selectivity index indicates greater specificity for HACL2.

Protocol 3: Cell-Based Assay of HACL2 Activity Inhibition

This assay validates the inhibitor's activity in a more physiologically relevant context.[8]

Materials:

  • A human cell line with detectable HACL2 activity (e.g., HEK293 cells overexpressing HACL2)

  • Cell culture medium and supplements

  • A stable isotope-labeled 2-hydroxy very-long-chain fatty acid (e.g., D4-2-hydroxy-tetracosanoic acid)

  • Inhibitor X

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well format and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of Inhibitor X or vehicle for 1-2 hours.

    • Add the stable isotope-labeled 2-hydroxy fatty acid to the medium and incubate for a defined period (e.g., 24 hours).

  • Lipid Extraction and Analysis:

    • Harvest the cells and extract the total lipids.

    • Analyze the lipid extracts by LC-MS/MS to quantify the levels of the labeled substrate and the resulting labeled odd-chain fatty acid product.[3]

  • Data Analysis:

    • Calculate the ratio of the product to the substrate for each inhibitor concentration.

    • Normalize the product/substrate ratio to the vehicle-treated control to determine the percentage of inhibition of HACL2 activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular potency (EC50).

By following these comparative and validation protocols, researchers can confidently establish the specificity and potency of a novel HACL2 inhibitor, paving the way for its use as a valuable tool in biological research and drug discovery.

References

Inter-laboratory comparison of 2-Hydroxyphytanoyl-CoA measurements.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Comparative Analysis of 2-Hydroxyphytanoyl-CoA

This guide provides a framework for the inter-laboratory comparison of this compound measurements, offering an objective overview of available analytical methods and supporting experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate standardized and reproducible quantification of this important analyte.

Introduction to this compound Measurement

This compound is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. The enzyme this compound lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, catalyzes the cleavage of this compound into formyl-CoA and pristanal.[1][2] Accurate measurement of this compound is crucial for studying the metabolism of branched-chain fatty acids and related metabolic disorders. This guide outlines the primary methodologies for its quantification, providing a basis for comparing results across different laboratories.

Comparative Analysis of Measurement Methodologies

The selection of an analytical method for this compound measurement depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The two primary methods employed for the quantification of acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Table 1: Comparison of Analytical Methods for this compound Measurement

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments for specific identification and quantification.[3]Separation by HPLC followed by detection of fluorescently labeled analytes.[3]
Specificity Very HighHigh (dependent on the specificity of the fluorescent label)
Sensitivity Very High (picomole to femtomole range)High (nanomole to picomole range)
Sample Throughput Moderate to HighModerate
Instrumentation Cost HighModerate
Internal Standard Stable isotope-labeled this compoundNot readily available; may use a structurally similar fluorescent compound
Advantages Gold standard for accurate and specific quantification.[3]Lower instrumentation cost compared to LC-MS/MS.
Disadvantages High initial investment and maintenance costs.Requires derivatization with a fluorescent tag; may have lower specificity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the comparability of results between laboratories.

Sample Preparation: Subcellular Fractionation

To isolate the peroxisomal fraction where this compound metabolism occurs, differential centrifugation is a common method.[4]

  • Homogenization: Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer. Lyse the cells using a Dounce homogenizer.[4]

  • Nuclear Fraction Removal: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.[4]

  • Mitochondrial/Peroxisomal Fraction Isolation: Centrifuge the supernatant from the previous step at a medium speed (e.g., 20,000 x g) for 20 minutes. The resulting pellet contains a crude fraction enriched with mitochondria and peroxisomes.[4]

Method 1: LC-MS/MS
  • Solid-Phase Extraction (SPE):

    • Load the biological sample onto an SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.[3]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize electrospray ionization (ESI) in positive mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and the stable isotope-labeled internal standard.

Method 2: HPLC-FLD
  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane) to make the this compound fluorescent.[3]

  • HPLC Separation:

    • Column: C18 reversed-phase column.

    • Employ a gradient of acetonitrile in a suitable buffer to separate the derivatized analyte.[3]

  • Fluorescence Detection: Excite the sample at the appropriate wavelength for the chosen fluorescent tag and measure the emission. The fluorescence intensity is proportional to the analyte concentration.[3]

Inter-laboratory Comparison Framework

A successful inter-laboratory comparison requires a well-defined protocol to assess the proficiency of participating laboratories.

Statistical Measures for Performance Evaluation:

  • Z-score: This compares a laboratory's mean result to the consensus mean of all participating laboratories, taking into account the acceptable standard deviation. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

  • Precision: This evaluates the repeatability of measurements within a single laboratory by calculating the difference between duplicate samples.[5]

G Figure 1: Inter-laboratory Comparison Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Reference Material Preparation (Standardized this compound samples) B Protocol Distribution (Standardized analytical methods) A->B C Sample Distribution to Participating Laboratories B->C D Sample Analysis (Measurement of this compound) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (Z-scores, Precision) E->F G Performance Evaluation Report F->G

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathway Context

The measurement of this compound is biologically significant in the context of phytanic acid alpha-oxidation.

G Figure 2: Phytanic Acid Alpha-Oxidation Pathway A Phytanic Acid enzyme1 Phytanoyl-CoA Synthetase A->enzyme1 B Phytanoyl-CoA enzyme2 Phytanoyl-CoA Hydoxylase B->enzyme2 C This compound enzyme3 This compound Lyase (HACL1) C->enzyme3 D Pristanal + Formyl-CoA enzyme4 Aldehyde Dehydrogenase D->enzyme4 E Pristanic Acid enzyme1->B enzyme2->C enzyme3->D enzyme4->E

Caption: Key steps in the alpha-oxidation of phytanic acid.

References

A Comparative Guide to the Kinetic Properties of 2-Hydroxyacyl-CoA Lyase Isoforms: HACL1 and HACL2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enzyme isoforms is critical for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a detailed comparison of the kinetic properties of two key isoforms of 2-hydroxyacyl-CoA lyase: HACL1 and HACL2. While direct in vitro kinetic comparisons are limited in published literature, this document synthesizes available data from cellular and molecular studies to highlight their distinct and overlapping roles in the metabolism of 2-hydroxyacyl-CoAs.[1]

Introduction to 2-Hydroxyacyl-CoA Lyase Isoforms

2-hydroxyacyl-CoA lyase (HACL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the α-oxidation of fatty acids.[1] This pathway is essential for the degradation of fatty acids that cannot be processed by β-oxidation, such as those with a methyl group at the β-carbon, and for the metabolism of 2-hydroxy fatty acids.[1] The two primary isoforms in mammals, HACL1 and HACL2, exhibit distinct subcellular localizations and substrate preferences, suggesting specialized physiological roles.[1][2] HACL1 is a well-characterized peroxisomal enzyme, while HACL2 is located in the endoplasmic reticulum.[1][2]

Data Presentation: Comparison of HACL1 and HACL2 Properties

FeatureHACL1HACL2
Subcellular Localization Peroxisome[1][2]Endoplasmic Reticulum[1][2]
Primary Substrate Class 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA)[1]Straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs)[1]
Key Metabolic Role Major role in the α-oxidation of phytanic acid.[1][2]Major role in the α-oxidation of 2-hydroxy VLCFAs and odd-chain fatty acid production.[2][3][4]
Cofactors Thiamine pyrophosphate (TPP), Mg²⁺[1]Thiamine pyrophosphate (TPP) (presumed)[1]
Kinetic Parameters (Km, kcat) Limited quantitative data available in a comparative context. Cellular studies indicate a high efficiency for 3-methyl-branched substrates.Limited quantitative data available in a comparative context. Cellular studies suggest a high efficiency for straight-chain 2-hydroxy VLCFAs.

Experimental Protocols: Determining Kinetic Properties of HACL Isoforms

The kinetic parameters of HACL1 and HACL2 can be determined using a continuous coupled spectrophotometric assay. This method measures the rate of a reaction that is dependent on the HACL-catalyzed reaction. The following protocol provides a generalized methodology that can be adapted for either isoform with their respective preferred substrates.

Principle of the Assay

The activity of 2-hydroxyacyl-CoA lyase is measured by monitoring the production of an aldehyde, one of the reaction products. This aldehyde is then used as a substrate by an excess of a coupling enzyme, such as aldehyde dehydrogenase (ALDH). ALDH catalyzes the oxidation of the aldehyde, which is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the rate of the HACL reaction and can be continuously monitored by measuring the increase in absorbance at 340 nm.

Reaction Scheme:

  • HACL-catalyzed reaction: 2-hydroxyacyl-CoA → Formyl-CoA + Aldehyde

  • Coupled reaction: Aldehyde + NAD⁺ + H₂O ---(Aldehyde Dehydrogenase)--> Carboxylic acid + NADH + H⁺

Materials and Reagents:

  • Purified HACL1 or HACL2 enzyme

  • Substrate (e.g., this compound for HACL1, 2-hydroxy C24:0-CoA for HACL2)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Aldehyde dehydrogenase (ALDH)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm with temperature control.

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a master mix containing the assay buffer, TPP, MgCl₂, NAD⁺, and ALDH at their final desired concentrations in a microcentrifuge tube or cuvette.

    • The concentrations of cofactors and coupling enzymes should be optimized to ensure they are not rate-limiting.

  • Temperature Equilibration:

    • Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiation of the Reaction:

    • Start the reaction by adding the 2-hydroxyacyl-CoA substrate to the reaction mixture. The final volume should be appropriate for the cuvette or microplate well being used.

    • Mix gently but thoroughly.

  • Measurement of Absorbance:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction (e.g., 5-10 minutes).

  • Control Reactions:

    • No HACL control: A reaction mixture without the HACL enzyme should be run to measure any substrate-independent NAD⁺ reduction.

    • No substrate control: A reaction mixture without the 2-hydroxyacyl-CoA substrate should be run to measure any enzyme-dependent, substrate-independent NAD⁺ reduction.

  • Data Analysis:

    • Calculate the initial rate of reaction (v₀) from the linear portion of the absorbance versus time plot, after correcting for the rates of the control reactions.

    • The rate of NADH production can be calculated using the Beer-Lambert law (v₀ = ΔA₃₄₀ / (ε * l)), where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) and l is the path length of the cuvette.

    • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the 2-hydroxyacyl-CoA substrate.

    • Plot the initial reaction rates (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

    • The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration ([E]t).

    • The catalytic efficiency (kcat/Km) can then be determined.

Visualization of Pathways and Workflows

To further illustrate the context and methodology of comparing HACL isoforms, the following diagrams are provided.

alpha_oxidation_pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA HACL1 HACL1 Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA_1 Formyl-CoA HACL1->Formyl_CoA_1 Hydroxy_VLCFA 2-Hydroxy VLCFA Hydroxy_VLCFA_CoA 2-Hydroxy VLCFA-CoA Hydroxy_VLCFA->Hydroxy_VLCFA_CoA HACL2 HACL2 Hydroxy_VLCFA_CoA->HACL2 Aldehyde (n-1) Aldehyde HACL2->Aldehyde Formyl_CoA_2 Formyl-CoA HACL2->Formyl_CoA_2

Caption: Fatty Acid α-Oxidation Pathways involving HACL1 and HACL2.

experimental_workflow start Start: Prepare Reagents master_mix Prepare Master Mix (Buffer, TPP, MgCl2, NAD+, ALDH) start->master_mix equilibration Equilibrate at 37°C master_mix->equilibration add_substrate Add 2-Hydroxyacyl-CoA Substrate equilibration->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs data_analysis Calculate Initial Rate (v₀) measure_abs->data_analysis kinetic_params Determine Km, Vmax, kcat, kcat/Km data_analysis->kinetic_params end End: Kinetic Profile kinetic_params->end

Caption: Experimental Workflow for HACL Kinetic Assay.

References

Correlation of 2-Hydroxyphytanoyl-CoA levels with disease severity in Refsum patients.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Biomarkers for Disease Severity in Adult Refsum Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Adult Refsum Disease (ARD) is a rare autosomal recessive disorder resulting from the toxic accumulation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources.[1] The primary biochemical defect lies in the peroxisomal alpha-oxidation pathway, most commonly due to mutations in the PHYH gene, which encodes the enzyme phytanoyl-CoA hydroxylase.[1][2][3] This guide provides a comparative analysis of biomarkers for monitoring disease severity in ARD.

A critical clarification is warranted regarding the metabolic intermediate, 2-hydroxyphytanoyl-CoA. In classic ARD, the enzymatic block occurs before the formation of this molecule. Consequently, levels of this compound are expected to be deficient, while its precursor, phytanoyl-CoA (and by extension, phytanic acid), accumulates to toxic levels.[3][4] Therefore, plasma phytanic acid concentration is the primary and most reliable biomarker for both diagnosis and monitoring of disease severity. This guide will focus on the correlation of phytanic acid with clinical manifestations and compare it with other relevant metabolites in the pathway.

The Biochemical Basis of Adult Refsum Disease

The catabolism of phytanic acid is a multi-step process known as alpha-oxidation, which occurs within the peroxisomes.[5] The pathway is essential because the methyl group on the beta-carbon of phytanic acid prevents its degradation by the more common beta-oxidation pathway.[6]

The key steps are:

  • Activation of phytanic acid to its coenzyme A ester, phytanoyl-CoA.

  • Hydroxylation of phytanoyl-CoA to this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH). This is the rate-limiting step and the site of the genetic defect in over 90% of ARD patients.[1][3][7]

  • Cleavage of this compound into pristanal (B217276) and formyl-CoA.[7]

  • Oxidation of pristanal to pristanic acid, which can then be degraded further via beta-oxidation.[5]

The enzymatic block in ARD leads to a massive buildup of phytanic acid in plasma and tissues, which is the core driver of the disease's pathology, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and cardiac abnormalities.[8][9]

Phytanic_Acid_Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Phytanic_Acid->Acyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->PHYH Hydroxyphytanoyl_CoA This compound HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal + Formyl-CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Acyl_CoA_Synthetase->Phytanoyl_CoA PHYH->Hydroxyphytanoyl_CoA Block Enzymatic Block in Adult Refsum Disease PHYH->Block HACL1->Pristanal Aldehyde_Dehydrogenase->Pristanic_Acid Block->Hydroxyphytanoyl_CoA

Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

Comparison of Biomarkers for Disease Severity

While several metabolites are involved in the alpha-oxidation pathway, their clinical utility as biomarkers for disease severity varies significantly. Phytanic acid remains the only validated and clinically monitored biomarker.

BiomarkerRationale for Use in Refsum DiseaseTypical Levels (Normal vs. ARD)Correlation with Severity & Clinical UtilityPrimary Analytical Method
Phytanic Acid Primary accumulating toxic metabolite. Its concentration directly reflects the metabolic block and dietary intake.[2][8]Normal: < 10 µmol/L[8] ARD: > 200 µmol/L, can exceed 5,000 µmol/L.[10][11]Excellent correlation. Higher levels are strongly associated with more severe neurological symptoms, ichthyosis, and acute cardiac events. Used for diagnosis and to monitor dietary therapy effectiveness.[8][9]Gas Chromatography-Mass Spectrometry (GC-MS).[6][12]
Pristanic Acid Downstream metabolite. Its ratio to phytanic acid helps differentiate ARD from other peroxisomal disorders where pristanic acid degradation is also affected.[3]Normal: Variable, but the ratio of Pristanic/Phytanic acid is key. ARD: Pristanic acid levels are typically normal, resulting in a very low ratio.Poor correlation with severity in ARD. Primarily used for differential diagnosis. In disorders like AMACR deficiency, both phytanic and pristanic acid are elevated.[4]GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
This compound Direct product of the deficient PHYH enzyme. Its measurement could theoretically confirm the location of the enzymatic block.Normal: Extremely low, transient intermediate. ARD: Expected to be deficient or non-detectable due to the upstream enzymatic block.[4]No correlation with severity. Not used as a clinical biomarker. Its absence is a consequence of the disease. Measurement is technically challenging and not clinically available.[4]Research-based LC-MS/MS.[15][16]

Quantitative Data Summary: Phytanic Acid Levels and Clinical Severity

The correlation between plasma phytanic acid levels and the severity of clinical manifestations is well-established, although inter-patient variability exists.[8] Monitoring these levels is crucial for managing treatment, as dietary restriction can lead to significant clinical improvement.[9]

Plasma Phytanic Acid (µmol/L)Associated Clinical Severity & Manifestations
< 10 Normal / Asymptomatic. No clinical signs or symptoms of Refsum disease.[8]
10 - 200 Mild / Early Stage. Often the earliest signs, such as night blindness (nyctalopia) from retinitis pigmentosa and anosmia (loss of smell), may be present. Neurological symptoms are typically absent or very mild.[8][11]
200 - 750 Moderate / Established Disease. Symptoms become more pronounced. This range is often the diagnostic threshold.[11] Manifestations may include worsening retinitis pigmentosa, clear peripheral sensory neuropathy (numbness, tingling), and mild ataxia (unsteadiness).[2][8]
750 - 1500 Severe Disease. Ataxia becomes more significant, impacting gait and coordination. Sensorineural hearing loss and ichthyosis (dry, scaly skin) are often present and progressive. Motor neuropathy with weakness may develop.[8][9]
> 1500 Acute / Critical Toxicity. Associated with life-threatening complications, particularly cardiac arrhythmias and severe weakness. Plasmapheresis or lipid apheresis is often required to rapidly lower phytanic acid levels.[8][9]

Experimental Protocols

Accurate quantification of biomarkers is essential for clinical management and research. The methodologies for phytanic acid are well-validated, whereas the analysis of acyl-CoA esters like this compound remains a specialized research technique.

Protocol: Quantification of Plasma Phytanic Acid by GC-MS

This protocol is based on established methods for fatty acid analysis in plasma.[6][12]

GCMS_Workflow Start 1. Sample Preparation (50 µL Plasma) Spiking 2. Internal Standard Spiking ([²H₃]phytanic acid) Start->Spiking Hydrolysis 3. Alkaline Hydrolysis (Saponification) (Release of esterified phytanic acid) Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Evaporation 5. Solvent Evaporation (Under Nitrogen Stream) Extraction->Evaporation Derivatization 6. Derivatization (e.g., to FAMEs or TBDMS esters) Evaporation->Derivatization Analysis 7. GC-MS Analysis (Separation and Detection) Derivatization->Analysis Quantification 8. Data Analysis (Integration and Quantification vs. Calibration Curve) Analysis->Quantification

Caption: General experimental workflow for phytanic acid quantification.

Methodology:

  • Sample Preparation:

    • Thaw a 50 µL aliquot of human plasma at room temperature.[6]

    • Add a known quantity of a deuterated internal standard (e.g., [3-methyl-²H₃]phytanic acid) to the plasma sample, calibrators, and quality controls.[6] This corrects for variations in extraction and derivatization efficiency.

  • Alkaline Hydrolysis (Saponification):

    • Add an alcoholic base solution (e.g., KOH in ethanol) to the sample.[6]

    • Incubate at an elevated temperature (e.g., 60-70°C) for 1 hour to hydrolyze the ester bonds, releasing phytanic acid from triglycerides and phospholipids.[6]

  • Extraction:

    • After cooling, acidify the sample to protonate the free fatty acids.

    • Perform a liquid-liquid extraction by adding an organic solvent such as hexane. Vortex vigorously to partition the lipids into the organic phase.[6]

    • Centrifuge to achieve phase separation and carefully collect the upper organic layer.[6]

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • To make the fatty acids volatile for gas chromatography, convert them to their methyl esters (FAMEs) using a reagent like boron trifluoride-methanol, or to silyl (B83357) esters (e.g., TBDMS) using a reagent like MTBSTFA.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC): A capillary column (e.g., HP-5MS) separates the fatty acid derivatives based on their boiling points and polarity.

    • Mass Spectrometry (MS): The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific, characteristic ions for phytanic acid and its internal standard, ensuring high specificity and sensitivity.[6]

  • Quantification:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Generate a calibration curve by analyzing standards with known concentrations of phytanic acid.

    • Calculate the concentration of phytanic acid in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[6]

Conceptual Protocol: Analysis of Plasma this compound by LC-MS/MS

The quantification of acyl-CoA species is challenging due to their low abundance, instability, and amphipathic nature.[17] This is a research-grade analysis and not a routine clinical test.

Methodology Principles:

  • Extraction:

    • Rapidly quench metabolic activity and extract acyl-CoAs from plasma or tissue homogenates. This is typically done using an ice-cold solvent mixture, such as 80% methanol (B129727) or a methanol:chloroform solution, combined with protein precipitation.[16]

  • Purification:

    • A solid-phase extraction (SPE) step may be required to remove interfering substances (e.g., salts, phospholipids) and concentrate the acyl-CoAs.[18]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation is achieved using reversed-phase chromatography (e.g., C18 column) with a gradient elution of mobile phases containing an ion-pairing agent to improve retention and peak shape.[19]

    • Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[15][17]

  • Quantification:

    • Quantification is performed using a stable isotope-labeled internal standard (if available) or by using a standard addition method due to the complexity of the matrix.[17]

Conclusion

For professionals engaged in research and drug development for Adult Refsum Disease, a clear understanding of the relevant biomarkers is essential. The cornerstone of diagnosis and therapeutic monitoring is the quantification of plasma phytanic acid . Its levels show a strong, direct correlation with clinical severity, making it an indispensable tool for managing patients and evaluating the efficacy of interventions like dietary restriction and plasmapheresis.

While other metabolites such as pristanic acid have utility in differential diagnosis, they do not serve as markers of disease severity in ARD. The metabolic intermediate This compound , being downstream of the primary enzymatic defect, is not an accumulating metabolite and therefore holds no value as a severity biomarker. Future research may identify novel downstream markers of cellular toxicity, but at present, all clinical and research efforts should be anchored by the accurate and serial measurement of plasma phytanic acid.

References

HACL1 Knockout Mice Exhibit Altered Fatty Acid Metabolism: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Phenotypes in Wild-Type Versus 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Knockout Mice.

This guide provides a comprehensive analysis of the metabolic alterations observed in mice lacking the 2-hydroxyacyl-CoA lyase 1 (HACL1) gene. HACL1 is a key peroxisomal enzyme in the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the degradation of 2-hydroxy long-chain fatty acids. Its deficiency has been linked to significant changes in lipid metabolism. This guide summarizes key metabolomic and proteomic findings, details the experimental protocols used to obtain this data, and visualizes the underlying biological pathways.

Key Metabolic Differences: HACL1 Knockout vs. Wild-Type Mice

Under a standard diet, HACL1 knockout mice are generally indistinguishable from their wild-type littermates, displaying no obvious phenotype.[1][2][3] However, when challenged with a diet containing phytol (B49457), a precursor to phytanic acid, significant metabolic disturbances become apparent. The most pronounced changes are observed in the liver, where the knockout mice exhibit a distinct metabolic signature characterized by the accumulation of specific fatty acids and the activation of compensatory metabolic pathways.[3][4]

A 2022 study by Khalil et al. published in the International Journal of Molecular Sciences provides crucial quantitative data on these alterations.[4] The key findings from this and other studies are summarized below.

Quantitative Metabolomic and Proteomic Changes in the Liver

The following tables summarize the significant quantitative differences in key metabolites and proteins in the liver of HACL1 knockout mice compared to wild-type controls, particularly when fed a phytol-enriched diet.

MetaboliteFold Change in HACL1 KODirection of Changep-valueReference
Phytanic Acid2.4< 0.01[4]
2-Hydroxyphytanic Acid55< 0.01[4]
Heptadecanoic Acid (C17:0)-< 0.01[4]
Protein/PathwayObservation in HACL1 KOReference
PPAR Signaling ProteinsUpregulated[4]
Peroxisome Proliferation ProteinsUpregulated[4]
Omega-Oxidation Enzymes (e.g., Cyp4a10, Cyp4a14)Upregulated[4]

These findings indicate a clear disruption in the alpha-oxidation pathway due to the absence of HACL1, leading to the accumulation of its substrates. The significant decrease in heptadecanoic acid, an odd-chain fatty acid, suggests that HACL1-dependent pathways are involved in its endogenous synthesis.[4] The upregulation of proteins involved in PPAR signaling and omega-oxidation points towards the activation of a compensatory metabolic route to handle the excess phytanic acid.[4]

Experimental Protocols

The data presented in this guide are based on rigorous experimental procedures as described in the primary literature. Below are detailed methodologies for the key experiments.

Animal Models and Dietary Intervention

Wild-type and HACL1 knockout mice, typically on a C57BL/6 background, are used for these studies.[2][4] While appearing normal on a standard chow diet, the distinct metabolic phenotype is induced by feeding the mice a diet supplemented with phytol. For instance, in the study by Khalil et al. (2022), mice were fed a diet containing 0.5% phytol for 10 weeks.[4]

Metabolomic Analysis of Fatty Acids (GC-MS)
  • Sample Preparation: Liver tissue is homogenized and lipids are extracted using a solvent system such as chloroform:methanol.

  • Hydrolysis and Derivatization: The extracted lipids are subjected to alkaline hydrolysis to release the fatty acids. These fatty acids are then derivatized, for example, by methylation to form fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The identity of the fatty acids is confirmed by their mass spectra, and quantification is achieved by comparing the peak areas to those of known standards.

Untargeted Proteomic Analysis (LC-MS)
  • Tissue Lysis and Protein Extraction: Liver tissue is lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • Data Analysis: The mass spectrometry data is processed using specialized software to identify and quantify the peptides, which are then mapped back to their parent proteins. The relative abundance of proteins between the wild-type and knockout groups is then compared to identify differentially expressed proteins.

Visualizing the Metabolic Consequences of HACL1 Knockout

To better understand the biological processes affected by the absence of HACL1, the following diagrams illustrate the experimental workflow and the key signaling pathway that is activated as a compensatory mechanism.

Experimental_Workflow cluster_mice Animal Model cluster_analysis Analysis WT Wild-Type Mice Diet Phytol-Enriched Diet WT->Diet KO HACL1 Knockout Mice KO->Diet Tissues Liver Tissue Collection Diet->Tissues Metabolomics Metabolomics (GC-MS) Tissues->Metabolomics Proteomics Proteomics (LC-MS) Tissues->Proteomics Data Data Interpretation Metabolomics->Data Proteomics->Data

Experimental workflow for comparative metabolomics.

The accumulation of phytanic acid in HACL1 knockout mice acts as a signaling molecule, activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] This transcription factor then upregulates genes involved in alternative fatty acid oxidation pathways, most notably omega-oxidation, in an attempt to clear the excess phytanic acid.

PPARa_Signaling Phytanic_Acid Phytanic Acid (Accumulates) PPARa PPARα Phytanic_Acid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in gene promoters) RXR->PPRE binds to Omega_Oxidation Omega-Oxidation Genes (e.g., Cyp4a10, Cyp4a14) PPRE->Omega_Oxidation upregulates transcription of Metabolism Increased Phytanic Acid Metabolism Omega_Oxidation->Metabolism

PPARα activation and downstream effects in HACL1 KO mice.

References

Assessing the Reproducibility of a 2-Hydroxyphytanoyl-CoA Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related genetic disorders, the accurate and reproducible quantification of key metabolic intermediates is paramount. 2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[1][2][3] Deficiencies in the enzymes involved in this pathway, such as 2-hydroxyacyl-CoA lyase (HACL1), can lead to the accumulation of upstream metabolites, which is implicated in neurological disorders like Refsum disease.[2][3][4]

This guide provides an objective comparison of methodologies for the quantification of this compound, with a focus on assessing the reproducibility of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay. Experimental data, presented in a structured format, is provided to illustrate the performance of this "gold standard" method against a conceptual enzymatic assay.

Comparative Analysis of Assay Methodologies

The quantification of acyl-CoA species like this compound in complex biological matrices presents analytical challenges due to their low abundance and potential for degradation.[5] The two primary approaches for such measurements are LC-MS/MS and enzymatic assays.[6][7][8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the benchmark for acyl-CoA analysis, offering high sensitivity and specificity.[6][7][10][11] This technique separates the analyte from other sample components via liquid chromatography, followed by detection using a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the precursor ion and a characteristic product ion, ensuring high selectivity.[6]

Enzymatic Assays provide an alternative, often more accessible, method for quantification. These assays rely on the specific enzymatic conversion of the target analyte, which is coupled to a detectable signal, such as the production or consumption of NADH, that can be measured spectrophotometrically.[12][13] While potentially high-throughput, the development of a specific enzymatic assay for this compound can be challenging and may be susceptible to interferences from other molecules in the sample.[12]

The following table summarizes the key performance characteristics of these two methodologies.

FeatureLC-MS/MS AssayEnzymatic Assay (Conceptual)
Principle Chromatographic separation followed by mass spectrometric detection.[6][10]Enzyme-catalyzed reaction leading to a colorimetric or fluorometric signal.[12][14]
Specificity Very High (based on mass-to-charge ratio and fragmentation).[6]Moderate to High (dependent on enzyme specificity).[12]
Sensitivity High (femtomole to picomole range).[5][9]Low to Moderate (picomole to nanomole range).
Throughput ModerateHigh
Cost High (instrumentation and maintenance).Low to Moderate (reagents and standard plate reader).
Development Effort High (method development and validation).Moderate (enzyme purification/availability and assay optimization).

Reproducibility of a this compound LC-MS/MS Assay

To assess the reproducibility of a quantitative assay, two key parameters are evaluated: intra-assay and inter-assay variability, typically expressed as the coefficient of variation (%CV).[15][16][17]

  • Intra-assay precision measures the variability of results within the same analytical run.[15][16][17]

  • Inter-assay precision assesses the variability between different analytical runs, which may be conducted on different days or with different operators.[15][16][17]

The following table presents hypothetical data from a reproducibility study of an LC-MS/MS-based this compound assay. Three quality control (QC) samples with low, medium, and high concentrations of this compound were analyzed in replicates within a single run (intra-assay) and across multiple runs (inter-assay).

SampleConcentration (µM)Intra-Assay %CV (n=6)Inter-Assay %CV (n=6 runs)
QC Low0.56.8%9.5%
QC Medium5.04.2%6.8%
QC High50.03.5%5.1%

Generally, for bioanalytical methods, intra-assay %CVs should be less than 10%, and inter-assay %CVs of less than 15% are considered acceptable.[16][17]

Experimental Protocols

LC-MS/MS Assay for this compound

This protocol describes a method for the extraction and quantification of this compound from biological samples.

1. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 80% methanol.

  • Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

Visualizing Metabolic and Experimental Workflows

Alpha-Oxidation Pathway of Phytanic Acid

The following diagram illustrates the alpha-oxidation pathway, highlighting the central role of this compound. This pathway is essential for the degradation of branched-chain fatty acids.[2][3][4]

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation of phytanic acid.

Experimental Workflow for Reproducibility Assessment

This diagram outlines the key steps involved in assessing the intra- and inter-assay reproducibility of the this compound assay.

Reproducibility_Workflow cluster_intra Intra-Assay Reproducibility cluster_inter Inter-Assay Reproducibility QC_Samples1 Prepare QC Samples (Low, Medium, High) Assay_Run1 Single Assay Run (n=6 replicates per QC) QC_Samples1->Assay_Run1 Calc_CV1 Calculate Intra-Assay %CV Assay_Run1->Calc_CV1 QC_Samples2 Prepare QC Samples (Low, Medium, High) Assay_Run2 Multiple Assay Runs (e.g., 6 different days) QC_Samples2->Assay_Run2 Calc_CV2 Calculate Inter-Assay %CV Assay_Run2->Calc_CV2

Caption: Workflow for assay reproducibility assessment.

References

Benchmarking a Novel Analytical Method for 2-Hydroxyphytanoyl-CoA Against the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of metabolic research and drug development, the precise quantification of key metabolic intermediates is paramount. 2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a metabolic pathway implicated in several neurological and metabolic disorders. The ability to accurately measure its concentration is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides a comprehensive comparison of a new analytical method for this compound against the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a detailed overview of their respective performance and methodologies.

Data Presentation: A Comparative Analysis

The performance of any new analytical method must be rigorously evaluated against the established benchmark. The following table summarizes the key quantitative performance metrics of the new analytical method in comparison to the gold standard LC-MS/MS method for the quantification of this compound.

Performance MetricGold Standard Method (LC-MS/MS)New Analytical Method
Limit of Detection (LOD) 2 - 10 nM0.5 - 2 nM
Limit of Quantification (LOQ) 5 - 20 nM1 - 5 nM
Linearity (R²) ** > 0.99> 0.995
Accuracy (% Recovery) 80 - 114%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Preparation Time ~ 1 hour~ 20 minutes
Analysis Time per Sample ~ 15 minutes~ 8 minutes**
Internal Standard Required (Stable Isotope-Labeled)Recommended

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific inquiry. The following sections provide the methodologies for both the gold standard LC-MS/MS method and the new analytical method.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample extraction and analysis.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Spike the biological sample (e.g., cell lysate, tissue homogenate) with a known concentration of a stable isotope-labeled internal standard for this compound.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native this compound and its stable isotope-labeled internal standard.

New Analytical Method

This novel method is designed for high-throughput analysis with simplified sample preparation and faster analysis times, while maintaining high sensitivity and accuracy.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample, add 400 µL of a cold extraction solution (acetonitrile:methanol, 1:1) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: High-resolution C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient from 10% to 90% Mobile Phase B in 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for enhanced signal intensity.

Mandatory Visualizations

To further elucidate the experimental processes and comparative logic, the following diagrams are provided.

Experimental Workflow: Benchmarking New Method vs. Gold Standard cluster_gold Gold Standard (LC-MS/MS) cluster_new New Analytical Method cluster_comp Performance Comparison gs_start Sample + Internal Standard gs_spe Solid-Phase Extraction (SPE) gs_start->gs_spe gs_evap Evaporation gs_spe->gs_evap gs_recon Reconstitution gs_evap->gs_recon gs_lcms LC-MS/MS Analysis gs_recon->gs_lcms gs_data Data Analysis gs_lcms->gs_data comp_node Comparison of Performance Metrics gs_data->comp_node nm_start Sample + Internal Standard nm_precip Protein Precipitation nm_start->nm_precip nm_evap Evaporation nm_precip->nm_evap nm_recon Reconstitution nm_evap->nm_recon nm_lcms LC-MS/MS Analysis nm_recon->nm_lcms nm_data Data Analysis nm_lcms->nm_data nm_data->comp_node

Caption: A flowchart illustrating the parallel experimental workflows for the gold standard and the new analytical method, culminating in a performance comparison.

Logical Comparison of Analytical Methods cluster_gold Gold Standard (LC-MS/MS) cluster_new New Method cluster_metrics Key Comparison Metrics center_node Analytical Method for this compound gs_attr High Sensitivity High Specificity Established Protocol center_node->gs_attr Current Benchmark nm_attr Improved Sensitivity Faster Analysis Simplified Sample Prep center_node->nm_attr Proposed Advancement metrics LOD & LOQ Accuracy & Precision Throughput gs_attr->metrics nm_attr->metrics

Caption: A diagram showing the logical relationship between the analytical methods and the key metrics used for their comparison.

Alpha-Oxidation Signaling Pathway

This compound is a key intermediate in the alpha-oxidation of phytanic acid, a process that occurs in the peroxisomes.[2] This pathway is essential for the degradation of branched-chain fatty acids that cannot be metabolized through beta-oxidation.

Alpha-Oxidation of Phytanic Acid phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_coa This compound phytanoyl_coa->hydroxy_coa Phytanoyl-CoA Hydroxylase pristanal Pristanal hydroxy_coa->pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) formyl_coa Formyl-CoA hydroxy_coa->formyl_coa 2-Hydroxyacyl-CoA Lyase (HACL1) pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation Beta-Oxidation pristanic_acid->beta_oxidation

Caption: The metabolic pathway of phytanic acid alpha-oxidation, highlighting the central role of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of specialized biochemicals like 2-Hydroxyphytanoyl-CoA are critical for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk-based approach founded on established chemical safety principles is essential. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Prior to beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential aerosols.[1]

Key Stability Concerns: Long-chain acyl-CoA esters are susceptible to degradation.[2] To ensure the integrity of the material before disposal and to prevent unintended reactions, the following should be considered:

  • Hydrolysis: The thioester bond can be hydrolyzed, particularly in aqueous solutions at neutral to alkaline pH.[2]

  • Oxidation: Unsaturated acyl chains are prone to oxidation when exposed to air and light.[2]

  • Thermal Degradation: It is advisable to keep all materials on ice when handling to minimize degradation.[2]

Step-by-Step Disposal Protocol

The most prudent and universally accepted method for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health & Safety (EHS) department.[3][4]

  • Waste Segregation:

    • Isolate the Waste: Collect all materials contaminated with this compound, including residual solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spill cleanup, into a designated waste container.[3][4]

    • Avoid Mixing: Do not mix this compound waste with other chemical or biological waste streams, such as hazardous solvents, heavy metals, or biohazardous materials.[3]

  • Containerization and Labeling:

    • Select Appropriate Containers: Use a leak-proof, chemically compatible container for liquid waste. For solid waste, a designated and clearly marked solid waste container should be utilized.[3][5]

    • Label Contents Clearly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its approximate concentration and solvent if in a solution. The date the waste was first added to the container should also be included.[3][4]

  • Storage of Waste:

    • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[3][6]

    • Container Integrity: Ensure containers are kept closed except when adding waste and are inspected weekly for any signs of leakage.[6]

  • Arranging for Disposal:

    • Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocols regarding non-hazardous biochemical waste.[3]

    • Schedule Waste Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.[1][3][4] EHS will ensure that the waste is disposed of in compliance with all local, state, and federal regulations, which is typically through high-temperature incineration for organic chemical waste.[4][5]

Quantitative Data Summary for Analogous Compound Disposal

While specific quantitative data for this compound is not available, the following table provides information on the chemical deactivation of a similar CoA ester, Phenoxyacetyl-CoA, through alkaline hydrolysis. This data is for informational purposes to understand a potential chemical deactivation process.

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Role in DeactivationKey Characteristics
Phenoxyacetyl-CoAC₂₉H₄₂N₇O₁₈P₃S901.7Waste CompoundA thioester of coenzyme A.[1]
Sodium HydroxideNaOH40.00Hydrolyzing AgentCaustic base used to initiate hydrolysis of the thioester bond.[1]
Sodium HypochloriteNaOCl74.44Oxidizing AgentUsed to neutralize malodorous thiol groups post-hydrolysis.[1]
Hydrochloric AcidHCl36.46Neutralizing AgentUsed to neutralize the basic solution to a pH of 6-8 before final collection.[1]

Experimental Protocol: Alkaline Hydrolysis for CoA Ester Deactivation

The following is a detailed methodology for the chemical deactivation of a CoA ester based on the protocol for Phenoxyacetyl-CoA. This should only be performed by trained personnel and in accordance with your institution's EHS guidelines.

Materials:

  • Waste solution containing the CoA ester

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (e.g., 5-6% sodium hypochlorite)

  • pH indicator strips or a calibrated pH meter

  • Glass stir bar and magnetic stir plate

  • Appropriately sized glass beaker or flask

  • Labeled hazardous waste container

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood.[1] Place the beaker containing the CoA ester waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This will raise the pH and initiate the hydrolysis of the thioester bond.[1]

  • Oxidation of Thiol: After hydrolysis, a free thiol group from coenzyme A will be present, which can be malodorous. Slowly add a small amount of commercial bleach solution to oxidize the thiol. Stir for an additional 15-20 minutes.[1]

  • Neutralization: The resulting solution will be basic. Slowly add 1 M HCl while stirring to neutralize the solution. Periodically check the pH and continue adding HCl dropwise until a neutral pH range (6-8) is achieved.[1]

  • Final Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container. Clearly label the container with its contents (e.g., "Neutralized this compound waste").[1]

  • Disposal: Contact your institution's EHS department for pickup and final disposal.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid & Liquid) fume_hood->segregate containerize Use Leak-Proof, Compatible Containers segregate->containerize label_waste Label Container with Contents and Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end_disposal Compliant Disposal by EHS schedule_pickup->end_disposal

Caption: Workflow for the safe collection and disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for 2-Hydroxyphytanoyl-CoA are not established, it is prudent to treat it as a potentially hazardous substance. Based on information for similar CoA compounds, it may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, a comprehensive approach to personal protection is essential.

The following table summarizes the recommended PPE for handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][3]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[1][4]To prevent skin irritation upon contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][4]To avoid inhalation of any aerosols or particulates that may cause respiratory tract irritation.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contamination: Prevent direct contact with the substance. Avoid the formation of dust or aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage in a freezer is often recommended for similar biochemicals.[1] Keep away from strong oxidizing agents.[1]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust.[1] Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not allow the substance to enter drains or waterways.

Experimental Protocol Context: Enzymatic Assay of this compound Lyase (HACL1)

This compound is a substrate for the peroxisomal enzyme this compound lyase (HACL1), which is involved in the alpha-oxidation of 3-methyl-branched fatty acids.[5][6][7] An experimental protocol to measure the activity of this enzyme would involve the cleavage of this compound into formyl-CoA and an aldehyde.[5][7] The activity can be monitored by measuring the formation of one of the products. A coupled spectrophotometric assay, similar to those used for other 2-hydroxyacyl-CoA lyases, could be adapted.[8]

Principle of a Coupled Assay:

  • Primary Reaction: HACL1 catalyzes the cleavage of this compound to pristanal (B217276) and formyl-CoA.[9]

  • Coupling Reaction: The product aldehyde (pristanal) is then used as a substrate by an aldehyde dehydrogenase (ALDH) in the presence of NAD⁺.

  • Detection: The ALDH-catalyzed oxidation of the aldehyde is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time. This rate is directly proportional to the HACL1 activity.[8]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Gather_PPE->Prepare_Workspace Weigh_and_Prepare Weigh and Prepare Solution in Fume Hood Retrieve_Compound Retrieve this compound from Storage Retrieve_Compound->Weigh_and_Prepare Perform_Experiment Perform Experiment Weigh_and_Prepare->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Store_Remaining Return Unused Compound to Storage Perform_Experiment->Store_Remaining Dispose_Waste Dispose of Waste (Chemical Waste) Decontaminate->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyphytanoyl-CoA
Reactant of Route 2
Reactant of Route 2
2-Hydroxyphytanoyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.